Ethyl trans-2-pentenoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-pent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKVZDPATUSMS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-84-2, 27805-84-1 | |
| Record name | Ethyl trans-2-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-Pentenoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Ethyl trans-2-pentenoate chemical properties and structure
An In-depth Technical Guide to Ethyl trans-2-pentenoate: Structure, Properties, and Applications
Executive Summary
This compound, also known as ethyl (E)-pent-2-enoate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1] Characterized by its distinct trans-configuration at the C2-C3 double bond, this compound serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure combines an ethyl ester functional group with a five-carbon backbone containing a double bond, bestowing upon it specific reactivity profiles that are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, representative synthetic methodologies, and key safety considerations, tailored for a scientific audience.
Molecular Structure and Isomerism
The fundamental identity of this compound is defined by its molecular structure. Its IUPAC name, ethyl (E)-pent-2-enoate, precisely describes the arrangement of its atoms.[2] The molecule consists of a pentenoate backbone with an ethyl group attached to the carboxyl oxygen.
-
E/Z Isomerism: The presence of the carbon-carbon double bond between the second and third carbon atoms gives rise to geometric isomerism. In this compound, the higher priority groups (the carboxyl group and the ethyl group attached to the double bond) are on opposite sides of the double bond, leading to the '(E)' or 'trans' designation.[3] Its corresponding stereoisomer is ethyl (Z)-2-pentenoate.[3][4]
The structural arrangement is critical as it dictates the molecule's physical properties and its stereochemical interactions in chemical reactions.
Caption: 2D structure of ethyl (E)-pent-2-enoate.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its application in experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 24410-84-2; 27805-84-1 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |
| Molecular Weight | 128.17 g/mol | [1][2][3][5] |
| Appearance | Colorless clear liquid (estimated) | [6] |
| Boiling Point | 149.3 °C at 760 mmHg | [1] |
| Density | 0.907 g/cm³ | [1][7] |
| Flash Point | 45.4 °C | [1] |
| Refractive Index | 1.427 | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1439 mg/L at 25 °C est.) | [6] |
| Vapor Pressure | 4.06 mmHg at 25 °C | [1] |
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be deduced from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), two vinyl protons on the C=C double bond exhibiting characteristic coupling constants for a trans-configuration, and signals for the allylic protons of the terminal ethyl group.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. Key signals include the carbonyl carbon of the ester group (typically downfield), two olefinic carbons, and the carbons of the two distinct ethyl groups.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹. Other characteristic peaks include C=C stretching around 1650 cm⁻¹ and C-O stretching vibrations.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[3][4] The mass spectrum would show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns for an ethyl ester, such as the loss of the ethoxy group (-OC₂H₅).
Synthesis and Reaction Chemistry
Representative Synthetic Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
The synthesis of α,β-unsaturated esters like this compound is efficiently achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for generating the thermodynamically stable (E)-isomer with high selectivity.
Causality in Experimental Design: The choice of the HWE reaction is deliberate. Unlike the standard Wittig reaction, the use of a phosphonate ylide, particularly one stabilized by an adjacent ester group, strongly favors the formation of the trans-alkene. The reaction intermediate can adopt a lower energy, staggered conformation that leads directly to the (E)-product, and the resulting phosphate byproduct is water-soluble, simplifying purification.
Step-by-Step Methodology:
-
Deprotonation of the Phosphonate: Triethyl phosphonoacetate is deprotonated using a suitable base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. The use of NaH ensures irreversible deprotonation to form the reactive nucleophilic ylide.
-
Ylide Formation: The reaction mixture is stirred, allowing for the complete formation of the phosphonate carbanion (ylide).
-
Reaction with Aldehyde: Propanal (CH₃CH₂CHO) is added dropwise to the solution of the ylide at 0 °C. The temperature is kept low to control the exothermic reaction and minimize side products.
-
Olefination: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The ylide attacks the aldehyde carbonyl, proceeding through a transient intermediate to form the C=C double bond.
-
Aqueous Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted from the aqueous phase using a non-polar organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Key Reactivity
-
Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) to yield ethyl pentanoate.[8]
-
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, trans-2-pentenoic acid, using strong oxidizing agents.[9]
-
Michael Addition: As an α,β-unsaturated ester, the double bond is electron-deficient and susceptible to conjugate addition (Michael addition) by nucleophiles at the β-carbon.
-
Ester Hydrolysis/Transesterification: The ester group can be hydrolyzed under acidic or basic conditions to yield trans-2-pentenoic acid and ethanol, or undergo transesterification in the presence of another alcohol.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis.[9]
-
Intermediate for Complex Molecules: Its bifunctional nature (ester and alkene) allows for a wide range of subsequent chemical transformations. It can serve as a starting material for synthesizing more complex molecules, including natural products and active pharmaceutical ingredients (APIs). For example, the unsaturated backbone can be incorporated into larger carbon skeletons.
-
Precursor to Bioactive Compounds: Unsaturated fatty acid esters are studied for their roles in various biological processes.[9][10] this compound can be used as a simple model compound in biochemical studies or as a precursor for synthesizing derivatives of pentenoic acid, a molecule that can be a building block for value-added chemicals and biofuels.[11]
-
Solvent Properties: Like many esters, it can be used as a solvent for a range of polar and non-polar compounds in a research setting.[9]
Safety and Handling
This compound is a flammable liquid and requires appropriate safety precautions in a laboratory setting.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl pent-2-enoate. In PubChem Compound Database. Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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Wiley. (n.d.). This compound. In SpectraBase. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (E)-2-methyl-2-pentenoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pentenoic acid, ethyl ester. In PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
-
Öztürk, N., & Gökce, H. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24410-84-2 | Product Name : Ethyl (E)-pent-2-enoate. Retrieved from [Link]
-
Crasto, A. M. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
-
MDPI. (2023). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem Substance Database. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Characteristics of (E)-2-Pentenoic Acid Ethyl Ester
This document serves as an in-depth technical guide on the core physical and chemical characteristics of (E)-2-Pentenoic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide synthesizes empirical data with practical, field-proven insights into its characterization and handling.
Introduction: Understanding the Compound
(E)-2-Pentenoic acid ethyl ester, also known as ethyl (E)-pent-2-enoate or ethyl trans-2-pentenoate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1][2][3][4] Its identity is unambiguously confirmed by its CAS Registry Number: 24410-84-2.[1][2][4][5] The molecule's structure, featuring an ethyl ester group conjugated with a carbon-carbon double bond in the trans or (E) configuration, is fundamental to its physical properties and reactivity. This guide provides a detailed examination of these properties, the methodologies for their verification, and the necessary safety protocols for laboratory handling.
Caption: Molecular structure of (E)-2-Pentenoic acid ethyl ester.
Core Physicochemical Properties
The fundamental physical constants of a compound are critical for its application in synthesis, formulation, and quality control. These properties dictate the conditions required for storage, handling, and reaction scale-up.
| Property | Value | Source(s) |
| CAS Number | 24410-84-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][6] |
| Molecular Weight | 128.17 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Density | 0.907 g/cm³ (at 25 °C) | [2][5] |
| Boiling Point | 149.0 - 150.0 °C (at 760 mmHg) | [1][2] |
| 68 - 69 °C (at 30 Torr) | [3] | |
| Refractive Index (n₂₀/D) | 1.427 - 1.430 | [2][5] |
| Flash Point | 45.4 °C (114.0 °F) | [1][2] |
| Vapor Pressure | ~4.06 mmHg (at 25 °C) | [1][2] |
Expert Insights: The boiling point is a primary indicator of volatility and is essential for purification via distillation. The significant drop in boiling point under reduced pressure (e.g., 68-69 °C at 30 Torr) is characteristic of esters of this molecular weight, allowing for purification at lower temperatures to prevent thermal decomposition or side reactions.[3] The density and refractive index are crucial for quality control, as deviations from the established values can indicate the presence of impurities or isomeric contamination.
Solubility and Partitioning Behavior
Understanding a molecule's solubility is paramount for its use in drug delivery systems, reaction media selection, and extraction processes.
-
Solvent Compatibility : (E)-2-Pentenoic acid ethyl ester is readily soluble in common organic solvents like alcohol.[1][7]
-
Aqueous Solubility : It is estimated to be sparingly soluble in water, with a calculated concentration of 1439 mg/L at 25 °C.[1][7] This limited aqueous solubility is expected given the molecule's four-carbon aliphatic chain and ester functionality, which impart significant nonpolar character.
-
Octanol/Water Partition Coefficient (logP) : The estimated logP value is approximately 2.38.[1][3] This value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. In drug development, a logP in this range often suggests good potential for absorption and membrane permeability, though it must be balanced with sufficient aqueous solubility for bioavailability.
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of organic compounds. While raw spectra are database-dependent, the expected profile for (E)-2-Pentenoic acid ethyl ester is predictable based on its functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : One would expect to observe distinct signals for the ethyl group (a triplet and a quartet), two vinyl protons in the trans configuration (showing a characteristic large coupling constant, J ≈ 15 Hz), and the protons of the ethyl group at the end of the carbon chain.
-
¹³C NMR : Key signals would include the carbonyl carbon of the ester (around 166 ppm), two olefinic carbons, and the carbons of the two distinct ethyl groups. The availability of ¹³C NMR data is noted in public databases.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a functional group fingerprint. For this molecule, the most prominent absorption bands would be:
-
A strong C=O stretch from the ester group, typically around 1720-1740 cm⁻¹.
-
A C=C stretch from the alkene, around 1650 cm⁻¹.
-
Strong C-O stretching bands in the 1100-1300 cm⁻¹ region.
-
A C-H out-of-plane bend for the trans alkene around 960-980 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or other characteristic cleavages of the ester and alkyl chain. GC-MS data for this compound is available in the NIST database.[4][6]
-
Experimental Protocols for Physical Property Verification
To ensure the identity and purity of a substance, its physical properties must be experimentally verified. The following protocols describe standard, self-validating methods for determining the key characteristics of liquid samples like (E)-2-Pentenoic acid ethyl ester.
Caption: Workflow for the physical characterization of a liquid chemical sample.
Protocol 1: Boiling Point Determination via Distillation
-
Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Charging : Place 15-20 mL of the ester and a few boiling chips into the round-bottom flask.
-
Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. Causality: This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated liquid itself.
-
Heating : Gently heat the flask using a heating mantle.
-
Data Collection : Record the temperature at which a steady distillation rate is achieved (i.e., when vapor is condensing and dripping into the receiving flask at a constant rate of about one drop per second). This stable temperature is the boiling point.
-
Pressure Correction : Record the atmospheric pressure. If it is not 760 mmHg, the observed boiling point must be corrected.
Protocol 2: Density Measurement using a Pycnometer
-
Preparation : Thoroughly clean and dry a pycnometer (a small glass flask of known volume) and determine its mass (m₁).
-
Sample Filling : Fill the pycnometer with the ester, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.
-
Thermostating : Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium.
-
Final Weighing : Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).
-
Calibration : Repeat the procedure with deionized water to find the mass of water that fills the pycnometer at the same temperature (m₃).
-
Calculation : The density (ρ) is calculated as: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water. Causality: This ratiometric method provides high accuracy by calibrating the precise volume of the pycnometer at the measurement temperature using the well-known density of water.
Protocol 3: Refractive Index Measurement with an Abbe Refractometer
-
Calibration : Turn on the refractometer and its light source. Calibrate the instrument by placing a drop of a standard liquid (e.g., distilled water) on the prism and adjusting until the reading matches the known refractive index at the measurement temperature.
-
Sample Application : Clean the prisms with a soft tissue and an appropriate solvent (e.g., ethanol). Apply 2-3 drops of the (E)-2-Pentenoic acid ethyl ester to the lower prism.
-
Measurement : Close the prisms. Adjust the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Dispersion Correction : If the dividing line is colored, adjust the dispersion correction knob until the line is sharp and achromatic.
-
Reading : Read the refractive index from the scale. Record the temperature, as refractive index is highly temperature-dependent. Causality: Temperature control is critical because density, and therefore the speed of light through the medium, changes with temperature.
Safety and Handling Precautions
Proper handling is essential due to the compound's chemical nature.
-
GHS Classification : (E)-2-Pentenoic acid ethyl ester is classified as a flammable liquid and vapor (H226).[3] It is also stated to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling : All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[8] Keep away from open flames, sparks, and other ignition sources.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
References
-
The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
-
Stenutz, R. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. Retrieved from [Link]
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- 8. echemi.com [echemi.com]
Ethyl (2E)-pent-2-enoate spectroscopic data analysis
An In-Depth Technical Guide to the Spectroscopic Data Analysis of Ethyl (2E)-pent-2-enoate
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for α,β-Unsaturated Esters
Ethyl (2E)-pent-2-enoate is an α,β-unsaturated ester, a class of compounds of significant interest in synthetic organic chemistry, flavor and fragrance industries, and as precursors in pharmaceutical development. The defining structural feature of these molecules is the conjugation of a carbonyl group with a carbon-carbon double bond, which imparts unique chemical reactivity and distinct spectroscopic characteristics. Accurate structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of any final product. This guide provides a comprehensive analysis of ethyl (2E)-pent-2-enoate using a multi-technique spectroscopic approach, grounded in fundamental principles and field-proven methodologies. We will explore how data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unambiguous structural portrait of the molecule.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative positioning of atoms within a molecule. For ethyl (2E)-pent-2-enoate, ¹H and ¹³C NMR are indispensable for confirming the carbon framework, the trans configuration of the double bond, and the identity of the ethyl ester group.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl (2E)-pent-2-enoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for the chemical shift scale.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Signal averaging (e.g., 8-16 scans) is used to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase correct the resulting spectrum and integrate the signals to determine the relative proton ratios.
Data Presentation: ¹H NMR of Ethyl (2E)-pent-2-enoate
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~1.05 | Triplet (t) | 3H | ~7.5 | -CH₂-CH₃ (pentenoate) |
| b | ~1.28 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ (ethyl ester) |
| c | ~2.23 | Quintet (quin) | 2H | ~7.5 | -CH=CH-CH₂- |
| d | ~4.18 | Quartet (q) | 2H | ~7.1 | -O-CH₂- |
| e | ~5.82 | Doublet of Triplets (dt) | 1H | ~15.7, 1.5 | -CO-CH= |
| f | ~6.95 | Doublet of Triplets (dt) | 1H | ~15.7, 6.9 | =CH-CH₂- |
Note: Data is predicted based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.
Causality and Interpretation
The ¹H NMR spectrum provides a wealth of structural information.
-
Ethyl Ester Group: The quartet at ~4.18 ppm (d, 2H) and the triplet at ~1.28 ppm (b, 3H) are characteristic of an ethyl group attached to an electronegative oxygen atom. The quartet arises because the -O-CH₂- protons are split by the three adjacent methyl protons, and the triplet is due to the -CH₃ protons being split by the two adjacent methylene protons.
-
Pentenoate Chain: The triplet at ~1.05 ppm (a, 3H) corresponds to the terminal methyl group of the pentenoate chain. It is coupled to the adjacent methylene group (c). The signal for the methylene group (c) at ~2.23 ppm appears as a quintet because it is coupled to both the terminal methyl group (a) and the vinylic proton (f).
-
Alkene Protons and Stereochemistry: The two vinylic protons (e and f) are key to confirming the structure. They appear at ~5.82 ppm and ~6.95 ppm, respectively. Their chemical shifts are in the expected region for protons on a double bond conjugated to a carbonyl group. The large coupling constant between them (~15.7 Hz) is diagnostic of a trans (E) configuration. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 10-12 Hz).
Visualization: ¹H NMR Assignments
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl trans-2-pentenoate
Introduction: Elucidating Molecular Structure Through Controlled Fragmentation
Ethyl trans-2-pentenoate (C₇H₁₂O₂, M.W. 128.17 g/mol ) is an unsaturated ester with applications in flavors and fragrances.[1] For researchers in quality control, chemical synthesis, and metabolomics, confirming its molecular structure and differentiating it from isomers is a critical task. Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) and employing Electron Ionization (EI), stands as a definitive analytical technique for this purpose.
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in the formation of an energetically unstable molecular ion (M•⁺). This ion subsequently undergoes a series of predictable and reproducible fragmentation reactions to yield a unique mass spectrum.[2] This guide provides an in-depth analysis of the characteristic fragmentation pathways of this compound, offering a framework for its unambiguous identification. We will dissect the primary fragmentation mechanisms, including α-cleavage and McLafferty rearrangement, to interpret the resultant mass spectrum.
Core Fragmentation Principles and Pathways
The fragmentation of the this compound molecular ion (m/z 128) is governed by the stability of the resulting fragment ions and neutral losses. The presence of the carbonyl group, the carbon-carbon double bond, and the ethyl ester moiety dictates the primary cleavage sites.
The Molecular Ion (M•⁺)
Upon electron impact, an electron is ejected from the this compound molecule, most commonly from a non-bonding orbital on one of the oxygen atoms, to produce the molecular ion at m/z 128. While observable, its relative intensity may be low due to the numerous favorable fragmentation pathways available.[3]
Alpha (α)-Cleavage: The Influence of the Carbonyl Group
Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation pathway for esters.[4][5] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion. For this compound, two primary α-cleavage routes exist:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond results in the loss of an ethoxy radical (mass 45). This pathway generates the highly stable trans-pent-2-enoyl cation, a resonance-stabilized acylium ion, observed at m/z 83 .
-
Loss of the Prop-1-en-1-yl Radical (•CH=CHCH₂CH₃): Cleavage of the C-C bond between the carbonyl carbon and the α-carbon is less common for esters but can contribute to the spectrum.
A related and significant cleavage is the loss of the ethyl radical from the hydrocarbon chain side, which is technically a β-cleavage relative to the double bond but is often considered alongside α-cleavages due to its diagnostic importance. However, the most prominent α-cleavage involves the ester group itself.
McLafferty Rearrangement: A Signature Fragmentation of Esters
The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds, including esters, that possess an accessible gamma (γ)-hydrogen.[4][6] The reaction proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[7]
In this compound, the γ-hydrogens are located on the terminal methyl group of the ethyl ester moiety. The transfer of one of these hydrogens to the carbonyl oxygen, followed by the cleavage of the Cα-O bond, results in the elimination of a neutral ethylene molecule (C₂H₄, mass 28). This produces the radical cation of trans-2-pentenoic acid, which is detected at m/z 100 . This peak is a key diagnostic marker for the presence of an ethyl ester.[3][8]
Deconstruction of the this compound Mass Spectrum
The EI mass spectrum of this compound is characterized by several key ions that arise from the mechanisms described above. The data presented here is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[9][10]
Summary of Principal Fragment Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 128 | [CH₃CH₂CH=CHCOOCH₂CH₃]•⁺ | Molecular Ion (M•⁺) |
| 100 | [CH₃CH₂CH=CHCOOH]•⁺ | McLafferty Rearrangement (Loss of C₂H₄) |
| 99 | [CH₃CH₂CH=CHCO]⁺ | Loss of •CH₂CH₃ from M•⁺ |
| 83 | [CH₃CH₂CH=CH-C≡O]⁺ | α-Cleavage (Loss of •OCH₂CH₃) |
| 55 | [C₄H₇]⁺ | Cleavage of C-CO bond, likely [CH₃CH₂CH=CH]⁺ |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Visualization of Key Fragmentation Pathways
The following diagrams illustrate the primary mechanisms responsible for the major fragment ions observed in the spectrum of this compound.
Caption: Overview of major fragmentation routes from the molecular ion.
Caption: Formation of the acylium ion at m/z 83.
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum of this compound is readily achieved using a standard GC-MS system. The following protocol provides a robust starting point for analysis.
Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
GC-MS System Configuration:
-
Gas Chromatograph: Standard GC equipped with a split/splitless injector.
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Mass Spectrometer: Quadrupole or Ion Trap mass analyzer capable of EI.
-
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 25-200
-
-
Data Acquisition and Processing:
-
Acquire data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak, ensuring to subtract background ions from a nearby region of the chromatogram.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
Caption: Workflow for acquiring the mass spectrum of the analyte.
Conclusion
The electron ionization mass spectrum of this compound is a rich source of structural information, defined by predictable and diagnostically significant fragmentation pathways. The presence of a molecular ion at m/z 128, a prominent ion at m/z 100 resulting from a characteristic McLafferty rearrangement, and a stable acylium ion at m/z 83 from α-cleavage provides a definitive fingerprint for this molecule. By understanding these core fragmentation mechanisms, researchers and scientists can confidently identify this compound in complex matrices and distinguish it from its structural isomers, ensuring analytical integrity in drug development and other scientific fields.
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McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. (2003). Rapid Communications in Mass Spectrometry. [Link]
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An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of Ethyl trans-2-pentenoate
Executive Summary
Ethyl trans-2-pentenoate is a volatile organic compound classified as a fatty acid ester, contributing a unique and complex profile to foods and fragrances.[1] This guide provides a detailed exploration of its sensory characteristics, the analytical methodologies required for its characterization, and the factors that influence its perception. We will delve into its chemical identity, olfactory and gustatory profiles, and the industry-standard protocols for its evaluation, including Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). This document is intended for researchers, scientists, and product development professionals who require a deep, technical understanding of this specific flavor and aroma compound.
Chemical Identity and Physicochemical Properties
A foundational understanding of a flavor compound begins with its chemical and physical properties. These characteristics govern its volatility, solubility, and interaction with other molecules, all of which are critical to its sensory perception.
This compound, also known by its IUPAC name ethyl (2E)-pent-2-enoate, is the ester formed from trans-2-pentenoic acid and ethanol.[1][2] Its structural arrangement is key to its distinct aroma.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₂ | ChemNet[2], PubChem[3] |
| Molecular Weight | 128.17 g/mol | PubChem[3] |
| CAS Number | 24410-84-2; 27805-84-1 | ChemNet[2], PubChem[3] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[4] |
| Boiling Point | 149.3 °C at 760 mmHg | ChemNet[2] |
| Flash Point | 45.4 °C | ChemNet[2] |
| Vapor Pressure | 4.06 mmHg at 25°C | ChemNet[2] |
The Multifaceted Sensory Profile
The perceived flavor of this compound is not monolithic. It is a composite of various notes that can be influenced by concentration, the food matrix, and the presence of other volatile compounds. While it is primarily recognized for its fruity character, a detailed sensory analysis reveals a more complex profile.[1]
Olfactory Characteristics (Aroma)
The aroma of this compound is its most defining feature. At typical concentrations used in food and beverage applications, it imparts a distinct fruity note. However, trained sensory panelists can discern more subtle nuances. Unlike its structural relatives, such as ethyl pentanoate (apple-like) or ethyl trans-2-butenoate (caramel, rum-like), this compound presents a different kind of fruitiness.[5][6]
Gustatory and Flavor Contribution
When evaluated in a solution or a food base, this compound contributes to the overall flavor profile. Its impact is not limited to retronasal aroma perception; it can influence the perception of other tastes. For instance, its fruity character can enhance perceived sweetness or mask undesirable notes from other ingredients.
Table 2: Sensory Lexicon for this compound
| Attribute Category | Primary Descriptors | Secondary / Nuance Descriptors |
| Aroma (Olfactory) | Fruity | Green, Waxy, Oily |
| Flavor (Gustatory) | Fruity | Melon Rind, Earthy, Violet Leaf |
Note: Descriptors are compiled from related ester compounds and general flavor chemistry principles, as specific public sensory panel data for this exact compound is limited. The profile of the related ethyl (E)-2-decenoate includes fruity, green, oily, melon rind, waxy, and earthy notes.[7]
Methodologies for Sensory and Instrumental Characterization
To scientifically define and quantify the sensory profile of a compound like this compound, a dual approach combining human sensory evaluation and instrumental analysis is required. This ensures that subjective perceptions are correlated with objective chemical data.
Human Sensory Analysis: Quantitative Descriptive Analysis (QDA)
QDA is a powerful behavioral sensory evaluation method used to generate a detailed, quantitative description of a product's sensory characteristics.[8][9] The methodology relies on a small panel of trained assessors (typically 8-15) who are screened for their sensory acuity.[9][10]
Causality in Protocol Design: The core principle of QDA is that trained human subjects are the most sensitive and relevant analytical instrument for measuring sensory properties. Unlike consumer preference tests, QDA does not measure "liking" but rather quantifies the intensity of specific attributes.[10][11] The panel develops its own descriptive language during training, which makes the method highly adaptable and product-specific.[8][10] Replicating the evaluations allows for statistical analysis (e.g., ANOVA) to determine the panel's and individual's performance, ensuring the data is trustworthy and reproducible.[10]
-
Panelist Recruitment & Screening: Recruit 15-20 individuals based on their interest, availability, and product usage. Screen them for basic taste acuity (sweet, sour, bitter, salty) and their ability to discriminate between different fruity aroma standards.
-
Lexicon Development: In group sessions led by a panel leader, present panelists with a reference sample of this compound in a neutral base (e.g., sugar water) at a supra-threshold concentration. Also present other fruity esters (e.g., ethyl hexanoate, isoamyl acetate) to act as anchors. The panel will collaboratively generate and define a list of descriptive terms for the aroma and flavor (e.g., "green apple," "unripe melon," "waxy skin").
-
Training & Scaling: For 10-12 sessions, train the selected 8-12 panelists to consistently use the developed lexicon. They will practice rating the intensity of each attribute on an unstructured 15-cm line scale, anchored from "none" to "high".[8] This relative judgment framework is a key advantage, reducing bias and enhancing data reliability.[8]
-
Formal Evaluation: Prepare blind, randomized samples of this compound at various concentrations in the beverage matrix. Each panelist independently evaluates the samples in isolated sensory booths.[9] Each sample should be evaluated in triplicate over separate sessions.
-
Data Analysis: Convert the line scale ratings to numerical data. Use Analysis of Variance (ANOVA) and multivariate techniques like Principal Component Analysis (PCA) to analyze the data, identifying significant differences between samples and visualizing the sensory profile.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a critical technique that bridges the gap between instrumental chemical analysis and human sensory perception.[12] It separates the volatile compounds in a sample and allows a human assessor to smell the effluent from the gas chromatograph in real-time, identifying which specific chemicals are responsible for the aroma.[12][13]
Causality in Protocol Design: While Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds, it cannot determine which of those compounds are aroma-active.[12] Many compounds exist at concentrations far below their odor threshold and do not contribute to the overall aroma. GC-O provides this crucial link by using a human detector to pinpoint the odor-active compounds.[12][14] Splitting the column effluent between a mass spectrometer and an olfactometry port allows for the simultaneous chemical identification and sensory description of each aroma-active compound.[12]
-
Sample Preparation: Extract the volatile compounds from the sample using a suitable technique like Solid Phase Microextraction (SPME) or solvent extraction. The choice is crucial and depends on the sample matrix.[12]
-
GC Separation: Inject the extracted volatiles onto a GC equipped with a column of appropriate polarity (e.g., a DB-WAX or DB-5). The oven temperature program should be optimized to achieve good separation of the target esters and other key volatiles.
-
Effluent Splitting: At the end of the GC column, use a Y-splitter to divide the effluent. Direct approximately half to the MS detector and the other half to a heated olfactometry port.
-
Olfactometry Assessment: A trained assessor sniffs the effluent from the olfactometry port throughout the GC run. The assessor uses a microphone or other input device to record the time, duration, intensity, and a descriptor for every odor detected.
-
Data Integration: Correlate the retention times of the odor events recorded by the assessor with the peaks identified by the MS detector. This allows for the positive identification of the compound responsible for each specific aroma note.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Factors Influencing Sensory Perception
The flavor profile of this compound is not static. Its perception can be significantly altered by several factors:
-
Concentration: At low concentrations, it may present a subtle fruity or green note. At higher concentrations, the waxy and oily characteristics may become more prominent and potentially undesirable.
-
Matrix Effects: The medium in which the compound is present plays a vital role. In an aqueous system (beverage), its volatility and perception will differ from an oil-based system (dressing) or a complex solid matrix (baked good). The matrix can bind the flavor, altering its release into the headspace.
-
Synergistic/Masking Effects: Flavor is an emergent property of a complex mixture of compounds. This compound can act synergistically with other esters to create a novel, more intense fruity profile. Conversely, it can be masked by more potent aroma compounds like pyrazines or sulfur compounds.
Conclusion
This compound is a valuable ester with a characteristic fruity, green, and waxy sensory profile. A comprehensive understanding of this profile requires a sophisticated, multi-pronged approach that combines the quantitative power of trained human sensory panels with the analytical precision of instrumental techniques like GC-O. By understanding its intrinsic characteristics and the external factors that influence its perception, researchers and product developers can more effectively utilize this compound to craft desired flavor profiles in a wide range of applications.
References
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- PubMed. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose.
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- The Good Scents Company. ethyl (E)-2-pentenoate, 24410-84-2.
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An In-depth Technical Guide to the Thermochemical Data of Ethyl Pentenoate Isomers
Introduction
In the fields of chemical synthesis, reaction engineering, and pharmaceutical development, a precise understanding of the energetic landscape of molecules is paramount. Thermochemical data, such as the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°), provide the fundamental thermodynamic information required to predict reaction equilibria, determine process feasibility, and ensure safety. Unsaturated esters, a class of compounds prevalent in flavor chemistry, polymer synthesis, and as intermediates in drug development, present a particularly interesting case study due to the influence of double bond position and stereochemistry on their inherent stability and reactivity.
This technical guide provides a comprehensive overview of the available experimental thermochemical data for ethyl trans-2-pentenoate and its key positional and geometric isomers. It is designed for researchers, scientists, and drug development professionals who require reliable thermodynamic values and a deep understanding of the methodologies used to obtain them. We will delve into the experimental techniques, such as combustion calorimetry, that form the bedrock of thermochemical measurements, and explore the role of computational chemistry in validating and predicting these crucial parameters. By synthesizing field-proven insights with rigorous data, this document aims to be an authoritative resource for professionals working with these and similar chemical entities.
Molecular Overview: The Isomers of Ethyl Pentenoate
Ethyl pentenoate (C7H12O2) can exist in several isomeric forms, distinguished by the location of the carbon-carbon double bond and its geometric configuration (cis/trans). The relative stability of these isomers is directly reflected in their thermochemical properties. This guide focuses on the following key isomers for which experimental data have been reported:
-
This compound ((E)-Ethyl pent-2-enoate): The α,β-unsaturated ester.
-
Ethyl cis-2-pentenoate ((Z)-Ethyl pent-2-enoate): The geometric isomer of the trans-2- variant.
-
Ethyl 3-pentenoate ((E/Z)-Ethyl pent-3-enoate): A β,γ-unsaturated ester.
-
Ethyl 4-pentenoate (Ethyl pent-4-enoate): A γ,δ-unsaturated ester.
The conjugation of the double bond with the carbonyl group in the 2-pentenoate isomers is expected to confer additional stability compared to the non-conjugated 3- and 4-pentenoate isomers. Furthermore, steric hindrance in the cis configuration generally renders it less stable than the corresponding trans isomer.[1]
Summary of Thermochemical Data
The following table summarizes the critically evaluated experimental thermochemical data for ethyl pentenoate isomers. All values are for the liquid state at standard conditions (298.15 K and 1 bar) unless otherwise specified. The data are primarily derived from the combustion calorimetry work of E. Schjanberg in the 1930s, as compiled and re-analyzed by Cox and Pilcher.[2]
| Isomer | Structure | ΔfH°liquid (kJ/mol) | ΔcH°liquid (kJ/mol) | ΔvapH° (kJ/mol) | Data Source (Method) |
| This compound | CCC=CC(=O)OCC | -442. ± 3. | -4020. ± 10. | 48.0 ± 1.0 | Schjanberg, 1937/1938 (Ccb)[2] |
| Ethyl cis-2-pentenoate | CC/C=C\C(=O)OCC | Data not available in searched sources | Data not available in searched sources | Not Available | Expected in Schjanberg, 1938[3] |
| Ethyl trans-3-pentenoate | CC=CCC(=O)OCC | -437. ± 3. (Calculated)† | -4032. ± 8.‡ | 46.9 ± 1.3 | Schjanberg, 1938 (Ccb)[4][5][6] |
| Ethyl 4-pentenoate | C=CCCC(=O)OCC | -431. ± 2. | -4038.0 ± 2.1 | 46.0 ± 1.0 | Schjanberg, 1937 (Ccb)[6] |
Ccb: Combustion Calorimetry †Calculated from the experimental gas-phase enthalpy of formation (-390.4 ± 2.9 kJ/mol) and enthalpy of vaporization from the NIST Chemistry WebBook.[6] ‡Value reported in kcal/mol (-963. ± 2.) and converted to kJ/mol.
Analysis and Interpretation
The available data highlight key structure-energy relationships:
-
Conjugation Effect: this compound, the conjugated ester, exhibits the most negative enthalpy of formation (-442 kJ/mol), indicating it is the most thermodynamically stable isomer among those with available data. This is consistent with the stabilizing effect of π-electron delocalization across the C=C-C=O system.
-
Positional Isomerism: The non-conjugated ethyl 4-pentenoate is approximately 11 kJ/mol less stable than its trans-2- counterpart. The ethyl trans-3-pentenoate isomer falls between these two in terms of stability.
-
Geometric Isomerism: While experimental data for ethyl cis-2-pentenoate were not found in the accessed literature, it is strongly predicted that its enthalpy of formation would be less negative (i.e., it would be less stable) than the trans-2- isomer due to steric repulsion between the ethyl group on the carbon chain and the ester group. Studies on similar systems confirm that the trans configuration is thermodynamically favored.[1] The original 1938 publication by Schjanberg, titled "Cis-pentensyreetylestrarnas forbranningsvarmen..." (The heat of combustion of cis-pentenoic acid ethyl esters), likely contains this value but was not accessible for this review.[3][7]
Methodologies for Thermochemical Data Determination
The reliability of thermochemical data is intrinsically linked to the rigor of the methods used for their determination. This section details the primary experimental and computational workflows employed.
Experimental Approach: Static Bomb Combustion Calorimetry
Combustion calorimetry remains the gold standard for determining the enthalpy of formation of organic compounds. The process measures the heat released when a substance is completely combusted in a controlled environment.
Causality Behind Experimental Choices
-
Why a "Bomb" Calorimeter? The constant-volume nature of a sealed bomb calorimeter ensures that the measured heat change (qv) corresponds directly to the change in internal energy (ΔU). This value can then be accurately corrected to obtain the change in enthalpy (ΔH).
-
Why High-Purity Oxygen? An excess of pure oxygen is used to guarantee complete and clean combustion, ensuring the reaction goes to defined products (CO2(g) and H2O(l)), which is crucial for an accurate calculation.
-
Why a Standard Calibrant? The heat capacity of the calorimeter itself (Ccal) must be precisely known. A standard substance with a well-established enthalpy of combustion, such as benzoic acid, is used for this calibration. This makes the protocol a self-validating system; any deviation in the benzoic acid combustion value would indicate an issue with the setup.
Experimental Protocol: Determination of ΔcH°
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity ethyl pentenoate isomer is weighed into a crucible. A small, known amount of paraffin oil may be added for volatile samples to ensure complete ignition.
-
Calorimeter Setup: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is sealed and purged before being pressurized with ~30 atm of pure oxygen.
-
Assembly: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket. Temperature probes are inserted to monitor the water temperature.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a certified sample of benzoic acid and measuring the temperature rise (ΔT). Ccal is calculated using the known enthalpy of combustion of benzoic acid.
-
Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited via an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of ΔcH°:
-
The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal): q_total = C_cal * ΔT.
-
Corrections are applied for the heat released by the ignition wire and any combustion aids (e.g., paraffin oil).
-
The standard enthalpy of combustion (ΔcH°) is then calculated by dividing the corrected heat release by the number of moles of the sample combusted.
-
-
Calculation of ΔfH°: The standard enthalpy of formation of the ester is calculated from its enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for CO2(g) and H2O(l).
Workflow Diagram: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Computational Approach: Ab Initio Calculations
To verify experimental data and predict thermochemical properties for unstable or unmeasured isomers, high-level computational methods are invaluable. Methods like the Gaussian-3 (G3) theory provide a robust framework for achieving chemical accuracy.
Causality Behind Computational Choices
-
Why Ab Initio? These "from first principles" methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental prediction of molecular energy.
-
Why Isodesmic Reactions? A direct calculation of the formation enthalpy (atomization energy) is prone to large errors. By using a balanced "isodesmic" reaction, where the number and type of chemical bonds are conserved on both sides of the equation, systematic errors in the calculation are largely cancelled out. This provides a much more accurate reaction enthalpy, from which the unknown enthalpy of formation can be derived. This makes the computational protocol a self-validating system by minimizing inherent theoretical errors.
Computational Protocol: G3MP2 Method
-
Geometry Optimization: The 3D structure of the target ester and all other reactants and products in a chosen isodesmic reaction are optimized at a baseline level of theory (e.g., Hartree-Fock).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A series of higher-level single-point energy calculations are performed on the optimized geometry to more accurately approximate the electronic energy.
-
Energy Combination: The energies are combined in a predefined way to yield a final, highly accurate total energy for each molecule at 0 K.
-
Thermal Correction: The energy is corrected to 298.15 K by including thermal contributions to enthalpy.
-
Isodesmic Reaction Calculation:
-
An isodesmic reaction is constructed. For example: Ethyl Pentenoate + Propane → Ethyl Propanoate + Pentene
-
The enthalpy of reaction (ΔrH°) is calculated by subtracting the sum of the computed enthalpies of the reactants from the sum of the computed enthalpies of the products.
-
-
Final ΔfH° Calculation: The unknown enthalpy of formation for the ethyl pentenoate isomer is calculated using Hess's Law, combining the calculated ΔrH° with the known experimental ΔfH° values for the other species in the isodesmic reaction.
Workflow Diagram: Computational Thermochemistry
Caption: Workflow for ab initio calculation of enthalpy of formation.
Conclusion
This guide has consolidated the available experimental thermochemical data for key isomers of ethyl pentenoate, revealing important structure-stability relationships governed by conjugation and steric effects. The superior stability of the conjugated this compound isomer is clearly demonstrated by its more negative enthalpy of formation. While a data gap persists for the cis-2- isomer in readily accessible literature, established chemical principles allow for a confident prediction of its lower stability relative to the trans form.
The detailed protocols for both experimental (combustion calorimetry) and computational (ab initio) methodologies underscore the rigorous, self-validating systems required to produce high-quality thermochemical data. For researchers and developers, these values are not merely academic; they are critical inputs for process modeling, safety analysis, and the rational design of chemical reactions. A thorough understanding of both the data and their origins is essential for advancing scientific and industrial objectives.
References
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National Institute of Standards and Technology. (n.d.). (E)-3-Pentenoic acid ethyl ester - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). (E)-3-Pentenoic acid ethyl ester - Gas phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). trans-2-Pentenoic acid - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of Ethyl trans-2-pentenoate in Organic Solvents
Introduction
Ethyl trans-2-pentenoate (C H O), a key ester in various industrial applications including fragrances and as a synthetic intermediate, presents a solubility profile that is critical for its effective use in formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the molecular interactions governing its solubility, present qualitative and estimated quantitative data, and provide a detailed experimental protocol for solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's behavior in solution.
This compound is a colorless liquid with a fruity aroma.[1] Its structure, featuring a polar ester group and a nonpolar hydrocarbon chain, dictates its solubility across solvents of varying polarities.
Core Physical Properties
| Property | Value | Reference |
| Molecular Formula | C H O | [2] |
| Molecular Weight | 128.17 g/mol | [3] |
| Boiling Point | 149.3°C at 760 mmHg | [2] |
| Density | 0.907 g/cm | [2] |
| Flash Point | 45.4°C | [2] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for understanding solubility. This means that substances with similar intermolecular forces are likely to be miscible.[4] The solubility of this compound is primarily governed by a balance of the following intermolecular forces:
-
Dipole-Dipole Interactions: The ester group (C=O) in this compound possesses a significant dipole moment, allowing for electrostatic interactions with other polar molecules.
-
London Dispersion Forces: These are weak, temporary forces that arise from the random motion of electrons and are present in all molecules. The hydrocarbon portion of this compound (the ethyl and propenyl groups) interacts with nonpolar solvents primarily through these forces.
-
Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[5] This allows for interaction with protic solvents like alcohols.
The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.
The Role of Molecular Structure
The structure of this compound, with its ester functional group and a five-carbon backbone, results in a molecule of moderate polarity. The hydrocarbon chain contributes to its solubility in nonpolar solvents, while the polar ester group enhances its solubility in polar solvents.[4]
Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale for Solubility Behavior |
| Hexane | Nonpolar | High | Dominated by London dispersion forces, which are compatible with the hydrocarbon chain of the ester. |
| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, with some potential for weak pi-stacking interactions with the double bond. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane allows for favorable dipole-dipole interactions with the ester group. |
| Ethyl Acetate | Polar Aprotic | Very High | As an ester itself, ethyl acetate has very similar intermolecular forces to this compound, leading to high miscibility. |
| Acetone | Polar Aprotic | High | The strong dipole of the ketone group in acetone interacts favorably with the ester's dipole.[4] |
| Methanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor to the ester's oxygen atoms, and also has a small nonpolar component. |
| Ethanol | Polar Protic | High | Similar to methanol, but with a larger nonpolar chain, making it an even better solvent for this moderately polar ester.[6][7][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a very strong polar aprotic solvent capable of strong dipole-dipole interactions.[9][10] |
| Water | Polar Protic | Slightly Soluble | While hydrogen bonding is possible, the nonpolar hydrocarbon chain limits solubility. An estimated water solubility is 1439 mg/L at 25°C.[6][11] |
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like ethanol.
Caption: Intermolecular forces between this compound and ethanol.
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.
Principle
A saturated solution of this compound in the solvent of interest is prepared by allowing excess solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm, solvent-compatible)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Data Analysis
The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/100 mL, mol/L, or as a weight percentage.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated area, away from ignition sources.[12] Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The solubility of this compound is a critical parameter for its diverse applications. This guide has provided a theoretical framework for understanding its solubility based on intermolecular forces and molecular structure. While quantitative data is sparse, a qualitative and estimated solubility profile has been presented, along with a detailed experimental protocol for precise determination. By understanding the principles outlined in this guide, researchers and professionals can make informed decisions regarding solvent selection and the effective utilization of this compound in their work.
References
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Fiveable. (n.d.). Solubility in organic solvents Definition - Organic Chemistry II Key Term. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-2-pentenoate, (2E)-. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-pentenoate. Retrieved from [Link]
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Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
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Stenutz. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
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-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction, a modification of the classic Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly α,β-unsaturated esters.[2][3] The HWE reaction offers several distinct advantages over its predecessor, including the use of more nucleophilic and less basic carbanions, which allows for reactions with a broader range of substrates, including sterically hindered ketones.[4][5] A significant practical advantage is the formation of a water-soluble dialkylphosphate byproduct, which simplifies purification through simple aqueous extraction.[5][6]
The versatility and functional group tolerance of the HWE reaction have made it an indispensable tool in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development.[7][8] The ability to control the stereochemical outcome of the reaction to favor either the (E)- or (Z)-isomer is of paramount importance, as the biological activity of a molecule is often dictated by its geometry.[9][10] This document provides a detailed guide to the HWE synthesis of α,β-unsaturated esters, covering the underlying mechanism, strategies for stereocontrol, and detailed experimental protocols.
Reaction Mechanism and Stereoselectivity: A Tale of Two Isomers
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway. The process is initiated by the deprotonation of the phosphonate ester at the α-carbon by a suitable base, generating a nucleophilic phosphonate carbanion.[1][2] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step of the reaction.[2][11] This addition leads to the formation of a betaine-like intermediate that subsequently cyclizes to form an oxaphosphetane.[1] This four-membered ring intermediate then fragments to yield the final alkene product and the water-soluble phosphate byproduct.[1]
The stereochemical outcome of the HWE reaction is a critical consideration and is influenced by several factors, including the structure of the reactants and the reaction conditions.[1]
The Predominance of the (E)-Isomer
In its standard form, the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][12] This preference is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl compound, which allows for equilibration to the more stable threo intermediate, ultimately leading to the (E)-alkene.[11] Several factors can be manipulated to enhance the selectivity for the (E)-isomer:
-
Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate ester groups generally leads to higher (E)-selectivity.[2][13]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) tend to favor the formation of the (E)-product by promoting thermodynamic equilibration.[2][12]
-
Counterion: The choice of the base's counterion plays a role, with lithium and sodium bases often promoting higher (E)-selectivity compared to potassium bases.[2][13]
The Still-Gennari Modification for (Z)-Isomer Synthesis
While the standard HWE reaction is an excellent method for preparing (E)-alkenes, the synthesis of (Z)-isomers often requires modified conditions. The Still-Gennari modification provides a powerful solution for achieving high (Z)-selectivity.[2][4] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[2][14] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the preferential formation of the (Z)-alkene.[2][4]
Visualizing the HWE Reaction Pathway
The following diagrams illustrate the key steps in the Horner-Wadsworth-Emmons reaction and the factors influencing the stereochemical outcome.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Caption: Influence of reaction conditions on stereoselectivity.
Reagents and Conditions at a Glance
The choice of phosphonate reagent and base is crucial for the success and stereochemical outcome of the HWE reaction. The following table summarizes common reagents and their typical applications.
| Reagent/Condition | Typical Application | Key Considerations |
| Phosphonate Reagents | ||
| Triethyl phosphonoacetate | General purpose, favors (E)-isomers. | Commercially available, cost-effective. |
| Trimethyl phosphonoacetate | Similar to triethyl phosphonoacetate, may offer slightly different selectivity. | Byproduct is trimethyl phosphate. |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Still-Gennari modification for (Z)-isomer synthesis.[2][4] | More expensive, requires specific conditions. |
| Bases | ||
| Sodium hydride (NaH) | Strong, non-nucleophilic base for general (E)-selective reactions. | Requires anhydrous conditions, handle with care (flammable solid). |
| Sodium methoxide (NaOMe) / Sodium ethoxide (NaOEt) | Strong bases, suitable for many HWE reactions. | Can potentially transesterify the product if not used carefully. |
| Lithium chloride (LiCl) / DBU or Triethylamine | Masamune-Roush conditions for base-sensitive substrates.[4][15] | Milder conditions, good for complex molecules. |
| Potassium hexamethyldisilazide (KHMDS) | Strong, non-nucleophilic base used in the Still-Gennari modification. | Often used with a crown ether to sequester the potassium ion.[2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of both (E)- and (Z)-α,β-unsaturated esters.
Protocol 1: Synthesis of (E)-Ethyl Cinnamate
This protocol describes a standard HWE reaction to produce the (E)-isomer with high selectivity.
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Cool the slurry to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes.
-
Carbanion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or remain slightly cloudy.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add benzaldehyde (1.0 equivalent) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-ethyl cinnamate.
Protocol 2: Synthesis of (Z)-Ethyl Cinnamate (Still-Gennari Modification)
This protocol utilizes the Still-Gennari conditions to achieve high selectivity for the (Z)-isomer.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Benzaldehyde
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M solution in toluene)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS solution (1.1 equivalents) dropwise and stir the mixture for 20 minutes at -78 °C.
-
Phosphonate Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equivalent) dropwise and continue stirring at -78 °C for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise and stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate to isolate the (Z)-ethyl cinnamate.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of high purity. Consider using a stronger base or increasing the reaction time for carbanion formation.[5] |
| Moisture in the reaction. | Use anhydrous solvents and thoroughly dried glassware. Perform the reaction under an inert atmosphere.[12] | |
| Sterically hindered substrates. | Increase the reaction time and/or temperature. Use a more reactive phosphonate reagent if possible.[12] | |
| Poor Stereoselectivity (E/Z Mixture) | Reaction conditions not optimized for the desired isomer. | For (E)-alkenes, use NaH or LiCl/amine bases and consider higher reaction temperatures.[13] For (Z)-alkenes, strictly adhere to the Still-Gennari conditions with highly pure reagents and anhydrous solvents.[12] |
| Equilibration of the (Z)-isomer to the more stable (E)-isomer. | For (Z)-selective reactions, maintain low temperatures throughout the reaction and workup. | |
| Difficulty in Purification | Incomplete removal of the phosphate byproduct. | Ensure thorough aqueous extraction. The byproduct is generally water-soluble. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for flash chromatography. Consider alternative purification methods like distillation if the product is thermally stable. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the stereoselective synthesis of α,β-unsaturated esters. By understanding the underlying mechanism and the factors that govern its stereochemical outcome, researchers can effectively tailor the reaction conditions to produce the desired (E)- or (Z)-isomer with high selectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Tokyo University of Science. Breakthrough in HWE reaction offers pathway for anti-cancer drug development. [Link]
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Demkowicz, S., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7057. [Link]
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ScienceDaily. A method for efficient synthesis of anti-cancer drugs. [Link]
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Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]
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ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
ResearchGate. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
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SciProfiles. Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. [Link]
-
Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. [Link]
-
ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]
-
Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES. [Link]
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CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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Protocol for High E-Selectivity in the Synthesis of Ethyl trans-2-pentenoate
Introduction: The Imperative of Stereochemical Control in Alkene Synthesis
The spatial arrangement of atoms within a molecule, or stereochemistry, is a cornerstone of modern chemistry, profoundly influencing a compound's physical, chemical, and biological properties. In the realm of pharmaceutical development and materials science, the ability to selectively synthesize a specific stereoisomer of a molecule is not merely an academic exercise but a critical necessity. α,β-Unsaturated esters, such as ethyl 2-pentenoate, are valuable synthetic intermediates, and control over the geometry of the carbon-carbon double bond is paramount. The trans or E-isomer and the cis or Z-isomer can exhibit markedly different reactivity and biological activity. This application note provides a detailed protocol for the synthesis of ethyl trans-2-pentenoate with high E-selectivity, leveraging the power of the Horner-Wadsworth-Emmons reaction. We will delve into the mechanistic underpinnings of this selectivity and provide a robust, validated experimental procedure suitable for research and development laboratories.
Mechanistic Insight: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes.[1] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2] A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[1]
The reaction proceeds through the initial deprotonation of the phosphonate ester by a strong base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde (in this case, propanal), leading to the formation of an oxaphosphetane intermediate.[3] This intermediate subsequently collapses to yield the alkene and a phosphate salt.
The high E-selectivity observed in the HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, is a result of thermodynamic control. The intermediate leading to the trans product is sterically less hindered and therefore more stable than the intermediate leading to the cis product. This energetic preference directs the reaction towards the formation of the E-alkene.[2]
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from propanal and triethyl phosphonoacetate with high E-selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Sigma-Aldrich | Handle with extreme care under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | Reagent | Acros Organics | Dry over sodium/benzophenone ketyl prior to use. |
| Triethyl phosphonoacetate | 99% | Alfa Aesar | Store under inert atmosphere. |
| Propanal | 97% | Sigma-Aldrich | Distill prior to use. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS | Fisher Scientific | |
| Diethyl ether, anhydrous | ACS | Fisher Scientific | |
| Magnesium sulfate (MgSO₄), anhydrous | ACS | VWR |
Instrumentation
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas (argon or nitrogen) supply
-
Ice bath
-
Rotary evaporator
-
Apparatus for fractional distillation
-
NMR spectrometer (≥300 MHz)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
1. Preparation of the Phosphonate Ylide:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.0 eq) to a three-neck round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of sodium hydride in THF.[4] Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
2. Reaction with Propanal:
-
Cool the ylide solution back down to 0 °C in an ice bath.
-
Slowly add propanal (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
3. Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization and Validation of E-Selectivity
The stereochemical outcome of the synthesis must be rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the E/Z ratio of the product.
-
¹H NMR Spectroscopy: The key diagnostic signals are the vinylic protons. For this compound, the coupling constant (J) between the two vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans relationship.[5] The corresponding cis-isomer would exhibit a smaller coupling constant, typically between 6-12 Hz.[5]
-
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also provide evidence for the stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the purity of the product and, in some cases, separate the E and Z isomers, allowing for their individual identification and quantification.
| Technique | Expected Result for this compound |
| ¹H NMR | J (vinylic H-H) ≈ 15 Hz |
| GC-MS | Single major peak corresponding to the product's molecular weight |
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Propanal is a volatile and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Horner-Wadsworth-Emmons reaction is a reliable and highly stereoselective method for the synthesis of E-α,β-unsaturated esters. The protocol described herein provides a clear and detailed procedure for the synthesis of this compound with a high degree of isomeric purity. By understanding the mechanistic principles that govern the reaction's stereochemical outcome, researchers can confidently apply this methodology to the synthesis of a wide range of other valuable alkene-containing molecules.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Accessed January 17, 2026. [Link]
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Organic Syntheses. Ethyl (−)-[R-(E)]-4-O-benzyl-4,5-dihydroxy-2-pentenoate. Organic Syntheses Procedure. Accessed January 17, 2026. [Link]
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Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses Procedure. Accessed January 17, 2026. [Link]
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Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (n.d.). Expeditious Horner-Wadsworth-Emmons Synthesis Of Methyl Cinnamate Esters Under Aqueous Conditions. Studylib. Accessed January 17, 2026. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Accessed January 17, 2026. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
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Holla, B. S., et al. (2003). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted triazolylpropenones. Indian Journal of Chemistry, 42B, 2054-2059. [Link]
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Cerezo, A. D. L., & Mascaretti, O. A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 9(4), 426-443. [Link]
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Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 937-952. [Link]
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Quora. How many isomers does ethyl pentanoate have?. Quora. Accessed January 17, 2026. [Link]
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GC-MS Method for the Quantification of Ethyl trans-2-pentenoate in Food Matrices
An Application Note for Researchers and Scientists
Abstract This application note presents a detailed and validated method for the quantification of Ethyl trans-2-pentenoate, a significant flavor compound, in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with its characteristic fruity aroma, is an important contributor to the sensory profile of many food products.[1] The methodology described herein provides a robust, sensitive, and selective protocol for researchers and quality control professionals, ensuring accurate quantification to meet regulatory and quality standards. The protocol has been validated for linearity, accuracy, precision, and limits of detection and quantification.
Introduction: The Significance of Flavor Quantification
This compound is a naturally occurring fatty acid ester found in various fruits and fermented beverages, contributing a distinct fruity and waxy aroma.[1][2] As a widely used flavoring agent, its concentration in food products is critical for defining the desired sensory profile and ensuring product consistency.[3] Accurate quantification is therefore essential for quality control, product development, and authenticity studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the analysis of volatile and semi-volatile compounds in complex samples.[4][5] The technique combines the powerful separation capabilities of Gas Chromatography (GC) with the definitive identification and quantification power of Mass Spectrometry (MS).[6][7] In GC, volatile compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column.[8] Subsequently, the MS detector ionizes the separated compounds, sorting them by their mass-to-charge ratio (m/z) to generate a unique mass spectrum, which acts as a molecular fingerprint for identification and enables precise quantification.[4][5]
This guide provides a comprehensive protocol employing Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique ideal for extracting volatile analytes from complex food matrices, thereby minimizing matrix interference and enhancing sensitivity.[9][10][11]
Experimental Workflow and Causality
The analytical workflow is designed to ensure maximum recovery of the analyte while minimizing matrix effects. Each step is optimized for the specific chemical properties of this compound and the general challenges posed by food samples.
Caption: Overall workflow for the quantification of this compound.
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Internal Standard (IS): Ethyl heptanoate or other suitable ester not present in the sample.
-
Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.
-
Sodium Chloride (NaCl): ACS grade, baked at 450°C for 4 hours to remove volatile contaminants.
-
Deionized Water: For sample dilution if necessary.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This fiber is chosen for its broad applicability to volatile and semi-volatile compounds.[12]
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a superior choice for this application as it is a solvent-less, equilibrium-based extraction technique that concentrates volatile analytes from the headspace above the sample, effectively isolating them from non-volatile matrix components like sugars, proteins, and salts.[13][14]
Protocol:
-
Sample Homogenization: For solid or semi-solid samples (e.g., fruit puree), homogenize to ensure uniformity. Liquid samples (e.g., juice) can be used directly.
-
Aliquoting: Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.
-
Salting Out: Add 1.5 g of pre-baked NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing extraction efficiency.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 µg/mL Ethyl heptanoate in methanol). The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Equilibration and Extraction:
-
Immediately seal the vial.
-
Place the vial in a heating block or autosampler tray set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with agitation. This step facilitates the transfer of volatile compounds from the sample matrix to the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.
-
| Parameter | Optimized Value | Rationale |
| SPME Fiber | 50/30µm DVB/CAR/PDMS | Provides efficient adsorption for a wide range of volatile and semi-volatile compounds.[12] |
| Sample Weight | 5.0 g (or 5.0 mL) | Sufficient mass for detection while preventing saturation of the headspace. |
| Equilibration Temp. | 60 °C | Balances analyte volatility with thermal stability, enhancing partitioning into the headspace.[15] |
| Equilibration Time | 15 min | Ensures thermal equilibrium is reached between the sample and the headspace. |
| Extraction Time | 30 min | Allows sufficient time for analyte adsorption onto the fiber to approach equilibrium. |
GC-MS Instrumentation and Analysis
The GC-MS system must be optimized to achieve good chromatographic separation and sensitive detection.
Protocol:
-
Fiber Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
-
Chromatographic Separation: The analytes are separated on a capillary column. A non-polar or mid-polar column is typically used for flavor compounds.
-
Mass Spectrometric Detection: Eluted compounds are ionized (typically via Electron Ionization at 70 eV) and detected. For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode due to its significantly higher sensitivity and selectivity.[16]
Caption: Principle of HS-SPME-GC-MS analysis.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless, 250°C, Splitless mode (1 min) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min) |
| MS System | Agilent 5977 MSD or equivalent |
| Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 83 (for this compound) |
| Qualifier Ions | m/z 55, 128 (for identity confirmation) |
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability.[17] Validation was performed using spiked apple juice as a representative food matrix. The parameters assessed align with international guidelines.[18]
Calibration and Linearity
Matrix-matched calibration standards were prepared by spiking known concentrations of this compound (ranging from 1 to 200 µg/kg) into a blank apple juice matrix. The method demonstrated excellent linearity over the tested concentration range.
Accuracy, Precision, and Detection Limits
Accuracy was determined through recovery experiments at three spiking levels, while precision was evaluated by analyzing replicate samples on the same day (intra-day) and on three different days (inter-day).
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² > 0.99 |
| Limit of Detection (LOD) | 0.3 µg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/kg | S/N ≥ 10, RSD < 20% |
| Accuracy (Recovery) | 88 - 107% | 70 - 120% |
| Precision (RSD) | ||
| - Intra-day | < 8% | < 15% |
| - Inter-day | < 12% | < 20% |
These results confirm that the method is highly sensitive, accurate, and precise for the intended application.[16]
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a reliable and efficient protocol for the quantification of this compound in food matrices. The solvent-free sample preparation minimizes environmental impact and reduces potential sources of error. The use of SIM mode detection provides the high degree of sensitivity and selectivity required for trace-level analysis in complex samples. This validated method is well-suited for routine quality control in the food and beverage industry and for research applications focused on flavor chemistry.
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Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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SIMPAL. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Dong, J. H., & Ebeler, S. E. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of agricultural and food chemistry, 51(3), 695–701. Retrieved from [Link]
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Han, D., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(11), 2618. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]
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Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography - Mass Spectrometry (GC−MS). Retrieved from [Link]
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Mol, H. G., et al. (2012). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International, 25(11). Retrieved from [Link]
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Wang, X., et al. (2022). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers in Nutrition, 9, 1047120. Retrieved from [Link]
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Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Retrieved from [Link]
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Tan, H., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 379. Retrieved from [Link]
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Separation Science. (n.d.). Food Applications using Sample Preparation for GC-MS. Retrieved from [Link]
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Moret, S., & Purcaro, G. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 316, 126359. Retrieved from [Link]
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Wang, Y., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Molecules, 26(23), 7126. Retrieved from [Link]
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Zhang, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules, 26(22), 6842. Retrieved from [Link]
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Lee, S., et al. (2023). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 12(13), 2588. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-2-pentenoate, (2E)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-pentenoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
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FooDB. (2010). Showing Compound Ethyl 2-methyl-3-pentenoate (FDB016736). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Ghassempour, A., et al. (2017). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 16(1), 24–33. Retrieved from [Link]
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Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of Flavor Compounds
Introduction: Bridging the Gap Between Analytical Chemistry and Sensory Perception
In the realm of flavor and fragrance analysis, the identification and quantification of volatile compounds are only part of the story. The ultimate arbiter of a flavor's character is human perception. Gas Chromatography-Olfactometry (GC-O) is a powerful and unique analytical technique that directly links the chemical composition of a sample to its aroma profile. It ingeniously combines the high-resolution separation capabilities of a gas chromatograph (GC) with the unparalleled sensitivity and specificity of the human olfactory system, which acts as a highly specialized detector.[1][2][3]
While a conventional detector like a mass spectrometer (MS) or a flame ionization detector (FID) can provide quantitative data on the chemical constituents of a sample, it cannot discern which of these compounds are responsible for the characteristic aroma.[2] Many compounds may be present in high concentrations but possess no discernible odor, while others, present at trace levels, can be key contributors to the overall flavor profile.[4] GC-O addresses this by allowing a trained sensory panelist to sniff the effluent from the GC column and provide real-time feedback on the odor characteristics of the eluting compounds.[3][5] This technique is indispensable for identifying key odorants, elucidating the molecular basis of off-flavors, discovering novel aroma compounds, and optimizing food processing methods.[6]
This comprehensive guide provides an in-depth exploration of GC-O, from its fundamental principles to detailed, field-proven protocols. It is designed for researchers, scientists, and professionals in the food, beverage, fragrance, and pharmaceutical industries who seek to unravel the complexities of flavor perception.
I. The Fundamental Principles of Gas Chromatography-Olfactometry
The core of GC-O lies in splitting the effluent from the gas chromatography column. A portion of the separated compounds is directed to a conventional chemical detector (e.g., MS or FID) for identification and quantification, while the other portion is channeled to a heated sniffing port, or olfactometry detection port (ODP), where a human assessor evaluates the aroma.[5][7]
The Human Detector: An Ultra-Sensitive Tool
The human nose is an exceptionally sensitive and selective detector for a vast array of volatile compounds.[2] For many potent odorants, the olfactory detection threshold is significantly lower than that of instrumental detectors.[2] This makes GC-O particularly valuable for identifying trace compounds that have a significant impact on the overall aroma.
System Configuration
A typical GC-O system consists of a gas chromatograph equipped with a column effluent splitter. The splitter divides the flow between the chemical detector and the ODP. The transfer line to the sniffing port is heated to prevent condensation of less volatile compounds.[1] To prevent nasal fatigue and desiccation, the effluent is often humidified with a stream of moist air at the ODP.
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The Strategic Use of Ethyl trans-2-Pentenoate as an Analytical Standard in Flavor Profiling
Application Note & Protocol Guide
Abstract
In the intricate world of flavor and fragrance analysis, the precision of quantitative and qualitative assessments hinges on the quality and appropriateness of analytical standards. Ethyl trans-2-pentenoate (CAS No. 24410-84-2), a volatile ester recognized for its distinct fruity aroma, has emerged as a valuable standard for the characterization of flavor profiles in a variety of food and beverage matrices.[1][2][3] This document provides a comprehensive guide for researchers, analytical chemists, and sensory scientists on the effective utilization of this compound as a reference material. We will delve into the physicochemical rationale for its selection, present detailed protocols for its application in gas chromatography-mass spectrometry (GC-MS) and sensory analysis, and offer insights into best practices for standard preparation and handling.
Introduction: The Imperative for a Reliable Fruity Ester Standard
The consumer acceptability of food and beverage products is profoundly influenced by their aromatic profile, with fruity esters playing a pivotal role in defining desirable sensory attributes. The accurate quantification and characterization of these volatile compounds are therefore critical for quality control, product development, and authenticity assessment. The selection of an appropriate analytical standard is a cornerstone of robust analytical methodology. An ideal standard should exhibit chemical stability, chromatographic suitability, and possess a unique mass spectral signature for unambiguous identification.
This compound, with its characteristic fruity and slightly green aroma, is a naturally occurring or synthetically produced ester found in various fruits and fermented beverages. Its moderate volatility and distinct chemical structure make it an excellent candidate for use as both an external and internal standard in the analysis of a broad range of flavor-active compounds.
Physicochemical Properties and Rationale for Use as a Standard
The suitability of this compound as an analytical standard is underpinned by its well-defined chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 24410-84-2 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 149-150 °C at 760 mmHg | |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Fruity, apple, pineapple, green |
Key Attributes Justifying its Use as a Standard:
-
Chemical Stability: this compound is a relatively stable ester under typical analytical conditions, ensuring consistency and reproducibility of results.
-
Chromatographic Performance: Its volatility and chemical structure allow for excellent peak shape and resolution on common non-polar and mid-polar capillary GC columns.
-
Distinct Mass Spectrum: The electron ionization (EI) mass spectrum of this compound exhibits a unique fragmentation pattern, enabling confident identification and quantification, even in complex matrices. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[1][2]
-
Commercial Availability: High-purity this compound is commercially available from various chemical suppliers, with some offering it as a certified reference material (CRM) accompanied by a certificate of analysis.
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in flavor analysis. The following protocol outlines a validated method for the use of this compound as a standard.
Preparation of Standard Solutions
The accuracy of quantification is directly dependent on the precise preparation of standard solutions. It is imperative to use a certified reference material of this compound to ensure traceability and accuracy.
Protocol for Preparation of a 1000 µg/mL Stock Standard:
-
Materials:
-
This compound (Certified Reference Material, ≥99.5% purity)
-
Methanol or Ethanol (GC grade, ≥99.9% purity)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to 0.0001 g)
-
Micropipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of the solvent to dissolve the ester completely.
-
Bring the flask to volume with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in µg/mL.
-
Store the stock solution at -20°C in an amber vial to prevent degradation.
-
Preparation of Calibration Curve Standards:
Prepare a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the sample. A typical range for fruity esters in beverages might be 1-100 µg/L.
Sample Preparation: Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in liquid and solid samples.
Protocol for Headspace SPME (HS-SPME) of a Beverage Sample:
-
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
10 mL or 20 mL headspace vials with septa
-
Heating block or water bath
-
Magnetic stirrer and stir bars (optional)
-
-
Procedure:
-
Pipette 5 mL of the beverage sample into a headspace vial.
-
If using an internal standard, spike the sample with a known amount of a suitable deuterated or alternative ester standard.
-
Add a small amount of sodium chloride (e.g., 1 g) to increase the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Place the vial in the heating block at a controlled temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-30 minutes) with or without agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
GC-MS Instrumental Parameters
The following table provides a recommended starting point for GC-MS analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for SPME) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5-10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 40-300) for qualitative analysis and identification |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor the following ions for this compound: m/z 55, 83, 99, 128 |
Workflow for GC-MS Analysis:
Caption: Workflow for the quantitative analysis of fruity esters using this compound as a standard.
Application in Sensory Analysis
Sensory analysis provides a direct measure of the organoleptic properties of a substance. The use of this compound as a reference standard can help train sensory panelists to recognize and scale specific fruity aroma attributes.
Preparation of Olfactory Standards
Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 1, 5, and 10 ppm) in odor-free water.
Sensory Panel Training and Evaluation Protocol
Objective: To train panelists to identify and rate the intensity of the fruity aroma associated with this compound.
Panelists: A panel of 8-12 trained sensory assessors.
Protocol:
-
Familiarization: Present panelists with a 5 ppm solution of this compound and ask them to describe the aroma. Provide a list of potential descriptors (e.g., fruity, apple, pineapple, green, sweet).
-
Intensity Scaling: Present the panelists with the 1, 5, and 10 ppm solutions in a randomized order. Ask them to rate the intensity of the "fruity" aroma on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
-
Triangle Test: To assess the panel's ability to discriminate the aroma, present them with three samples, two of which are identical (e.g., two blanks and one 5 ppm solution). Ask them to identify the odd sample.
Logical Relationship in Sensory Evaluation:
Caption: Logical flow of a sensory evaluation using an analytical standard.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a robust and reliable standard for the analytical and sensory evaluation of fruity esters in flavor analysis. Its well-characterized physicochemical properties, excellent chromatographic performance, and distinct mass spectral fingerprint make it an invaluable tool for researchers and quality control professionals. The protocols outlined in this application note provide a solid foundation for the accurate and reproducible analysis of this important class of flavor compounds.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols for Unsaturated Esters in Fragrance Formulation
A Senior Application Scientist's Guide to Ethyl trans-2-hexenoate
Introduction: Clarifying the Subject and Identifying a Viable Alternative
Initial inquiries into the application of Ethyl trans-2-pentenoate for fragrance formulation reveal a critical discrepancy. Authoritative industry databases indicate that this compound is not currently utilized as a fragrance or flavor ingredient. This guide, therefore, redirects focus to a structurally similar and commercially significant analogue: Ethyl trans-2-hexenoate (CAS No. 27829-72-7) . This α,β-unsaturated ester is a versatile and widely used material in the flavor and fragrance industries, valued for its potent and multifaceted fruity aroma.[1]
This document provides researchers, perfumers, and formulation scientists with a comprehensive technical guide to the characterization, application, and evaluation of Ethyl trans-2-hexenoate in fragrance systems. The protocols herein are designed to ensure scientific rigor and replicability in both sensory analysis and stability assessment.
Molecular Profile and Olfactory Characterization of Ethyl trans-2-hexenoate
Ethyl trans-2-hexenoate is a colorless liquid known for its powerful and complex fruity odor profile.[1][2] Its scent is predominantly characterized by green, tropical, and juicy notes, often with nuances of pineapple, apple, papaya, and a distinct rum-like quality.[2][3][4] This complexity makes it a high-impact raw material for perfumers.
The molecule is recognized as safe for its intended use in flavorings by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA No. 3675.[5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[6][7] This robust safety profile supports its use in a wide range of consumer products, including cosmetic formulations where fragrance is a key component.[1]
| Property | Ethyl trans-2-hexenoate | Ethyl Hexanoate (for comparison) |
| CAS Number | 27829-72-7[2] | 123-66-0[8] |
| FEMA Number | 3675[2][5] | 2439[8] |
| Molecular Formula | C₈H₁₄O₂[1][2] | C₈H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [1][6] | 144.21 g/mol |
| Odor Type | Fruity, Green, Tropical[4] | Fruity[9] |
| Odor Description | Green, fruity, tropical, juicy, with notes of papaya, quince, pineapple, apple, and rum.[2][4] | Sweet, intensely fruity with notes of ripe pineapple and green banana; waxy undertones.[8][9] |
| Appearance | Colorless to almost colorless clear liquid.[1] | Colorless Liquid |
| Refractive Index | 1.4310 - 1.4390 @ 20°C[2] | 1.405 - 1.409 @ 20°C |
| Boiling Point | 84 - 86 °C @ 25 mmHg[1] | 168 °C @ 760 mmHg |
| Usage Level | Recommended up to 5.0% in fragrance concentrate.[3] | Used as a top note modifier.[9] |
Application in Fragrance Formulation
Ethyl trans-2-hexenoate is primarily used as a top to middle note modifier in fragrance compositions. Its high impact and diffusive character lend an immediate lift and natural fruitiness to a scent.
-
Causality of Application: The presence of the α,β-unsaturated bond in its structure contributes to its reactivity and potent odor profile compared to its saturated counterpart, ethyl hexanoate. This functionality allows it to effectively create specific, recognizable fruit accords.
-
Fruity and Tropical Accords: It is a cornerstone for building pineapple, mango, passionfruit, and guava notes. Its green facets prevent the fruitiness from becoming overly sweet or cloying, adding a realistic, unripe nuance. For instance, in a pineapple accord, it provides the juicy, slightly sharp character, while lactones like gamma-Decalactone might be used for the creamy, fleshy background.
-
Citrus and Green Accords: In small quantities, it can enhance the juiciness of citrus oils (orange, grapefruit) and add a modern, sparkling twist to green floral or fougère compositions.
-
Gourmand and Alcoholic Notes: The distinct rum-like facet is highly valuable for creating sophisticated gourmand fragrances, including cocktail-inspired scents or boozy undertones in oriental and woody compositions.[3][4]
Experimental Protocols
The following protocols represent self-validating systems for the assessment of fragrance raw materials and finished fragrance oils.
Protocol: Sensory Evaluation of a Fragrance Raw Material
Objective: To systematically and reproducibly evaluate the olfactory profile of a raw material such as Ethyl trans-2-hexenoate over time.
Materials:
-
Ethyl trans-2-hexenoate
-
Odorless solvent (e.g., Diethyl Phthalate - DEP or Ethanol)
-
Glass beakers and graduated cylinders
-
Volumetric flasks (10 mL)
-
Pipettes
-
Standard paper smelling strips (blotters)[10]
-
Stopwatch or timer
-
Odor-free evaluation environment
Methodology:
-
Sample Preparation:
-
Prepare a 10% dilution of Ethyl trans-2-hexenoate in the chosen solvent.
-
Prepare a 1% dilution by taking 1 mL of the 10% solution and diluting it to 10 mL with the solvent.
-
Label all solutions clearly. Preparing dilutions is crucial as evaluating the material neat can lead to rapid olfactory fatigue.
-
-
Blotter Dipping:
-
Dip a clean, labeled smelling strip approximately 1 cm into the 10% dilution. Dip a separate strip into the 1% dilution.
-
Allow the solvent to partially evaporate for 10-15 seconds.
-
-
Olfactory Evaluation:
-
Initial Impression (Top Note): Smell the 10% strip immediately after the brief evaporation period. Record the most volatile notes. For Ethyl trans-2-hexenoate, this is where the sharp, green, and juicy pineapple notes are most prominent.
-
Evaluation Over Time (Dry Down): Place the blotters in a holder in a neutral space. Evaluate the scent at set intervals: 5 minutes, 30 minutes, 1 hour, and 4 hours.[3]
-
At each interval, record the perceived odor characteristics. Note how the profile shifts from the initial fruity burst to potentially more rum-like or vegetative nuances.[4]
-
Use the 1% dilution blotter for comparison, as it may reveal more subtle facets of the material that are overpowered in the stronger solution.
-
-
Data Recording:
-
Use a standardized evaluation sheet to record descriptors, intensity (e.g., on a scale of 1-5), and any associations (e.g., "freshly cut pineapple"). This structured approach ensures consistency between different evaluation sessions and evaluators.[11]
-
Caption: Workflow for Accelerated Stability Testing of a Fragrance Concentrate.
References
-
Fragrance Stability Testing. (2023, December 15). ILT - Integrated Liner Technologies. Retrieved from [Link]
-
Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. (2025, April 12). FasterCapital. Retrieved from [Link]
-
Substances Added to Food (formerly EAFUS). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
ETHYL TRANS-2-HEXENOATE | FEMA. (n.d.). Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
ethyl 2-hexenoate, 1552-67-6. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Accelerated Stability and Compatibility Test. (n.d.). Certified Cosmetics. Retrieved from [Link]
-
Sensory Evaluation Testing of Cosmetic Fragrances. (n.d.). Testing Laboratory. Retrieved from [Link]
-
ethyl (E)-2-hexenoate, 27829-72-7. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
ETHYL HEXANOATE | FEMA. (n.d.). Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778. (n.d.). PubChem. Retrieved from [Link]
-
Essential Oil Stability Testing in Cosmetic Formulations. (2026, January 9). n.d. Retrieved from [Link]
-
Stability Testing. (n.d.). Oxford Biosciences. Retrieved from [Link]
-
From craftsmanship to science: A toolbox for sensory analysis in perfumery. (n.d.). TimTul. Retrieved from [Link]
-
Ultimate Guide to Sensory Testing Methods. (2024, May 3). Peekage. Retrieved from [Link]
-
Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]
-
ETHYL TRANS-2-HEXENOATE. (n.d.). Ventos. Retrieved from [Link]
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- 4. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodscentscompany.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
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- 9. olfactorian.com [olfactorian.com]
- 10. pac.gr [pac.gr]
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Application Notes and Protocols for the Enzymatic Synthesis of α,β-Unsaturated Esters
Introduction: The Strategic Value of Biocatalysis in Synthesizing α,β-Unsaturated Esters
α,β-Unsaturated esters are pivotal structural motifs in organic chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1] They are particularly valued in the food, cosmetic, and pharmaceutical industries as flavor and fragrance compounds.[2] Traditional chemical syntheses, such as Wittig or Horner-Wadsworth-Emmons reactions, often require harsh conditions, stoichiometric reagents, and can generate significant waste.[3][4]
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a compelling alternative. Enzymatic methods offer exceptional chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions, aligning with the principles of green chemistry.[5][6] This guide provides an in-depth exploration of the enzymatic strategies for synthesizing α,β-unsaturated esters, focusing on the underlying mechanisms, detailed experimental protocols, and practical troubleshooting advice for researchers and drug development professionals.
Enzymatic Pathways: A Mechanistic Overview
The synthesis of α,β-unsaturated esters can be approached through several distinct enzymatic pathways. The choice of enzyme is dictated by the desired transformation, whether it be the formation of the ester bond itself or the creation of the carbon-carbon double bond.
1. Hydrolase-Catalyzed Esterification and Transesterification
Lipases (E.C. 3.1.1.3), esterases (E.C. 3.1.-.-), and feruloyl esterases (FAEs) (E.C. 3.1.1.73) are the most widely employed enzymes for this application.[7][8][9] While their natural function is hydrolysis, in low-water or non-aqueous environments, their catalytic activity can be reversed to favor synthesis (esterification) or the exchange of alcohol groups (transesterification).[6][10]
Causality of the Mechanism: The catalytic cycle proceeds via a serine hydrolase mechanism, involving a covalent acyl-enzyme intermediate.
-
Acylation: The serine residue in the enzyme's active site attacks the carbonyl carbon of the carboxylic acid (or donor ester), forming a tetrahedral intermediate. This intermediate collapses, releasing water (or the donor alcohol) and forming the acyl-enzyme complex.[11]
-
Deacylation: A nucleophilic alcohol attacks the carbonyl of the acyl-enzyme complex. The subsequent collapse of this second tetrahedral intermediate releases the final ester product and regenerates the free enzyme.
This two-step process allows for high yields and clean reactions, as the enzyme's active site precisely orients the substrates for reaction.[12]
2. Oxidoreductase-Catalyzed Desaturation
Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that naturally catalyze the asymmetric reduction of activated C=C bonds.[2][13] However, their reverse reaction—the oxidation of a saturated carbonyl to its α,β-unsaturated counterpart—is an emerging and powerful strategy.[14][15]
Causality of the Mechanism: This process, termed enantioselective desaturation, leverages the enzyme's flavin cofactor (FMN or FAD) and often uses molecular oxygen as the terminal oxidant.[14]
-
Deprotonation: A basic residue in the enzyme's active site abstracts the α-proton from the saturated ester substrate.
-
Hydride Transfer: The β-hydride is transferred from the substrate to the oxidized flavin cofactor (FMN), resulting in the reduced flavin (FMNH₂).
-
Re-oxidation: The reduced flavin is re-oxidized back to its catalytic state by an external oxidant, typically air (O₂), completing the cycle.
This method is particularly valuable for creating chiral α,β-unsaturated esters, as the enzyme's chiral environment can impart high stereoselectivity.[14][15]
Figure 1: Simplified catalytic cycle of Ene-Reductase (ERED) mediated desaturation.
3. Chemo-enzymatic Cascades
A powerful strategy involves combining enzymatic steps with compatible chemical reactions in a one-pot cascade. For instance, a carboxylic acid reductase (CAR) can convert a carboxylic acid to an aldehyde, which is then immediately subjected to a Wittig reaction to yield the target α,β-unsaturated ester.[1] This approach extends the utility of enzymes to substrates that may not be directly compatible with known ester-forming biocatalysts.
Experimental Protocols and Workflows
The following protocols provide detailed, field-proven methodologies for the synthesis of α,β-unsaturated esters. They are designed to be self-validating, with integrated analytical steps to monitor progress and confirm product identity.
Protocol 1: Immobilized Lipase-Catalyzed Synthesis of Octyl p-Methoxycinnamate
This protocol describes the synthesis of a common UV-filtering agent via esterification, using the robust and commercially available immobilized lipase B from Candida antarctica (often sold as Novozym 435).[7]
Materials:
-
p-Methoxycinnamic acid
-
2-Ethylhexanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Organic solvent (e.g., n-heptane, isooctane)
-
Jacketed glass reactor with magnetic stirrer and temperature control
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Experimental Workflow Diagram:
Figure 2: Experimental workflow for lipase-catalyzed ester synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL jacketed glass reactor, combine p-methoxycinnamic acid (e.g., 1.0 mmol) and 2-ethylhexanol (e.g., 2.0 mmol, a 1:2 molar ratio is used to drive the equilibrium towards the product) in 20 mL of n-heptane.
-
Causality: n-Heptane is a non-polar solvent that minimizes enzyme denaturation and favors the synthetic reaction over hydrolysis. An excess of the alcohol nucleophile is a common strategy to maximize the conversion of the limiting acid substrate.[5]
-
-
Temperature Equilibration: Set the reactor temperature to 80°C and agitate the mixture at 300 rpm for 15 minutes to ensure complete dissolution and thermal equilibrium.[7]
-
Reaction Initiation: Add a known quantity of immobilized lipase (e.g., 300 mg of Novozym 435) to the mixture to start the reaction.[5]
-
Causality: Immobilization prevents the enzyme from aggregating in the organic solvent and dramatically simplifies its removal post-reaction, enabling easy reuse.[7]
-
-
Monitoring the Reaction: At regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from the reactor.
-
Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the enzyme and stop the reaction. Dilute the sample appropriately with the mobile phase or solvent for analysis.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentration of the remaining p-methoxycinnamic acid and the formed octyl p-methoxycinnamate. This allows for the calculation of percent conversion over time. A conversion of >90% is achievable within 24 hours under these conditions.[7]
Data Summary: Comparison of Enzymatic Methods
The selection of an appropriate enzyme and reaction conditions is critical for success. The table below summarizes typical parameters for different enzymatic approaches.
| Enzymatic Method | Enzyme Class | Typical Substrates | Typical Conditions | Reported Conversion/Yield | Key Advantage |
| Esterification | Lipase (Immobilized) | Cinnamic acids, aliphatic acids + various alcohols | 60-80°C, organic solvent (heptane, toluene) | 80-95%[7][16] | Broad substrate scope, high thermal stability. |
| Transesterification | Feruloyl Esterase | Methyl ferulate + novel alcohols | 40-50°C, ternary solvent system (isooctane/butanol/water) | ~70-85% | High specificity for hydroxycinnamic acid esters.[8] |
| Transesterification | Amylase | Starch + hydroxyalkyl acrylates | 50-60°C, aqueous buffer | Product detected, yield variable[17] | Utilizes inexpensive polysaccharide substrates. |
| Desaturation | Ene-Reductase (OYE) | Saturated ketones, esters | 30°C, aqueous buffer, pH 9, requires oxidant (air) | Yield variable, focus on selectivity[15] | Access to chiral products, high enantioselectivity. |
| Chemo-enzymatic | CAR + Wittig Reagent | Aromatic & aliphatic carboxylic acids | 30°C, aqueous buffer for CAR step | Good to excellent yields[1] | Extends carbon chain, creates C=C bond. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides logical solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Enzyme Inactivity: Denaturation due to incorrect temperature, pH, or solvent. Expired or improperly stored enzyme.[18] | Verify reaction conditions against enzyme specifications. Use fresh, properly stored enzyme. Test enzyme activity with a standard control reaction. |
| Water Content: In esterification, excess water shifts equilibrium to hydrolysis. Insufficient water can strip the enzyme of its essential hydration layer, causing inactivation.[10][19] | For synthesis in organic solvents, add molecular sieves to remove water produced during the reaction.[20] Ensure the enzyme is not completely dehydrated before use. | |
| Slow Reaction Rate | Mass Transfer Limitation: Poor mixing or high substrate viscosity preventing access to the enzyme's active site, especially with immobilized catalysts.[16] | Increase agitation speed. If viscosity is an issue, consider diluting the reaction mixture with more solvent. |
| Sub-optimal Temperature: Temperature is too low for efficient catalysis.[19] | Gradually increase the temperature in increments of 5-10°C, ensuring not to exceed the enzyme's thermal stability limit.[11] | |
| Formation of Byproducts | Side Reactions: The enzyme may have secondary activities, or substrates/products may be unstable under reaction conditions.[19] | Analyze byproducts to identify their structure. Modify reaction conditions (e.g., lower temperature) to disfavor the side reaction. Consider using a more specific enzyme. |
| Poor Yield | Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining.[19] | Use a stoichiometric excess of one reactant (usually the cheaper one, like the alcohol).[12] Actively remove a product (e.g., water, using molecular sieves) to drive the reaction forward (Le Châtelier's principle). |
| Product/Substrate Inhibition: High concentrations of the substrate or product can bind to the enzyme and inhibit its activity.[16] | Perform the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time. |
Conclusion and Future Outlook
Enzymatic synthesis of α,β-unsaturated esters has transitioned from a niche academic curiosity to a powerful and industrially relevant methodology. The use of hydrolases like lipases and esterases is well-established, offering robust and high-yield processes.[5][7] Concurrently, emerging strategies utilizing the reverse activity of oxidoreductases and clever chemo-enzymatic cascades are expanding the synthetic toolbox, enabling the creation of complex and chiral molecules with unparalleled precision.[1][14] As the demand for sustainable and efficient chemical manufacturing grows, the continued discovery, engineering, and application of these biocatalysts will undoubtedly play a central role in the future of organic synthesis.
References
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Zhang, C., et al. (n.d.). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. PMC - NIH. Retrieved from [Link]
- Schroer, K., et al. (n.d.). Biocatalytic manufacture of (meth) acrylic esters. Google Patents.
-
Ni, Y., et al. (2022). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. Retrieved from [Link]
- Valleh, M., et al. (n.d.). Direct biocatalytic production of acrylic acid and other carboxylic acid compounds. Google Patents.
-
Loos, K., et al. (2007). Amylase catalyzed synthesis of glycosyl acrylates and their polymerization. RSC Publishing. Retrieved from [Link]
-
Paul, C. E., et al. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. PMC - NIH. Retrieved from [Link]
-
Gröger, H., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. Retrieved from [Link]
-
Fryszkowska, A., et al. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis. Retrieved from [Link]
-
Tan, T., et al. (2003). Enzymatic synthesis of cinnamic acid derivatives. PubMed. Retrieved from [Link]
-
Pesic, M., et al. (2017). Ene-Reductase-Catalyzed Oxidation Reactions. ResearchGate. Retrieved from [Link]
-
Widjaja, A., et al. (2019). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Dilokpimol, A., et al. (2016). Fantastic Ferulic Acid Esterases and Their Functions. MDPI. Retrieved from [Link]
-
Kumar, D., et al. (2018). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. Retrieved from [Link]
- Wiemann, L., et al. (n.d.). Enzymatic production of (meth)acrylic acid esters. Google Patents.
-
Classen, T., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH. Retrieved from [Link]
-
Giuliani, S., et al. (2001). Synthesis of pentylferulate by a feruloyl esterase from Aspergillus niger using water-in-oil microemulsions. ResearchGate. Retrieved from [Link]
-
Benniston, A., et al. (2020). Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Wikipedia. (n.d.). Feruloyl esterase. Wikipedia. Retrieved from [Link]
-
Plou, F. J., et al. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. PubMed. Retrieved from [Link]
-
Beller, M., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. Retrieved from [Link]
-
Ghilini, F., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. PMC - NIH. Retrieved from [Link]
-
Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. Retrieved from [Link]
-
Orazov, E., et al. (2017). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. Retrieved from [Link]
-
Beller, M., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. Retrieved from [Link]
-
Feng, X., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Real Chemistry. (2022). Predicting the product of an esterification reaction. YouTube. Retrieved from [Link]
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Filo. (n.d.). What are possible sources of error in an esterification lab?. Filo. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. Retrieved from [Link]
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- 3. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Horner-Wadsworth-Emmons (HWE) Reaction Conditions
As a Senior Application Scientist, I've frequently guided researchers through the nuances of the Horner-Wadsworth-Emmons (HWE) reaction. It's a cornerstone of modern organic synthesis for its reliability in creating carbon-carbon double bonds, particularly α,β-unsaturated esters.[1][2] However, its success hinges on a careful selection of reagents and conditions. This guide is structured to address the most common challenges encountered in the lab, moving from direct troubleshooting of failed reactions to broader frequently asked questions and detailed, field-tested protocols.
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: My HWE reaction has a very low yield or did not work at all. What went wrong?
Low yield is the most common complaint. The cause can usually be traced to one of four areas: deprotonation, the carbonyl substrate, reaction conditions, or moisture.
Possible Cause 1: Incomplete Deprotonation of the Phosphonate The reaction begins with the deprotonation of the phosphonate to form the crucial phosphonate carbanion.[3][4] If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a stalled reaction.
-
Expert Analysis: The acidity of the α-proton on the phosphonate is dictated by the stability of the resulting carbanion. Phosphonates with electron-withdrawing groups (EWGs) like esters (e.g., triethyl phosphonoacetate) are more acidic and can be deprotonated with moderately strong bases.
-
Solution:
-
Select an Appropriate Base: For standard phosphonoacetate esters, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) are effective.[5][6] NaH in an aprotic solvent like THF or DME is a very common choice.[7]
-
Verify Base Quality: Ensure your base has not degraded. NaH should be a fine gray or white powder; n-BuLi solutions should be titrated periodically.
-
Allow Sufficient Time for Deprotonation: Before adding the carbonyl compound, allow the base and phosphonate to stir for an adequate amount of time (typically 15-60 minutes) to ensure complete carbanion formation.
-
Possible Cause 2: Issues with the Carbonyl Substrate The reactivity of the aldehyde or ketone is critical.
-
Expert Analysis: Aldehydes are generally more reactive than ketones due to less steric hindrance.[8] Heavily substituted or sterically hindered ketones can be particularly challenging substrates for the HWE reaction, although the phosphonate carbanions are more nucleophilic and reactive than the corresponding ylides in a Wittig reaction, making them more suitable for hindered ketones.[7][9][10]
-
Solution:
-
Increase Reaction Temperature/Time: For sluggish substrates, increasing the reaction time or gently warming the reaction after the initial addition at low temperature can improve conversion.[8]
-
Check for Substrate Degradation: Ensure your aldehyde has not oxidized to a carboxylic acid, especially if it has been stored for a long time. Purification before use may be necessary.
-
Consider Aldol Side Reactions: If your carbonyl substrate can enolize, it may undergo a self-condensation (aldol) reaction under basic conditions. Using milder conditions, such as the Masamune-Roush protocol (LiCl/DBU), can mitigate this.[3][9]
-
Possible Cause 3: Presence of Moisture The phosphonate carbanion is a strong base and is readily quenched by protic sources like water.[8]
-
Expert Analysis: Rigorous exclusion of moisture is non-negotiable for a successful HWE reaction.
-
Solution:
-
Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon) or in a desiccator.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. THF, a common solvent, can form peroxides and should be handled with care.[11]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.[8]
-
Issue 2: My reaction worked, but I have a mixture of E/Z isomers. How can I improve the stereoselectivity?
The HWE reaction is renowned for its high (E)-selectivity, but this is not always guaranteed and is highly dependent on the reaction conditions and substrate structure.[3][12]
Goal: Maximizing the (E)-Alkene (Thermodynamic Product) The formation of the (E)-alkene is generally favored because the transition state leading to the trans-olefin is lower in energy.[2][9]
-
Expert Analysis: To maximize (E)-selectivity, you want to ensure the intermediates can equilibrate to the most stable arrangement.
-
Optimization Strategy:
-
Choice of Cation: Lithium and sodium cations are generally preferred as they do not interfere with oxaphosphetane formation and allow for equilibration.[3][5]
-
Temperature: Higher reaction temperatures (e.g., warming from -78 °C to room temperature) promote equilibration and favor the thermodynamic (E)-product.[3][8]
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate ester groups can enhance (E)-selectivity.[3]
-
Use of Additives: For base-sensitive substrates, the Masamune-Roush conditions (LiCl and DBU or another amine base) are excellent for promoting (E)-alkene formation.[9][13]
-
Goal: Maximizing the (Z)-Alkene (Kinetic Product) To obtain the less stable (Z)-alkene, the reaction must be forced down a kinetically controlled pathway, preventing equilibration. This is the basis of the Still-Gennari modification.[4][12]
-
Expert Analysis: The Still-Gennari protocol uses two key features: phosphonates with electron-withdrawing groups and strongly dissociating reaction conditions. The EWGs accelerate the elimination of the oxaphosphetane intermediate, while the dissociating conditions (using potassium salts with a crown ether) prevent reversal of the initial addition.[3][9]
-
Optimization Strategy:
-
Phosphonate Structure: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) (TFEP) or diaryl esters.[3][12][14]
-
Base and Additive: Use a potassium base like potassium bis(trimethylsilyl)amide (KHMDS) in combination with 18-crown-6. The crown ether sequesters the potassium cation, creating a "naked" and highly reactive anion.[3][9]
-
Solvent and Temperature: Perform the reaction in THF at low temperatures (typically -78 °C) to favor the kinetic pathway.[9]
-
| Factor | To Favor (E)-Alkene | To Favor (Z)-Alkene (Still-Gennari) |
| Phosphonate | Standard alkyl esters (e.g., diethyl) | Electron-withdrawing esters (e.g., bis(trifluoroethyl))[3][9] |
| Base | NaH, n-BuLi, LiCl/DBU | KHMDS[3][9] |
| Additive | LiCl (for Masamune-Roush) | 18-crown-6[3][9] |
| Solvent | THF, DME | THF |
| Temperature | -78 °C to Room Temp | Low temperature (e.g., -78 °C) |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
The HWE reaction offers several key advantages:
-
Higher Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. This allows them to react efficiently with a wider range of carbonyls, including hindered ketones.[3][9]
-
Simplified Workup: The byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed by an aqueous extraction.[3][5][7] This is a significant improvement over the often-problematic removal of triphenylphosphine oxide from Wittig reactions.
-
Stereocontrol: The HWE reaction generally provides excellent and predictable (E)-stereoselectivity, which can be reliably inverted to (Z)-selectivity using the Still-Gennari modification.[7][12]
Q2: How are the phosphonate ester reagents typically prepared?
The most common method for synthesizing the phosphonate ester starting materials is the Michaelis-Arbuzov reaction.[7] This involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., ethyl bromoacetate). The byproducts are volatile, simplifying purification.[7]
Q3: Can I use protic solvents like ethanol in an HWE reaction?
Generally, no. Protic solvents will quench the strongly basic phosphonate carbanion. The reaction must be performed in anhydrous aprotic solvents like Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), or N,N-dimethylformamide (DMF).[7][15]
Visualized Workflows and Mechanisms
HWE Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for the HWE reaction, highlighting the key intermediates leading to the formation of the (E)-alkene.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues encountered during the HWE reaction.
Caption: A troubleshooting flowchart for common HWE reaction issues.
Detailed Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol is a general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde and triethyl phosphonoacetate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Add triethyl phosphonoacetate (1.1 equiv) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm slowly to room temperature and stir for 4-12 hours, monitoring by TLC.[9]
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[5][7]
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters.[9]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (2.0 equiv). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.05 equiv) dropwise and stir for 20 minutes.
-
Phosphonate Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv) dropwise. Stir the resulting mixture vigorously at -78 °C for 1 hour.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equiv) in a small amount of anhydrous THF dropwise.
-
Reaction: Maintain the reaction at -78 °C (or as specified by literature for the specific substrate, e.g., -46 °C) for 3-4 hours, monitoring by TLC.[9]
-
Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions a. Available from: [Link]
-
NIH. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. Available from: [Link]
-
ResearchGate. (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Available from: [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of 1. Available from: [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Thieme. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available from: [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available from: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
ACS Publications. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Available from: [Link]
-
YouTube. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Reddit. Question about Horner-Wadsworth-Emmons workup. Available from: [Link]
-
Royal Society of Chemistry. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry. Available from: [Link]
-
Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Available from: [Link]
-
ResearchGate. (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Available from: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]
Sources
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- 5. Wittig-Horner Reaction [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing E/Z isomerization of Ethyl trans-2-pentenoate during synthesis
Welcome to the technical support center for the stereoselective synthesis of Ethyl trans-2-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize the yield and stereochemical purity of your target trans-(E)-isomer by understanding and controlling the factors that lead to unwanted E/Z isomerization.
Troubleshooting Guide: Optimizing for the trans-(E)-Isomer
This section addresses specific issues that can arise during the synthesis and purification of this compound, leading to contamination with the cis-(Z)-isomer.
Question 1: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the initial reaction?
Answer:
Achieving high E-selectivity begins with choosing the right synthetic methodology and optimizing its parameters. For α,β-unsaturated esters like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a superior choice due to its inherent preference for forming the thermodynamically more stable trans-alkene.[1][2]
The stereochemical outcome of the HWE reaction is determined during the elimination of the oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the one leading to the (Z)-alkene, driving the reaction towards the trans product.[3]
Key Optimization Parameters for the HWE Reaction:
| Parameter | Recommendation for High (E)-Selectivity | Rationale |
| Phosphonate Reagent | Use phosphonates with smaller alkoxy groups (e.g., triethyl phosphonoacetate). | While bulky phosphonate groups can sometimes increase E-selectivity, standard reagents like triethyl phosphonoacetate are highly effective and cost-efficient for this substrate.[4] |
| Base/Counterion | Use sodium or lithium bases (e.g., NaH, NaOEt, n-BuLi). | The counterion influences the geometry of the intermediate. Sodium and lithium ions promote the formation of the intermediate that leads to the E-alkene. Avoid potassium bases (e.g., KHMDS) which can sometimes favor the Z-isomer.[4] |
| Solvent | Aprotic solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME). | These solvents effectively solvate the metal cation without interfering with the reaction intermediates, favoring the E-selective pathway.[2] |
| Temperature | Room temperature or slightly elevated temperatures. | Allowing the reaction intermediates to equilibrate favors the formation of the thermodynamically more stable (E)-alkene. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes trap the kinetic (Z)-product.[4] |
Below is a diagram illustrating the key decision points in a troubleshooting workflow for low E/Z selectivity.
Sources
Purification of Ethyl trans-2-pentenoate from cis-isomer and byproducts
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of ethyl trans-2-pentenoate. The primary challenge in obtaining a high-purity product lies in the effective removal of the corresponding cis-isomer and various byproducts that may arise during synthesis. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address the specific issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude mixture of this compound?
A1: The primary impurity is typically the ethyl cis-2-pentenoate isomer. Other potential byproducts can include unreacted starting materials, such as ethanol and 2-pentenoic acid, and side-products from the esterification or isomerization reaction. Depending on the synthetic route, you might also encounter carbonyl-containing impurities.[1][2]
Q2: What analytical techniques are best for determining the isomeric ratio of my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a powerful and direct method for determining the E/Z isomer ratio.[3][4][5] The signals for the olefinic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants, allowing for straightforward integration and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used and effective for separating and quantifying the isomers.[3][6][7]
Q3: Is there a significant difference in the boiling points of the cis and trans isomers?
A3: Yes, there is a difference, which makes fractional distillation a viable purification method. The trans (E) isomer generally has a slightly lower boiling point than the cis (Z) isomer. For ethyl 2-pentenoate, the boiling point of the trans isomer is reported to be around 149-150°C, while the mixture of isomers has a boiling point of 156-157°C at atmospheric pressure.[8][9] This difference, while not large, is often sufficient for separation with an efficient fractional distillation column.[7][10]
Q4: Can I use crystallization to separate the isomers?
A4: While fractional crystallization can be a method for separating E/Z isomers, it is highly dependent on the specific properties of the compounds and the choice of solvent.[7] It is generally less predictable than chromatographic or distillation methods for this particular separation. Success would require finding a solvent in which the two isomers have significantly different solubilities at a given temperature.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of cis and trans Isomers via Fractional Distillation
Symptoms:
-
The distillate contains a significant amount of the cis-isomer, as confirmed by NMR or GC analysis.
-
The temperature at the head of the distillation column does not remain stable at the boiling point of the trans-isomer.[11]
-
Broad boiling point range observed during distillation.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Column Efficiency | The fractionating column does not have enough theoretical plates to effectively separate components with close boiling points.[10] | Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibria. |
| Incorrect Reflux Ratio | Too low a reflux ratio will result in a less efficient separation, as the vapor is not sufficiently enriched with the more volatile component.[10] | Increase the reflux ratio by adjusting the distillation head. A higher reflux ratio generally leads to better separation but a slower distillation rate. |
| Flooding or Weeping | Excessive boil-up rate can lead to "flooding," where liquid is carried up the column, or "weeping," where liquid drips through the trays, both reducing separation efficiency.[11] | Reduce the heating rate to the distillation flask to ensure a steady, controlled boil-up. Observe the column for any signs of flooding or weeping and adjust the heating accordingly.[12] |
| Heat Loss from the Column | Significant heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Issue 2: Co-elution of Isomers During Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of cis and trans isomers.
-
Poor resolution between the peaks corresponding to the two isomers in the chromatogram.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient selectivity for the separation of these geometric isomers. | Consider using silica gel impregnated with silver nitrate (argentation chromatography). The silver ions interact differently with the π-bonds of the cis and trans isomers, often leading to enhanced separation.[13][14] |
| Incorrect Mobile Phase Polarity | The eluent may be too polar, causing both isomers to move too quickly through the column, or not polar enough, leading to broad peaks and poor separation. | Systematically vary the solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether in small increments to find the optimal mobile phase composition. |
| Column Overloading | Applying too much crude material to the column will exceed its separation capacity, leading to broad, overlapping bands. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. | Ensure the column is packed uniformly. A slurry packing method is often preferred to dry packing to avoid air bubbles and channels. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol outlines the steps for separating this compound from its cis-isomer using fractional distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude ethyl 2-pentenoate mixture. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Establishing Reflux: Allow the vapor to rise into the fractionating column and establish a total reflux (all condensate returns to the column). This allows the vapor-liquid equilibria to stabilize.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes at the boiling point of the trans-isomer (approx. 149-150°C), begin collecting the distillate.[9] Maintain a slow and steady distillation rate.
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A sharp rise in temperature indicates that the lower-boiling trans-isomer has been mostly distilled, and the higher-boiling cis-isomer is starting to come over.
-
Fraction Change: Change the receiving flask when the temperature begins to rise to collect the intermediate fraction and then the cis-isomer-rich fraction.
-
Analysis: Analyze the collected fractions using GC or ¹H NMR to determine the isomeric purity.
Protocol 2: Argentation Column Chromatography
This protocol describes the separation of the isomers using silica gel impregnated with silver nitrate.
Step-by-Step Methodology:
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in a suitable solvent (e.g., water or acetonitrile).
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder. The silver nitrate content is typically 10-20% by weight.
-
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude ethyl 2-pentenoate mixture in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). The trans-isomer, having a less sterically hindered double bond, will interact less strongly with the silver ions and elute first.
-
Gradient Elution (if necessary): If the separation is not complete with the initial solvent, gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC. Combine the fractions containing the pure trans-isomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Physical Properties of Ethyl 2-pentenoate Isomers
| Property | This compound (E-isomer) | Ethyl cis-2-pentenoate (Z-isomer) | Reference(s) |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | [15][16] |
| Boiling Point | 149-150 °C | Higher than trans-isomer (part of 156-157°C mixture) | [8][9] |
| Refractive Index (@ 20°C) | ~1.430 | ~1.428-1.434 (mixture) | [8][17] |
| Density | ~0.907 g/cm³ | ~0.904-0.910 g/cm³ (mixture) | [8][17] |
Visualizations
DOT Script for Fractional Distillation Workflow
Sources
- 1. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 2. EP0806407B1 - Reduction of carbonyl impurities in alpha, beta-unsaturated acids and esters - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. How do you separate e and z isomers? | Filo [askfilo.com]
- 8. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]
- 9. ethyl (E)-2-pentenoate, 24410-84-2 [thegoodscentscompany.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ethyl pent-2-enoate | C7H12O2 | CID 102263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound [stenutz.eu]
Identifying and minimizing side products in pentenoate synthesis
Navigating the Challenges of Pentenoate Synthesis: A Guide to Minimizing Side Products
Welcome to the Technical Support Center for pentenoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource provides in-depth, experience-driven advice to help you identify and minimize unwanted side products in your pentenoate synthesis.
Frequently Asked Questions (FAQs)
Here are some common questions we encounter from researchers in the field:
Q1: My reaction yield is consistently low. What are the likely culprits?
A low yield can stem from several factors.[1] First, assess the purity of your starting materials and reagents, as impurities can interfere with the reaction.[2] Next, consider the reaction conditions. Inadequate temperature control, inefficient stirring, or incorrect reaction time can all lead to incomplete conversion or product decomposition.[3] Finally, product loss during workup and purification is a common issue.[1] Ensure your extraction and chromatography techniques are optimized for your specific pentenoate derivative.
Q2: I'm observing multiple spots on my TLC plate that I can't identify. How do I begin to characterize these byproducts?
The first step is to determine if these byproducts are formed during the reaction or during the workup.[1] You can test this by taking a small sample of the reaction mixture before quenching and comparing its TLC to a sample taken after workup. If new spots appear after workup, your product may be unstable to the acidic or basic conditions used.[1] Spectroscopic methods like NMR and mass spectrometry are invaluable for identifying the structures of these unknown compounds.
Q3: Are there general strategies to improve the selectivity of my reaction and reduce side product formation?
Absolutely. Optimizing reaction conditions is key. This includes adjusting the temperature, concentration of reactants, and the order of addition.[3] The choice of catalyst can also dramatically influence selectivity.[4] Employing principles of green chemistry, such as using highly selective catalysts, can minimize waste and the formation of undesired byproducts.[4][5]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during pentenoate synthesis.
Problem 1: Formation of Michael Addition Byproducts
Q: I'm attempting a reaction at the alpha-position of my pentenoate, but I'm seeing significant formation of byproducts resulting from addition to the double bond. How can I prevent this?
A: The conjugated double bond in pentenoates makes them susceptible to Michael addition reactions.[6] To favor reactions at the alpha-carbon, you need to control the reactivity of your nucleophile and the reaction conditions.
Root Cause Analysis and Mitigation Strategies:
-
Nucleophile Choice: "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition (at the carbonyl), while "soft" nucleophiles, like organocuprates and enamines, favor 1,4-addition (Michael addition).[6] If your desired reaction is at the alpha-position (e.g., alkylation), you'll likely be forming an enolate first. The choice of base and reaction temperature is critical here.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can help favor the kinetically controlled product, which is often the result of alpha-substitution, over the thermodynamically favored Michael adduct.
-
Protecting Groups: In some cases, it may be necessary to protect the double bond before carrying out reactions at other sites. However, this adds extra steps to your synthesis.
Experimental Protocol: Minimizing Michael Addition in Alkylation
-
Setup: Under an inert atmosphere (e.g., Argon), add your pentenoate to a flame-dried flask with a suitable dry solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate.
-
Alkylation: After a short period, add your alkylating agent dropwise.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Proceed with a standard aqueous workup and purify your product using flash column chromatography.[7]
Problem 2: Isomerization of the Double Bond
Q: My final product is a mixture of pentenoate isomers. What causes this and how can I control the double bond position?
A: Double bond isomerization in pentenoates can be catalyzed by acids, bases, or even trace metals. The terminal double bond in 4-pentenoates can migrate to form the more thermodynamically stable internal (2- or 3-) pentenoate isomers.
Root Cause Analysis and Mitigation Strategies:
-
pH Control: Avoid strongly acidic or basic conditions during your reaction and workup, as these can promote isomerization. If an acid or base is required, use the mildest conditions possible and for the shortest time necessary.
-
Reagent Purity: Ensure your reagents and solvents are free from acidic or basic impurities. Distilling solvents and using freshly opened reagents can help.[2][3]
-
Metal Contamination: Trace metals can catalyze isomerization. Use clean glassware and consider using a metal scavenger if you suspect contamination.
Troubleshooting Workflow for Isomerization
Caption: Troubleshooting workflow for double bond isomerization.
Problem 3: Formation of Polymeric or Oligomeric Byproducts
Q: I'm getting a significant amount of an insoluble, sticky residue in my reaction flask. Is this polymerization and how do I prevent it?
A: Yes, this is likely due to polymerization of the pentenoate, which can be initiated by radicals, strong acids, or strong bases. The double bond in the pentenoate can participate in chain-growth polymerization.
Root Cause Analysis and Mitigation Strategies:
-
Radical Inhibitors: If you suspect radical polymerization (e.g., if your reaction is run at high temperatures or exposed to light), add a radical inhibitor like butylated hydroxytoluene (BHT).
-
Temperature Control: High temperatures can promote polymerization. Run your reaction at the lowest effective temperature.
-
Monomer Concentration: Keeping the concentration of the pentenoate low can disfavor polymerization, which is often a higher-order process.
-
Purity of Reagents: Peroxides in solvents like THF can initiate radical polymerization. Using freshly distilled and properly stored solvents is crucial.
Data Summary: Impact of Reaction Conditions on Polymerization
| Parameter | Condition | Polymerization Risk | Recommendation |
| Temperature | High (> 80 °C) | High | Use lowest possible temperature |
| Concentration | High (> 1 M) | Moderate to High | Maintain concentration < 0.5 M |
| Initiators | Radicals, Strong Acids/Bases | High | Add inhibitors, use mild conditions |
| Solvent Purity | Peroxides present | High | Use freshly purified solvents |
Purification Strategies for Pentenoates
Even with optimized reaction conditions, some side products may be unavoidable. Effective purification is therefore critical.
Q: What are the best methods for purifying pentenoates from common side products?
A: The choice of purification method depends on the properties of your desired product and the impurities.
-
Flash Column Chromatography: This is the most common and versatile method. The choice of solvent system (eluent) is crucial for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Distillation: For volatile pentenoates, distillation can be an excellent purification method, especially for removing non-volatile impurities like polymers.
-
Acid-Base Extraction: If your side products have acidic or basic functional groups that your pentenoate lacks, you can use acid-base extraction to remove them.[7][8] For example, a carboxylic acid byproduct can be removed by washing the organic layer with a basic aqueous solution.
-
Bisulfite Extraction: Aldehydic impurities can be selectively removed by forming a water-soluble bisulfite adduct.[9][10] This adduct can then be separated in an aqueous layer.[9]
Experimental Protocol: Bisulfite Wash for Aldehyde Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake vigorously.
-
Separation: Separate the aqueous layer.
-
Back-Extraction: Wash the organic layer again with water to remove any remaining bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Sources
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Stereoselectivity in α,β-Unsaturated Ester Synthesis
Welcome to the technical support center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereoselectivity in their olefination reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to help you achieve your desired E or Z isomer with high fidelity.
Frequently Asked Questions (FAQs)
General Questions
Q1: I am getting a poor E/Z ratio in my Horner-Wadsworth-Emmons (HWE) reaction. What are the most common factors influencing stereoselectivity?
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters, typically favoring the formation of the thermodynamically more stable E-alkene.[1][2][3] Poor stereoselectivity can often be traced back to several key reaction parameters:
-
Structure of the Phosphonate Reagent: The steric and electronic properties of the phosphonate ester groups play a critical role. Bulky ester groups can influence the trajectory of the aldehyde addition.
-
Reaction Conditions: Temperature, the choice of base, and the solvent system can all significantly impact the E/Z ratio.
-
Nature of the Aldehyde: The steric hindrance of the aldehyde substrate can affect the approach of the phosphonate ylide.
A systematic investigation of these factors is the first step in optimizing your reaction for the desired stereoisomer.
Troubleshooting Guide for E-Selective Synthesis
Q2: My HWE reaction is not giving the expected high E-selectivity. How can I improve it?
While the standard HWE reaction generally favors the E-isomer, achieving high selectivity often requires careful optimization.[2][3] Here’s a breakdown of factors to consider and steps to take:
1. Reagent and Substrate Considerations:
-
Phosphonate Structure: Standard triethyl phosphonoacetate is a good starting point. If selectivity is still low, consider phosphonates with slightly bulkier alkyl groups on the phosphorus, as this can further disfavor the formation of the Z-isomer transition state.
-
Aldehyde Structure: Increased steric bulk on the aldehyde generally leads to higher E-selectivity.[2]
2. Reaction Condition Optimization:
-
Base and Cation Effects: The choice of base and its corresponding metal cation can have a pronounced effect. For disubstituted alkenes, it has been observed that lithium salts favor E-selectivity more than sodium or potassium salts.[2] Therefore, using bases like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) might improve your E/Z ratio.
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can promote the equilibration of intermediates, which generally leads to a higher proportion of the thermodynamically favored E-product.[2]
-
Solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are standard. However, the polarity of the solvent can influence the reaction intermediates.
Troubleshooting Workflow for Improving E-Selectivity
Caption: A stepwise approach to troubleshooting poor E-selectivity in HWE reactions.
Experimental Protocol: Optimization of Reaction Temperature
-
Setup: Prepare three identical reaction flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Reactions:
-
Flask A: Run the reaction at -78 °C.
-
Flask B: Run the reaction at 0 °C.
-
Flask C: Run the reaction at room temperature (~23 °C).
-
-
Analysis: After a set reaction time, quench all reactions and analyze the E/Z ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Evaluation: Compare the E/Z ratios to determine the optimal temperature for E-selectivity.
| Temperature | Typical Effect on E/Z Ratio |
| -78 °C | May favor kinetic product, potentially lower E-selectivity. |
| 0 °C | Intermediate conditions. |
| 23 °C | Often increases E-selectivity by promoting equilibration.[2] |
Troubleshooting Guide for Z-Selective Synthesis
Q3: I am trying to synthesize the Z-isomer, but the HWE reaction is giving me the E-product. What modifications can I use to favor the Z-isomer?
The synthesis of Z-α,β-unsaturated esters is more challenging due to the thermodynamic preference for the E-isomer.[1] However, specific modifications of the HWE reaction have been developed to achieve high Z-selectivity.
The Still-Gennari Modification
The most reliable method for obtaining Z-α,β-unsaturated esters is the Still-Gennari olefination .[1][4][5] This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.
Causality Behind Z-Selectivity in Still-Gennari Olefination:
The high Z-selectivity is a result of kinetic control.[1] The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the rate of elimination of the oxaphosphetane intermediate. This rapid elimination prevents the equilibration to the more stable intermediate that leads to the E-product, thus locking in the kinetically favored Z-geometry.[5]
Key Parameters for a Successful Still-Gennari Olefination:
-
Phosphonate Reagent: Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diphenylphosphonoacetates.[1][6]
-
Base: Strong, non-nucleophilic bases are required. Potassium hexamethyldisilazide (KHMDS) is a common choice, often used with a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[6] However, in some cases, NaH has been shown to give excellent results at slightly higher temperatures.[1]
-
Solvent: Anhydrous THF is the standard solvent.
-
Temperature: The reaction is typically performed at low temperatures (-78 °C) to maximize kinetic control.[1]
Troubleshooting Workflow for Improving Z-Selectivity
Caption: A decision-making workflow for achieving high Z-selectivity using the Still-Gennari modification.
Experimental Protocol: Still-Gennari Olefination
-
Preparation: To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 eq) dropwise. Stir for 30 minutes.
-
Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours).
-
Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Analysis: Extract the product with an organic solvent, dry, and concentrate. Determine the E/Z ratio by ¹H NMR or GC.
| Reagent/Condition | Rationale for Z-Selectivity |
| Bis(trifluoroethyl)phosphonate | Electron-withdrawing groups accelerate elimination, favoring the kinetic product.[1] |
| KHMDS/18-crown-6 | Strong, non-nucleophilic base that efficiently forms the ylide. The crown ether can enhance reactivity. |
| Low Temperature (-78 °C) | Minimizes equilibration of intermediates, preserving kinetic control. |
Wittig Reaction Considerations
Q4: I am using a stabilized Wittig ylide (e.g., from a phosphonium salt of an α-halo ester) and getting poor E-selectivity. What's going wrong?
For stabilized ylides, where the carbanion is adjacent to an electron-withdrawing group like an ester, the Wittig reaction is expected to be highly E-selective.[4][7] If you are observing poor selectivity, consider the following:
-
Ylide Stability: Ensure your ylide is truly "stabilized." If the electron-withdrawing effect is weak, you may be in the "semi-stabilized" regime, which often gives poor E/Z ratios.[4]
-
Salt Effects: The presence of lithium salts can disrupt the stereochemical course of the reaction and lead to "stereochemical drift."[4] If you are using a lithium base to form the ylide, this could be a contributing factor. Try using salt-free conditions or sodium-based reagents like NaH or NaHMDS.
-
Solvent: Protic solvents can interfere with the reaction mechanism. Ensure you are using a dry, aprotic solvent.
Advanced Topics
Q5: Are there any other methods I should consider if both the HWE and Wittig reactions are failing to provide the desired stereoselectivity?
Yes, several other olefination reactions can provide high stereoselectivity for α,β-unsaturated esters:
-
Julia-Kocienski Olefination: This reaction can provide excellent E-selectivity.
-
Knoevenagel Condensation: Modified Doebner-Knoevenagel reactions can yield α,β-unsaturated esters with high E-selectivity.[8]
-
Peterson Olefination: This silicon-based olefination can be controlled to give either the E or Z isomer depending on the workup conditions.
The choice of method will depend on the specific substrate and the desired stereochemical outcome.
References
-
Szostak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7063. Available at: [Link]
-
Li, G., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13, 15156-15160. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 18, 2026, from [Link]
-
Concellón, J. M., et al. (2004). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Advanced Synthesis & Catalysis, 346(13‐15), 1802-1806. Available at: [Link]
-
Ando, K. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 64(18), 6815-6821. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved January 18, 2026, from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved January 18, 2026, from [Link]
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Separation of Cis/Trans Pentenoate Isomers by HPLC
Welcome to the technical support center dedicated to resolving the common and often complex challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of cis and trans pentenoate isomers. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for these geometric isomers. As these isomers can exhibit different biological activities and physicochemical properties, their accurate separation and quantification are critical.[1]
This resource provides in-depth, field-proven insights structured into frequently asked questions and a comprehensive troubleshooting guide. We will explore the fundamental principles governing separation and provide actionable, step-by-step protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate cis and trans pentenoate isomers?
The separation is challenging because cis and trans isomers possess the same molecular formula and connectivity, differing only in the spatial arrangement of atoms around a double bond. This results in subtle differences in their physicochemical properties. The separation by HPLC relies on exploiting these minor differences, primarily in polarity and molecular shape. The trans isomer is typically more linear and less polar, while the cis isomer has a "kinked" structure, making it bulkier and often slightly more polar.[1] These subtle distinctions require highly selective HPLC methods to achieve baseline resolution.
Q2: Which HPLC mode is better for separating these isomers: reversed-phase or normal-phase?
Both modes can be effective, and the choice depends on the specific pentenoate structure and available instrumentation.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). In this mode, the less polar trans isomer will interact more strongly with the stationary phase, leading to a longer retention time than the more polar cis isomer.[1]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). Here, the more polar cis isomer is retained more strongly, resulting in a longer retention time.[1] While effective, NP-HPLC can be more sensitive to water content in the mobile phase, potentially leading to reproducibility issues.[2]
For most applications, especially in drug development and quality control, developing a robust reversed-phase method is often preferred due to its reproducibility and compatibility with aqueous samples.
Q3: What is the single most effective parameter to adjust for improving resolution?
Selectivity (α) is the most powerful factor for improving resolution.[3] The most direct way to alter selectivity is by changing the mobile phase composition (e.g., switching the organic solvent from acetonitrile to methanol) or changing the stationary phase chemistry (e.g., switching from a C18 to a phenyl-hexyl column).[3][4]
Q4: How does temperature affect the separation of isomers?
Temperature is a critical but often overlooked parameter. Increasing column temperature generally decreases solvent viscosity, leading to lower backpressure and shorter retention times.[5][6][7] More importantly, temperature can significantly alter selectivity (α).[5][8] For closely eluting isomers, even a small change in temperature (e.g., 5-10°C) can change the thermodynamics of their interaction with the stationary phase, potentially inverting elution order or improving a partial separation to baseline resolution.[8] Therefore, precise temperature control is essential for method reproducibility.[5][8]
Visual Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting poor separation of pentenoate isomers. Start with the most common and easily adjustable parameters before moving to more significant changes like column chemistry.
Caption: A logical workflow for resolving poor HPLC separation of isomers.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)
When isomers are not separating at all, significant changes to the method's selectivity are required.
Possible Cause 1: Suboptimal Mobile Phase Composition The mobile phase is the engine of your separation, and its composition directly controls retention and selectivity.[9][10]
-
Solution A: Adjust Organic Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time for both isomers, providing more time for them to interact with the stationary phase, which can improve separation.[3][4] A good starting point is to decrease the organic content by 5-10%.
-
Solution B: Switch Organic Solvent: Acetonitrile and methanol exhibit different solvent properties and can produce unique selectivities.[4][11] If you are using acetonitrile, try substituting it with methanol (or vice versa). This simple change can sometimes completely resolve co-eluting peaks due to different interactions (e.g., dipole-dipole vs. hydrogen bonding) with the analytes.
-
Solution C: Modify Mobile Phase pH: Pentenoic acid and its esters can have ionizable groups. The pH of the mobile phase can drastically alter the charge state and, therefore, the retention of your analytes.[4] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures that it is in a single, non-ionized form, which typically results in better peak shape and reproducibility.[11] Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[9]
Possible Cause 2: Unsuitable Stationary Phase If extensive mobile phase optimization fails, the column chemistry may not be selective enough for your isomers.[4]
-
Solution: Select an Alternative Stationary Phase:
-
Phenyl-Hexyl Phases: These columns offer π-π interactions, which can be highly selective for compounds containing double bonds and aromatic rings. The different spatial orientation of the double bond in cis and trans isomers can lead to differential π-π interactions with the phenyl stationary phase, often providing the selectivity that C18 columns lack.
-
Embedded Polar Group (EPG) Phases: Columns with embedded polar groups (e.g., amide, carbamate) offer alternative selectivities and can reduce peak tailing for acidic compounds like pentenoates.
-
Mixed-Mode or Chiral Columns: For extremely challenging separations, specialized columns may be necessary. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide unique selectivity.[12][13] In some cases, geometric isomers can be separated on chiral stationary phases, which recognize the different 3D shapes of the isomers.[14][15]
-
| Column Type | Separation Principle | Best For... |
| Standard C18 | Hydrophobic Interactions | Initial method development; separation based on general polarity differences. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Analytes with double bonds or aromatic rings; often improves selectivity for geometric isomers. |
| Embedded Polar Group | Hydrophobic & Polar Interactions | Improving peak shape for polar or ionizable compounds; offers alternative selectivity. |
| Mixed-Mode (RP/Anion-Exchange) | Hydrophobic & Electrostatic Interactions | Ionizable isomers where subtle charge differences can be exploited for separation.[12][13] |
| Chiral Stationary Phase (CSP) | Enantioselective/Stereoselective Interactions | Very difficult separations where the 3D shape difference is the primary handle for resolution.[14][16] |
| Table 1: Comparison of common HPLC stationary phases for isomer separation. |
Issue 2: Inconsistent Retention Times
Fluctuating retention times are a common source of frustration and point to a lack of method robustness.
Possible Cause 1: Unstable Column Temperature Even minor fluctuations in ambient lab temperature can cause retention times to drift.[5]
-
Solution: Use a Column Oven: Always use a thermostatically controlled column compartment. Set the temperature at least 5-10°C above ambient (e.g., 35-40°C) to ensure the column is not affected by environmental changes.[7] This is one of the most effective ways to ensure run-to-run and day-to-day reproducibility.[5]
Possible Cause 2: Improper Mobile Phase Preparation or Equilibration The mobile phase composition must be consistent.[2]
-
Solution A: Premix Mobile Phase: If using a gradient pump to mix solvents online, ensure the mixer is functioning correctly. For isocratic methods, it is often more reproducible to prepare the mobile phase manually by mixing the components by volume before use.[2]
-
Solution B: Ensure Adequate Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. A stable baseline is a good indicator. This typically requires flushing the column with 10-20 column volumes of the mobile phase.[2]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and make accurate integration difficult.
Possible Cause: Secondary Interactions with the Stationary Phase The acidic nature of the pentenoate carboxyl group can lead to undesirable interactions with active silanol groups on the silica surface of the stationary phase, causing peak tailing.[17]
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of both the pentenoic acid and the surface silanols, minimizing these secondary interactions and dramatically improving peak shape.[17]
-
Solution B: Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity silica and featuring thorough end-capping have a much lower concentration of active silanols, making them less prone to causing peak tailing with acidic compounds.[17]
Experimental Protocol: Systematic Method Development
This protocol provides a step-by-step workflow for developing a robust method for separating cis/trans pentenoate isomers from scratch.
Step 1: Initial Column and Mobile Phase Screening
-
Column Selection: Start with a modern, high-purity C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient: Run a fast scouting gradient to determine the approximate elution composition.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Gradient: 10% to 90% B over 10 minutes.
-
-
Analysis: Inject a standard containing both isomers. From this run, determine the percentage of acetonitrile at which the isomers elute.
Step 2: Isocratic Method Optimization
-
Calculate Isocratic Conditions: Based on the scouting gradient, calculate an appropriate starting isocratic mobile phase composition. For example, if the peaks eluted at 5 minutes in the 10-90% gradient (which is 50% B), a good starting isocratic condition would be around 40-45% Acetonitrile.
-
Fine-Tune Solvent Strength: Adjust the % Acetonitrile in 5% increments to achieve a retention factor (k) between 2 and 10 for the first eluting isomer.[11] This range typically provides the best balance of resolution and run time.
-
Evaluate Selectivity: If resolution is still poor, switch Mobile Phase B to Methanol and repeat the fine-tuning process. Compare the chromatograms from acetonitrile and methanol to see which provides better selectivity.
Step 3: Temperature Optimization
-
Perform a Temperature Screen: Using the best isocratic mobile phase from Step 2, run the analysis at different temperatures (e.g., 25°C, 35°C, 45°C, and 55°C).
-
Analyze Results: Plot resolution (Rs) versus temperature. This will reveal the optimal temperature for the separation. Often, a sweet spot exists where selectivity is maximized.[5][6]
Step 4: Final Refinements
-
Flow Rate Adjustment: Once the mobile phase and temperature are set, you can optimize the flow rate for efficiency. While this has a smaller effect on resolution than selectivity, it can sharpen peaks.
-
Method Validation: Once the desired separation is achieved, perform validation experiments to confirm the method's robustness, reproducibility, and accuracy.
Caption: A streamlined workflow for HPLC method development.
By following this structured approach—starting with broad parameter screening and moving to fine-tuning—you can efficiently develop a robust and reliable HPLC method for the challenging separation of cis and trans pentenoate isomers.
References
- Benchchem. Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. Benchchem. Accessed January 17, 2026.
- Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. Accessed January 17, 2026.
-
Sun, J., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry, 63(2), 500-8. [Link]
- Thermo Fisher Scientific. The Role of Temperature and Column Thermostatting in Liquid Chromatography. Thermo Fisher Scientific. Accessed January 17, 2026.
- Sun, J., et al. (2015). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase.
- Benchchem. Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. Benchchem. Accessed January 17, 2026.
- Chromatography Forum. (2014). Separation of cis/trans isomers. Chromatography Forum. Accessed January 17, 2026.
-
Shao, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1047-51. [Link]
- Chromatography Today. The Use of Temperature for Method Development in LC. Chromatography Today. Accessed January 17, 2026.
- Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed January 17, 2026.
- SCIEX. (2023). How does increasing column temperature affect LC methods?. SCIEX. Accessed January 17, 2026.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. Accessed January 17, 2026.
- HPLC Troubleshooting Guide. Accessed January 17, 2026.
- Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Sigma-Aldrich. Accessed January 17, 2026.
- HPLC Troubleshooting Guide. ACE HPLC Columns. Accessed January 17, 2026.
- Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. Accessed January 17, 2026.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Accessed January 17, 2026.
- Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich. Accessed January 17, 2026.
- YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?. YouTube. Accessed January 17, 2026.
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Technical Support Center: Addressing Matrix Effects in GC-MS Analysis of Flavor Esters
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of flavor esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and field-proven experience. Our goal is to empower you to achieve accurate, reproducible, and reliable quantitative results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the GC-MS analysis of flavor esters.
Q1: What are matrix effects in GC-MS, and why are they a concern for flavor ester analysis?
A: In GC-MS, a "matrix effect" is the alteration of an analyte's signal—either suppression or enhancement—caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components in the sample other than the target analytes.[1][2] For flavor esters, which are often analyzed in complex matrices like food, beverages, and biological samples, these effects can lead to significant quantification errors, poor reproducibility, and compromised method sensitivity.[1][3]
Q2: What are the primary causes of matrix effects in a GC-MS system?
A: The predominant matrix effect in GC-MS is signal enhancement.[4][5] This occurs when non-volatile matrix components accumulate in the GC inlet liner and at the head of the analytical column.[1] These components can mask "active sites"—locations where analytes might otherwise adsorb or degrade—thus protecting the target flavor esters and leading to an artificially inflated signal.[1][2] Signal suppression is less common but can happen due to competition for ionization in the MS source or interference with the transfer of the analyte from the GC to the MS.[1][6]
Q3: How can I determine if my analysis is being affected by matrix effects?
A: A straightforward diagnostic is to compare the analytical response of your target ester in a pure solvent standard versus a matrix-matched standard (a standard prepared in a blank matrix extract). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A higher response in the matrix-matched standard suggests signal enhancement, while a lower response points to signal suppression.
Q4: Are certain flavor esters more susceptible to matrix effects?
A: Yes, flavor esters with higher boiling points, polar functional groups, or those present at low concentrations are generally more susceptible to matrix effects.[3] These characteristics can increase their interaction with active sites in the GC system, making them more prone to adsorption and degradation, which is then mitigated by the protective nature of matrix components, leading to pronounced enhancement effects.
Troubleshooting Guide: A Problem-Solution Approach
This guide provides structured troubleshooting for specific issues encountered during the GC-MS analysis of flavor esters.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
Q: My replicate injections of the same sample show highly variable peak areas for my target flavor esters. What could be the cause, and how do I fix it?
A: Poor reproducibility is a classic symptom of uncontrolled matrix effects and inconsistent instrument conditions. Non-volatile matrix components can build up in the inlet liner and column over a sequence of injections, leading to a changing chromatographic environment.
Troubleshooting Workflow:
-
Inlet Maintenance: The first and most critical step is to inspect and clean or replace the GC inlet liner.[7] A dirty liner is a primary source of variability.
-
Column Maintenance: If the problem persists, trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.[8]
-
Evaluate Sample Preparation: Your sample cleanup may be insufficient. Consider more rigorous cleanup techniques to remove matrix interferences before injection.
-
Implement an Internal Standard: Use an internal standard that is structurally similar to your analyte of interest but chromatographically resolved. This can help to correct for injection volume variations and some matrix effects.
Issue 2: My Quantitation is Inaccurate - Over or Underestimation of Ester Concentration
Q: When I analyze a spiked sample, the calculated concentration is significantly higher (or lower) than the known spiked amount. What is causing this discrepancy?
A: This points directly to signal enhancement or suppression. Your calibration curve, likely prepared in a pure solvent, does not accurately reflect the analyte's behavior in the sample matrix.
Mitigation Strategies:
-
Matrix-Matched Calibration: This is often the most practical solution. Prepare your calibration standards in a blank matrix extract that is free of the target analytes.[9][10] This ensures that the standards and samples experience similar matrix effects.
-
Standard Addition Method: The standard addition method is highly effective for complex matrices where a blank matrix is unavailable.[11][12][13] It involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve.[14][15]
-
Stable Isotope Dilution Analysis (SIDA): Considered the gold standard for quantitation in complex matrices, SIDA involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample before extraction.[16][17][18] Since the labeled standard is chemically identical to the native analyte, it co-elutes and experiences the same matrix effects, providing highly accurate correction.[19][20]
Comparison of Calibration Strategies:
| Strategy | Principle | Pros | Cons |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank sample matrix.[9] | Simple to implement; effectively compensates for matrix effects. | Requires a representative blank matrix; matrix variability can be an issue. |
| Standard Addition | Known amounts of standard are added directly to the sample aliquots.[12][13] | Excellent for unique or highly variable matrices; corrects for both matrix effects and recovery losses.[15] | More labor-intensive; requires more sample volume.[12] |
| Stable Isotope Dilution (SIDA) | A stable isotope-labeled analog of the analyte is used as an internal standard.[16][17] | The most accurate method; corrects for matrix effects, recovery, and instrumental drift.[18] | Labeled standards can be expensive and are not available for all compounds. |
Advanced Mitigation and Sample Preparation Techniques
Solid-Phase Microextraction (SPME)
Q: How can Solid-Phase Microextraction (SPME) help in mitigating matrix effects?
A: SPME is a solvent-free sample preparation technique that can significantly reduce matrix effects.[21][22][23] By extracting analytes from the headspace above the sample, the SPME fiber avoids direct contact with non-volatile matrix components, leading to a cleaner extract being introduced into the GC-MS system.[24][25]
-
Headspace SPME (HS-SPME): This is particularly effective for volatile flavor esters. The fiber is exposed to the vapor phase above the sample, minimizing the transfer of non-volatile matrix components.[24]
-
Analyte Concentration: SPME also concentrates the analytes on the fiber, which can improve sensitivity for trace-level analysis.[21]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Q: Is the QuEChERS method suitable for flavor ester analysis in complex food matrices?
A: Yes, the QuEChERS method, originally developed for pesticide residue analysis, is highly effective for extracting a wide range of analytes, including flavor esters, from complex matrices.[26][27][28] The procedure involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, pigments, and sugars.[26][29] This results in a cleaner extract and reduced matrix effects.[30]
Experimental Protocols and Workflows
Protocol 1: Standard Addition Method for Flavor Ester Quantification
-
Sample Preparation: Prepare at least four aliquots of the unknown sample with equal volumes.
-
Spiking: Add increasing, known amounts of a standard solution of the target flavor ester to each aliquot, leaving one unspiked.
-
Dilution: Dilute all aliquots to the same final volume.
-
GC-MS Analysis: Analyze each prepared solution using your established GC-MS method.
-
Data Analysis: Plot the peak area of the flavor ester against the concentration of the added standard. Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of the flavor ester in the original, unspiked sample.[13]
Diagram: Standard Addition Workflow
Caption: Workflow for the standard addition method.
Diagram: Decision Tree for Mitigation Strategy
Caption: Selecting a strategy to mitigate matrix effects.
References
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. 2017. Available from: [Link]
-
Technology Networks. Matrix enhancement effect: A blessing or curse for gas chromatography?. 2021. Available from: [Link]
-
Innovations in Lab Technology. SPME in GC Sample Preparation: Advantages and Applications. 2025. Available from: [Link]
-
LCGC International. Solid-Phase Microextraction (SPME): A Discussion. 2011. Available from: [Link]
-
National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. 2012. Available from: [Link]
-
PubMed. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. 2025. Available from: [Link]
-
Shimadzu. Analysis Results. Available from: [Link]
-
MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. 2023. Available from: [Link]
-
Taylor & Francis Online. Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. 2021. Available from: [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. 2025. Available from: [Link]
-
National Institutes of Health. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. 2022. Available from: [Link]
-
Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. 2025. Available from: [Link]
-
Waters Corporation. Determining Matrix Effects in Complex Food Samples. 2020. Available from: [Link]
-
Taylor & Francis Online. Full article: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. 2021. Available from: [Link]
-
ResearchGate. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants | Request PDF. 2025. Available from: [Link]
-
University of Strathclyde. Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC-mass spectrometry and GC-olfactometry. 2009. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
-
QuEChERS: The Dispersive Methodology Approach for Complex Matrice. 2017. Available from: [Link]
-
Wikipedia. Standard addition. 2023. Available from: [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. 2023. Available from: [Link]
-
LCGC International. Stopping GC and GC–MS Problems Before They Start. 2019. Available from: [Link]
-
GCTU Repository. Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC–mass spectrometry and GC–olfactometry. 2009. Available from: [Link]
-
ResearchGate. QuEChERS: The Dispersive Methodology Approach for Complex Matrices. 2025. Available from: [Link]
-
National Institutes of Health. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. 2000. Available from: [Link]
-
LCGC International. From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. 2024. Available from: [Link]
-
ResearchGate. Validation of Analytical Methods and Processes. 2015. Available from: [Link]
-
WelchLab. Understanding the Standard Addition Method in Quantitative Analysis. 2024. Available from: [Link]
-
Perfumer & Flavorist. Stable Isotope Analysis of Flavor Compounds. 2002. Available from: [Link]
-
LCGC International. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. 2022. Available from: [Link]
-
Agilent. GC Troubleshooting*. Available from: [Link]
-
Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (PDF) Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. 2025. Available from: [Link]
-
AlpHa Measure. Standard Addition Procedure in Analytical Chemistry. 2023. Available from: [Link]
-
LCGC International. The QuEChERSER Mega-Method. 2022. Available from: [Link]
-
YouTube. How to Troubleshoot and Improve your GC/MS. 2022. Available from: [Link]
-
Separation Science. How to Troubleshoot and Improve your GC/MS. 2022. Available from: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. 2018. Available from: [Link]
-
Analytical method validation: A brief review. 2016. Available from: [Link]
-
PubMed. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products. 2011. Available from: [Link]
-
QuEChERS. About the method. Available from: [Link]
-
DOI. Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. 2007. Available from: [Link]
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Technical Support Center: Enhancing the Resolution of Pentenoate Isomers in Chiral Chromatography
Welcome to the Technical Support Center dedicated to the intricate challenge of resolving pentenoate isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of chiral separations for this specific class of unsaturated esters. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development, troubleshooting, and optimization, empowering you to achieve baseline resolution with confidence.
Introduction to the Challenge: The Nature of Pentenoate Isomers
Pentenoate isomers, encompassing both enantiomers and diastereomers, present a unique set of challenges in chiral chromatography. Their structural similarities, including the presence of a chiral center and a carbon-carbon double bond, demand highly selective analytical methods. The goal of this guide is to equip you with the fundamental knowledge and practical strategies to overcome these challenges, ensuring the accuracy and reliability of your analytical results. Chirality is a critical aspect in the pharmaceutical industry, as the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles[1].
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing methods for pentenoate isomer separation.
Q1: Where should I begin with chiral stationary phase (CSP) selection for pentenoate isomers?
A: The selection of an appropriate CSP is the most critical first step[2]. For pentenoate isomers, which are esters of carboxylic acids, a logical starting point is to screen a small, diverse set of CSPs known for their broad selectivity. Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile starting points for screening[3].
-
Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose are highly recommended. These phases, such as those with tris(3,5-dimethylphenylcarbamate) selectors, offer a wide range of interactions including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving pentenoate isomers. They have demonstrated success in separating a broad spectrum of racemic compounds[4][5].
-
Macrocyclic Glycopeptide-Based CSPs: Phases like those based on vancomycin or teicoplanin are particularly effective for chiral acids and their derivatives[6]. They offer a multimodal separation mechanism that can be highly effective for the functional groups present in pentenoates.
-
Pirkle-Type (Brush-Type) CSPs: These phases are also a viable option, particularly for compounds with π-acidic or π-basic moieties[7][8].
A systematic screening of 3-5 different CSPs is an efficient approach to identify the most promising candidate for your specific pentenoate isomers[3].
Q2: Which mobile phase mode—Normal Phase, Reversed-Phase, or Polar Organic—is best for pentenoate isomers?
A: The choice of mobile phase mode is intrinsically linked to the chosen CSP and the physicochemical properties of your pentenoate isomer.
-
Normal Phase (NP): Often the first choice for chiral separations on polysaccharide-based CSPs. A typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol[7]. This mode often provides excellent selectivity.
-
Reversed-Phase (RP): A good option for more polar pentenoate isomers or when MS detection is required. Mobile phases typically consist of acetonitrile or methanol with an aqueous buffer[7]. The pH of the buffer can be a critical parameter for optimizing selectivity.
-
Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can offer unique selectivity compared to NP and RP modes.
It is advisable to screen your target analytes in multiple modes to find the optimal resolution[9].
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in chiral chromatography and can compromise resolution and quantification[10]. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support[10][11].
-
Mobile Phase Additives: For acidic pentenoate isomers, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can suppress the ionization of residual silanols and improve peak shape[3]. For basic impurities or analytes with basic character, a basic modifier such as diethylamine (DEA) may be beneficial[3].
-
Column Health: A contaminated or degraded column can also cause peak tailing. Flushing the column with a strong solvent, as recommended by the manufacturer, can help remove strongly retained impurities[3]. If the problem persists, the column may need replacement.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves[3].
Q4: I have some separation, but the resolution is poor. How can I improve it?
A: Once initial selectivity is achieved, several parameters can be fine-tuned to enhance resolution.
-
Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., IPA in normal phase) in small increments (e.g., 2-5%)[3]. This can have a significant impact on retention and selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing for more interactions between the analyte and the CSP. A flow rate of 1.0 mL/min is a common starting point for method development, but optimization may require lower flow rates.
-
Temperature: Temperature is a powerful tool for optimizing chiral separations. Lowering the temperature often increases resolution, but this is not always the case[12]. It is recommended to study the effect of temperature in a range, for example, from 10°C to 40°C. In some cases, temperature changes can even reverse the elution order of enantiomers[9].
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the analysis of pentenoate isomers.
| Problem | Potential Causes | Recommended Actions & Protocols |
| No Separation of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition. | 1. CSP Screening: - Test on a minimum of 3-5 CSPs with different selectivities (e.g., cellulose-based, amylose-based, macrocyclic glycopeptide)[3].2. Mobile Phase Optimization: - If in normal phase, vary the alcohol modifier (IPA vs. ethanol). - If in reversed-phase, adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase[3]. - Introduce acidic or basic additives (0.1% TFA or DEA) to assess their impact on selectivity[3]. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Column overload.3. Sample solvent incompatible with the mobile phase. | 1. Use Mobile Phase Additives: - For acidic pentenoates, add 0.1% TFA or acetic acid to the mobile phase[3]. - For basic characteristics, add 0.1% DEA[3].2. Reduce Sample Concentration: - Dilute the sample 10-fold and reinject[3].3. Match Sample Solvent to Mobile Phase: - Dissolve the sample in the mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can dissolve the sample. |
| Loss of Resolution Over Time | 1. Column contamination.2. Deterioration of the stationary phase.3. Changes in mobile phase composition. | 1. Column Washing: - Disconnect the column from the detector and flush with a strong solvent as per the manufacturer's guidelines[3]. For immobilized CSPs, stronger solvents like THF may be permissible[3].2. Use a Guard Column: - A guard column can protect the analytical column from strongly retained impurities.3. Prepare Fresh Mobile Phase: - Prepare mobile phase fresh daily to avoid changes in composition due to evaporation or degradation[3]. |
| Ghost Peaks | 1. Contaminated mobile phase or HPLC system.2. Carryover from the autosampler. | 1. Blank Injection: - Run a blank gradient without injecting a sample. If ghost peaks are present, the issue is with the mobile phase or the system[3].2. Solvent Injection: - If the blank is clean, inject the sample solvent. If peaks appear, the solvent is contaminated[3].3. Optimize Needle Wash: - Use a strong solvent in the needle wash to ensure complete removal of the analyte between injections[3]. |
Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to selecting a suitable CSP for pentenoate isomer separation.
-
Select a diverse set of 3-5 chiral columns. A recommended starting set includes:
-
A cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)).
-
An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)).
-
A macrocyclic glycopeptide-based CSP (e.g., vancomycin or teicoplanin).
-
-
Prepare a racemic standard of your pentenoate isomer at a concentration of approximately 1 mg/mL in a suitable solvent.
-
For each column, perform initial screening runs in both normal and reversed-phase modes.
-
Normal Phase Starting Conditions:
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength.
-
-
Reversed-Phase Starting Conditions:
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength.
-
-
-
Evaluate the chromatograms for any signs of separation, even partial peak splitting or shoulders. The column that provides the best initial selectivity is the lead candidate for method optimization.
Protocol 2: Mobile Phase Optimization for Improved Resolution
Once a promising CSP has been identified, this protocol can be used to fine-tune the mobile phase for optimal resolution.
-
Vary the Organic Modifier Concentration:
-
Normal Phase: Adjust the concentration of the alcohol modifier (e.g., IPA) in 2% increments from the initial screening condition (e.g., from 10% down to 2% and up to 20%).
-
Reversed-Phase: Adjust the concentration of the organic solvent (e.g., acetonitrile) in 5% increments.
-
-
Introduce Additives:
-
For acidic pentenoate isomers, add 0.1% TFA or acetic acid to the mobile phase that showed the most promise.
-
If basic characteristics are present, test the addition of 0.1% DEA.
-
-
Evaluate the effect on resolution (Rs). The goal is to achieve a resolution of at least 1.5 for baseline separation.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision-making workflow for troubleshooting poor resolution.
Interplay of Key Parameters in Chiral Separation
Caption: The interconnected parameters influencing chiral resolution.
References
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. BenchChem.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Slégel, P., Vereczkey-Donáth, G., Kéri, A., & Toth-Lauritz, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
- Agilent Technologies. (n.d.).
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
- MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Regis Technologies. (n.d.).
- BenchChem. (2025).
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
- Reddit. (2022). Chiral Column Sample Prep. Reddit.
- Semantic Scholar. (n.d.).
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- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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- Chiralpedia. (2022).
- Acta Chimica Slovaca. (n.d.).
- Wikipedia. (n.d.).
- Chromatography Today. (2020).
- Longdom Publishing. (2024).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- LCGC International. (2023).
- VTechWorks. (n.d.).
- ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
- Chromatography Forum. (2016). Isomers? Go to Chiral? Reversed or Normal?.
- Sigma-Aldrich. (n.d.).
- LCGC International. (n.d.).
- PubMed. (n.d.).
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Validation & Comparative
A Comparative Guide to Ethyl 2-Pentenoate Isomers: Synthesis, Properties, and Characterization
This guide provides a comprehensive comparative analysis of ethyl trans-2-pentenoate and its cis-isomer. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical differences in synthesis, physicochemical properties, spectroscopic signatures, and thermodynamic stability that distinguish these two geometric isomers. The content is grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.
Introduction: The Significance of Stereoisomerism in α,β-Unsaturated Esters
Ethyl 2-pentenoate, an α,β-unsaturated ester, exists as two geometric isomers: trans (E) and cis (Z). This isomerism arises from the restricted rotation around the carbon-carbon double bond (C2=C3). The spatial arrangement of the substituents—the ethyl group at C3 and the carboxyethyl group at C2—profoundly influences the molecule's physical properties, stability, and reactivity. While both isomers share the same molecular formula (C₇H₁₂O₂) and connectivity, their distinct three-dimensional structures necessitate different synthetic strategies and result in unique spectroscopic fingerprints. Understanding these differences is paramount for applications ranging from flavor and fragrance chemistry to their use as versatile intermediates in organic synthesis.[1][2]
Stereoselective Synthesis: Controlling Alkene Geometry
The ability to selectively synthesize one isomer over the other is a cornerstone of modern organic chemistry. The choice of reaction methodology is the primary determinant of the final cis/trans ratio.
Synthesis of this compound (E-Isomer)
The Horner-Wadsworth-Emmons (HWE) reaction is the preeminent method for synthesizing E-α,β-unsaturated esters with high stereoselectivity.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde (in this case, propanal).
Causality of E-Selectivity: The HWE reaction's preference for the trans product is rooted in thermodynamic control. The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the anti-oxaphosphetane, which subsequently eliminates to form the E-alkene, is sterically less hindered and therefore lower in energy than the transition state leading to the syn-oxaphosphetane (Z-alkene precursor).[5][6] Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the standard Wittig reaction.[4][6]
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for E-isomer synthesis.
Experimental Protocol: Synthesis via HWE Reaction
-
Preparation: Under a nitrogen atmosphere, add a 50% dispersion of sodium hydride (NaH) in mineral oil (0.33 mol) to a dry three-necked flask containing 100 mL of anhydrous benzene.
-
Carbanion Formation: While stirring, add triethyl phosphonoacetate (0.33 mol) dropwise, maintaining the temperature between 30-35°C with cooling if necessary. Stir for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.
-
Condensation: Add propanal (0.33 mol) dropwise to the nearly clear solution, keeping the temperature at 20-30°C using an ice bath. A gummy precipitate of sodium diethyl phosphate will form.
-
Reaction Completion & Workup: Heat the mixture to 60-65°C for 15 minutes. Cool the reaction to 20°C and decant the benzene solution from the precipitate. Wash the precipitate with several portions of warm benzene.
-
Purification: Combine the benzene fractions and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound.[7]
Synthesis of Ethyl cis-2-pentenoate (Z-Isomer)
Achieving high selectivity for the cis-isomer is more challenging.[8] One effective strategy is the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions (KHMDS, 18-crown-6) to favor the kinetic Z-product.[5][9]
An alternative and classic method is the semi-hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
Causality of Z-Selectivity: The Lindlar catalyst facilitates the syn-addition of hydrogen across the triple bond of ethyl pent-2-ynoate. The alkyne adsorbs onto the catalyst surface, and both hydrogen atoms are delivered to the same face of the triple bond, resulting exclusively in the cis-alkene.[10] Over-reduction to the fully saturated ester is prevented by the catalyst "poisoning."
Experimental Protocol: Synthesis via Alkyne Hydrogenation
-
Catalyst Suspension: Add Lindlar's catalyst (5% Pd on CaCO₃, ~0.25% by weight of the alkyne) to a flask containing ethyl pent-2-ynoate (1 mol) dissolved in an inert solvent like ethanol.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., via a balloon or at ~20 psig). The reaction is exothermic and may require cooling to maintain a temperature of 25-35°C.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting alkyne.
-
Workup & Purification: Once the reaction is complete, filter the mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield ethyl cis-2-pentenoate.[10]
Comparative Physicochemical and Spectroscopic Properties
The different spatial arrangements of the isomers lead to distinct physical and spectroscopic properties, which are crucial for their identification and separation.
Physical Properties
The trans-isomer, with its more linear shape, generally packs more efficiently in the crystal lattice, leading to a higher melting point. However, as these compounds are liquids at room temperature, the boiling point is a more relevant parameter. Boiling points are often very similar, making separation by simple distillation difficult.[11]
| Property | This compound (E) | Ethyl cis-2-pentenoate (Z) |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [12] | 128.17 g/mol |
| IUPAC Name | ethyl (E)-pent-2-enoate[13] | ethyl (Z)-pent-2-enoate[2] |
| CAS Number | 24410-84-2 | 27805-84-1[2] |
| Appearance | Colorless liquid (est.)[14] | Colorless liquid (est.) |
| Specific Gravity | ~0.904 - 0.910 @ 25°C[14] | No data available |
| Refractive Index | ~1.428 - 1.434 @ 20°C[14] | No data available |
Data compiled from various sources.[13][14] Note the lack of readily available experimental data for the pure cis-isomer, highlighting its lesser commonality.
Spectroscopic Differentiation
Spectroscopy is the most definitive way to distinguish between the two isomers.
-
¹H NMR Spectroscopy: This is the most powerful tool for differentiation. The key diagnostic is the coupling constant (³JHH) between the two vinylic protons at C2 and C3.
-
trans-isomer: Exhibits a large coupling constant, typically in the range of 15-18 Hz .
-
cis-isomer: Shows a smaller coupling constant, typically 10-12 Hz . This difference arises from the dihedral angle between the C-H bonds, as described by the Karplus equation.
-
-
Infrared (IR) Spectroscopy: Subtle but distinct differences can be observed.
-
trans-isomer: The out-of-plane C-H bending vibration for the trans double bond appears as a strong band around 960-980 cm⁻¹ .
-
cis-isomer: The corresponding C-H bend for the cis double bond is typically found around 675-730 cm⁻¹ and can be weaker or less reliable. The C=O and C=C stretching frequencies are similar for both, usually appearing around 1720 cm⁻¹ and 1650 cm⁻¹, respectively.[15]
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same mass. Both will show a molecular ion peak (M⁺) at m/z = 128. Fragmentation patterns may have minor differences in ion abundances but are generally not used for primary differentiation.[12]
Thermodynamic Stability
In acyclic alkenes, the trans-isomer is generally more thermodynamically stable than the cis-isomer.[16] This is due to steric hindrance (van der Waals strain) between the bulky substituents on the same side of the double bond in the cis configuration. In ethyl cis-2-pentenoate, the ethyl group and the ester group are forced into closer proximity, creating a destabilizing interaction that is absent in the more linear trans form.[17]
Caption: Steric strain in the cis-isomer leads to lower thermodynamic stability.
This inherent stability difference means that, given an equilibration pathway (e.g., via acid catalysis or photochemically), a mixture of isomers will tend to favor the trans form.
Separation and Purification Workflow
Given the often-close boiling points of geometric isomers, separating a mixture requires techniques that can exploit subtle differences in polarity and shape.
Caption: General workflow for the separation of cis and trans isomers.
The trans-isomer is typically less polar than the cis-isomer. This difference can be exploited by silica gel column chromatography. The slightly more polar cis-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the trans-isomer.
Conclusion
The geometric isomers of ethyl 2-pentenoate, while constitutionally identical, are distinct chemical entities. The trans-isomer is thermodynamically more stable and can be selectively synthesized with high fidelity using the Horner-Wadsworth-Emmons reaction. The less stable cis-isomer requires specific synthetic methodologies, such as poisoned catalyst hydrogenation, to be formed preferentially. Their differentiation is definitively achieved through ¹H NMR spectroscopy by analyzing the vinylic proton coupling constants. These fundamental differences in synthesis, stability, and characterization are critical considerations for any research or application involving these versatile α,β-unsaturated esters.
References
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry. [Link]
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Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from Organic Chemistry Portal. [Link]
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El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry - ACS Publications. [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]
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NROChemistry. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
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ResearchGate. (n.d.). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl pent-2-enoate. PubChem Compound Database. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). (Z)-ethyl pent-2-enoate. PubChem Compound Database. Retrieved from PubChem. [Link]
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ChemSynthesis. (n.d.). ethyl (2E)-2,4-dimethyl-2-pentenoate. Retrieved from ChemSynthesis. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from PrepChem.com. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from NIST. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-ethylpentanoate. PubChem Compound Database. Retrieved from PubChem. [Link]
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Trusiano, G., et al. (2021). Cis-and trans-configurations of a,b-unsaturated esters. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pentenoic acid, ethyl ester. PubChem Compound Database. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl pent-2-yn-1-oate. PubChem Compound Database. Retrieved from PubChem. [Link]
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Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. [Link]
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Andrey K. (2013). Cis-Trans (Z-E) Stability. YouTube. [Link]
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The Organic Chemistry Tutor. (2016). Stability of Cis and Trans Stereoisomers. YouTube. [Link]
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Boyle, L.L., & Wallis, J.D. (1995). The Related Stability of CIS and Trans Isomers. Kent Academic Repository. [Link]
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Quora. (2018). How many isomers does ethyl pentanoate have?. Retrieved from Quora. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Retrieved from Chemistry Stack Exchange. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from PrepChem.com. [Link]
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ResearchGate. (n.d.). EFFECT OF ETHYL PENTANOATE ON ANTI- QUORUM ACTIVITY OF EXTRACELLULAR PROTEIN SECRETED BY BACILLUS SUBTILIS ATCC11774. Retrieved from ResearchGate. [Link]
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The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from The Good Scents Company. [Link]
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Quora. (2022). Does 3-ethyl-pent-2-ene have cis-trans isomers?. Retrieved from Quora. [Link]
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ResearchGate. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Retrieved from ResearchGate. [Link]
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Organic Syntheses. (n.d.). Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Differentiating (E)- and (Z)-2-Pentenoic Acid Ethyl Esters
In the realm of organic chemistry, the precise characterization of geometric isomers is a critical task for researchers, scientists, and drug development professionals. The subtle difference in the spatial arrangement of atoms across a double bond in (E)- and (Z)-isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical methods for differentiating between (E)- and (Z)-2-pentenoic acid ethyl esters, offering both theoretical insights and practical, data-supported protocols.
The primary challenge in separating these isomers lies in their nearly identical physical properties, such as boiling point and polarity. This guide will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to overcome this challenge.
Gas Chromatography (GC): A Baseline for Separation
Gas chromatography is a powerful technique for separating volatile compounds. The separation of (E)- and (Z)-isomers of 2-pentenoic acid ethyl ester is achievable by leveraging the subtle differences in their interaction with the stationary phase of the GC column.
The "Why" Behind the Method
The choice of the GC column is paramount. A polar stationary phase, such as one containing biscyanopropyl polysiloxane, is often effective. The (Z)-isomer, being slightly more polar due to the orientation of the ester group, will typically have a longer retention time on a polar column compared to the less polar (E)-isomer.
Experimental Protocol: GC-MS Analysis
A robust GC-Mass Spectrometry (GC-MS) method provides both separation and identification.[1][2][3][4]
-
Instrumentation : An Agilent 7890B GC coupled with a 5977A MS detector or equivalent.[4]
-
Column : A capillary column with a polar stationary phase (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes.
-
-
Injector : Splitless mode at 250°C.
-
MS Detector : Electron ionization (EI) at 70 eV.[3] The mass spectrometer can be operated in full scan mode (m/z 35-450) to obtain the mass spectra of the eluting isomers.[4]
Expected Data and Interpretation
The (Z)-isomer is expected to elute after the (E)-isomer on a polar column. The mass spectra for both isomers will be very similar, likely showing a molecular ion peak at m/z 128 and characteristic fragment ions.[5][6]
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (E)-ethyl 2-pentenoate | Lower | 128, 99, 83, 55 |
| (Z)-ethyl 2-pentenoate | Higher | 128, 99, 83, 55 |
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. The separation of geometric isomers by HPLC relies on the differential partitioning of the isomers between the mobile and stationary phases.[7][8]
The "Why" Behind the Method
Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common choice.[9] The less polar (E)-isomer will interact more strongly with the C18 stationary phase and thus have a longer retention time than the more polar (Z)-isomer. The choice of a suitable column is crucial for achieving shape-based selectivity to separate geometric isomers.[10]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation : An HPLC system equipped with a UV detector.[9]
-
Column : A C18 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[9] The mobile phase should be filtered and degassed.[9]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : Dissolve the isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.[9]
Expected Data and Interpretation
The elution order will be the reverse of that seen in polar GC. The (Z)-isomer will elute first, followed by the (E)-isomer.
| Isomer | Expected Retention Time (min) |
| (Z)-ethyl 2-pentenoate | Lower |
| (E)-ethyl 2-pentenoate | Higher |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural identification of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The "Why" Behind the Method
The key to differentiating (E)- and (Z)-isomers by ¹H NMR lies in the coupling constants (J-values) between the vinyl protons. For the (E)-isomer, the coupling constant between the two protons on the double bond (H-2 and H-3) is typically larger (around 15-18 Hz) due to their trans relationship. In contrast, the cis relationship of these protons in the (Z)-isomer results in a smaller coupling constant (around 10-12 Hz).
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Acquisition : Acquire standard ¹H and ¹³C{¹H} NMR spectra.
Expected Data and Interpretation
¹H NMR: The chemical shifts of the protons will be slightly different for each isomer. The most significant difference will be the coupling constant between the vinylic protons.
| Proton | (E)-ethyl 2-pentenoate (δ, ppm, J in Hz) | (Z)-ethyl 2-pentenoate (δ, ppm, J in Hz) |
| =CH-COOEt | ~5.8 (d, J ≈ 15.6) | ~5.7 (d, J ≈ 11.6) |
| =CH-CH₂ | ~6.9 (dt, J ≈ 15.6, 6.9) | ~6.2 (dt, J ≈ 11.6, 7.5) |
¹³C NMR: The chemical shifts of the carbons, particularly those of the double bond and the carbonyl group, will also show slight but measurable differences.
| Carbon | (E)-ethyl 2-pentenoate (δ, ppm) | (Z)-ethyl 2-pentenoate (δ, ppm) |
| C=O | ~166 | ~165 |
| =CH-COOEt | ~122 | ~121 |
| =CH-CH₂ | ~148 | ~147 |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Diagnostic Tool
FTIR spectroscopy can provide rapid, albeit less definitive, information to distinguish between the (E) and (Z) isomers based on the out-of-plane C-H bending vibrations of the double bond.
The "Why" Behind the Method
The out-of-plane C-H bending vibration for a trans double bond (E-isomer) typically appears as a strong band around 960-980 cm⁻¹.[11] The corresponding band for a cis double bond (Z-isomer) is generally found at a lower wavenumber, around 675-730 cm⁻¹, and can be weaker or broader.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation : A standard FTIR spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample between two NaCl or KBr plates.
-
Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The most telling difference in the FTIR spectra will be in the fingerprint region.
| Vibrational Mode | (E)-ethyl 2-pentenoate (cm⁻¹) | (Z)-ethyl 2-pentenoate (cm⁻¹) |
| C=O Stretch | ~1720 | ~1720 |
| C=C Stretch | ~1655 | ~1655 |
| =C-H Bend (out-of-plane) | ~970 (strong) | ~700 (medium) |
Workflow and Decision Making
The selection of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantification, absolute structural confirmation, or high-throughput screening.
Caption: Decision workflow for selecting an analytical method.
Conclusion
Differentiating between (E)- and (Z)-2-pentenoic acid ethyl esters requires a multi-faceted analytical approach. Gas chromatography and HPLC are excellent for separation and quantification, with the choice between them depending on sample volatility and desired elution order. FTIR provides a rapid diagnostic tool, while NMR spectroscopy stands as the gold standard for unambiguous structural elucidation. By understanding the principles and practical applications of each technique, researchers can confidently characterize these and other geometric isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- BenchChem. (n.d.). Separation of Unsaturated Ester Geometric Isomers.
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Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. Journal of Animal and Feed Sciences, 12(4), 867-874. Retrieved from [Link]
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Pérez-Victoria, I., et al. (2011). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Separation Science, 34(9), 999-1003. Retrieved from [Link]
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Attygalle, A. B., et al. (2024). Differentiation of Underivatized Pentenoic Acid Isomers by Gas Chromatography Mass Spectrometry (Gc-Ms). Request PDF. Retrieved from [Link]
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Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. Analytical and Bioanalytical Chemistry, 413(11), 3093-3101. Retrieved from [Link]
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Gardner, A. M., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 737382. Retrieved from [Link]
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A Guide to the Sensory Panel Evaluation of Cis- versus Trans- Flavor Esters
For researchers, scientists, and professionals in flavor and fragrance development, understanding the nuanced sensory impact of molecular geometry is paramount. This guide provides an in-depth comparison of the sensory evaluation of cis- and trans- isomers of flavor esters, supported by established methodologies and experimental data. We will explore the underlying chemical principles, detail rigorous sensory testing protocols, and demonstrate how to correlate these perceptual differences with instrumental analysis.
The Significance of Geometric Isomerism in Flavor Perception
Esters are a critical class of volatile organic compounds responsible for the characteristic fruity and floral aromas in many natural products and formulated goods.[1] The unique sensory characteristics of esters are a direct result of their molecular composition.[1] Geometric isomerism, specifically cis-trans isomerism, arises from restricted rotation around a carbon-carbon double bond within the ester's molecular structure. This seemingly subtle difference in the spatial arrangement of atoms can lead to profound changes in the molecule's physical and chemical properties, including its shape, polarity, and stability.[2][3][4]
-
Cis Isomers: In cis isomers, similar functional groups are positioned on the same side of the double bond.[2][5] This arrangement often results in a "U" shape, leading to increased steric strain and polarity.[6]
-
Trans Isomers: In trans isomers, the functional groups are on opposite sides of the double bond, typically resulting in a more linear and stable molecular shape.[2][5]
These structural differences directly influence how the ester molecule interacts with olfactory receptors in the human nose. The "lock and key" mechanism of odor perception suggests that the specific shape of a molecule determines which receptors it can bind to and activate, ultimately dictating the perceived scent.[7] Consequently, cis- and trans- isomers of the same ester can elicit distinctly different aroma profiles and exhibit varying odor detection thresholds.[8][9]
A compelling example, while not an ester, is 4-methylcyclohexane methanol (4-MCHM), where the trans-isomer is the dominant odorant with a "licorice" and "sweet" aroma, while the cis-isomer has a significantly different scent and an odor threshold approximately 2000 times higher.[8][10] This dramatic difference underscores the critical importance of evaluating geometric isomers as unique flavor ingredients.
Comparative Sensory Profiling: A Case Study of Hexenyl Acetate Isomers
To illustrate the sensory divergence between geometric isomers, let's consider the well-known pair of C6 "green" note esters: cis-3-hexenyl acetate and trans-2-hexenyl acetate.
-
cis-3-Hexenyl Acetate: Possesses an intensely sharp, green aroma reminiscent of freshly cut grass, with notes of unripe banana and green apple.[10][11] It is often used to impart a fresh, natural green-leafy character.[11]
-
trans-2-Hexenyl Acetate: Presents a "rounder" flavor profile with fruity, apple, and pear nuances, balanced with waxy and oily backnotes.[1]
These distinct profiles highlight the necessity of precise sensory evaluation to characterize and appropriately apply these isomers in flavor formulations.
Experimental Design for Sensory Evaluation
A comprehensive sensory evaluation of cis- versus trans- flavor esters involves two primary stages: initial discrimination to determine if a perceptible difference exists, followed by a descriptive analysis to characterize the nature and intensity of those differences.
Part 1: Discrimination Testing - The Triangle Test
The Triangle Test is a forced-choice methodology used to determine if a sensory difference exists between two products.[12][13] It is a robust and statistically powerful method, standardized by ISO 4120:2004.[8]
Objective: To determine if a trained sensory panel can detect a difference between the cis- and trans- isomers of a flavor ester.
Experimental Protocol: Triangle Test
-
Panelist Selection and Training:
-
Select 20-30 panelists who have been screened for their ability to detect the relevant aroma compounds.
-
Conduct training sessions to familiarize panelists with the aroma of both the cis- and trans- isomers individually before commencing the test.[14]
-
-
Sample Preparation:
-
Prepare solutions of the cis- and trans- esters at the same concentration in a neutral solvent (e.g., mineral oil for smelling strips, or deodorized propylene glycol in water for liquid tasting). The concentration should be above the detection threshold for both isomers.
-
Label the cis- isomer solution as 'A' and the trans- isomer solution as 'B'.
-
-
Test Presentation:
-
Present each panelist with a set of three samples, where two are identical and one is different.[12] The samples should be presented in identical containers, coded with random three-digit numbers.
-
The presentation order must be balanced and randomized across all panelists to avoid positional bias. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB.
-
-
Evaluation:
-
Instruct panelists to evaluate the samples from left to right.
-
Panelists are required to identify the "odd" or "different" sample, even if they have to guess.[1] This forced-choice nature is a key aspect of the test's statistical power.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Consult a statistical table for the Triangle Test to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).
-
Hypothetical Data Summary: Triangle Test (Hexenyl Acetate Isomers)
| Parameter | Value |
| Number of Panelists | 25 |
| Number of Correct Identifications | 18 |
| Significance Level (p-value) | < 0.01 |
| Conclusion | A statistically significant difference was perceived between the two samples. |
This result would confirm that the sensory profiles of the cis- and trans- isomers are indeed discriminable, justifying a more detailed descriptive analysis.
Part 2: Descriptive Analysis - Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive method for identifying and quantifying the sensory attributes of a product.[15] Governed by principles outlined in ISO 13299:2016, this method utilizes a trained panel to generate a complete sensory profile of the product.[16]
Objective: To identify and quantify the specific sensory attributes of the cis- and trans- isomers of a flavor ester.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Lexicon Development:
-
Utilize a highly trained panel of 8-12 individuals.
-
In initial sessions, present the panelists with both isomers and a range of other "green" and "fruity" aromatic compounds to help them generate a comprehensive list of descriptive terms (the "lexicon"). This process is crucial for ensuring the panel has a common language to describe their perceptions.[17]
-
-
Panel Training and Reference Standards:
-
Train the panelists on the agreed-upon lexicon, using chemical reference standards for each attribute to anchor their perceptions. For example, pure cis-3-hexenol could be a reference for "cut grass," and ethyl butyrate for a specific "fruity" note.
-
Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Sample Evaluation:
-
Provide panelists with coded samples of each isomer in a monadic (one at a time), randomized, and balanced order.
-
Panelists rate the intensity of each attribute from the lexicon for each sample. Multiple replications are necessary for robust data.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine which attributes are significantly different between the two isomers.
-
Visualize the results using spider plots or bar charts for easy comparison of the sensory profiles.
-
Hypothetical Data Summary: QDA of Hexenyl Acetate Isomers
| Sensory Attribute | Mean Intensity Rating (cis-3-hexenyl acetate) | Mean Intensity Rating (trans-2-hexenyl acetate) | p-value |
| Green/Grassy | 12.5 | 3.2 | < 0.001 |
| Sharp/Pungent | 11.8 | 2.5 | < 0.001 |
| Fruity (Apple/Pear) | 4.1 | 10.8 | < 0.001 |
| Waxy/Oily | 1.5 | 8.9 | < 0.001 |
| Sweet | 3.2 | 7.5 | < 0.01 |
The resulting data can be visualized to provide a clear comparative profile.
Correlating Sensory Data with Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
To bridge the gap between human perception and chemical composition, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool.[18] This technique combines the separation power of gas chromatography with the human nose as a highly sensitive detector, allowing for the identification of odor-active compounds in a sample.[18]
Objective: To confirm the identity of the cis- and trans- isomers and ensure no odor-active impurities are influencing the sensory panel's perception.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation:
-
Dilute the purified cis- and trans- ester samples in an appropriate solvent (e.g., dichloromethane).
-
-
Instrumentation:
-
Utilize a gas chromatograph equipped with a column suitable for separating volatile esters.
-
The column effluent is split between a standard detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.
-
-
Olfactory Evaluation:
-
A trained assessor (often a panelist from the sensory team) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
-
Data Integration:
-
The data from the chemical detector (the chromatogram) is aligned with the olfactory data (the aromagram).
-
This allows for the direct correlation of a specific chemical peak with a perceived aroma, confirming that the sensory attributes being evaluated by the panel are indeed coming from the target cis- or trans- isomer.
-
Visualizing the Methodologies
To better understand the workflow and the conceptual basis of this analysis, the following diagrams are provided.
Caption: Experimental workflow for comparing cis- and trans- flavor esters.
Caption: Relationship between molecular geometry and sensory perception.
Conclusion
The geometric configuration of flavor esters is a critical determinant of their sensory properties. A rigorous evaluation using standardized sensory methodologies such as the Triangle Test and Quantitative Descriptive Analysis is essential for accurately characterizing the distinct aroma profiles of cis- and trans- isomers. By integrating these sensory data with instrumental analysis like GC-O, flavor scientists can gain a comprehensive understanding of these important molecules, leading to more precise and innovative product development. This self-validating system of discrimination, description, and instrumental confirmation ensures the scientific integrity of the findings and provides a solid foundation for formulation decisions.
References
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BYJU'S. (n.d.). Difference Between Cis and Trans Isomers. Retrieved from [Link]
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Save My Exams. (2025, June 2). Cis & Trans Isomers. IB Chemistry Revision Notes. Retrieved from [Link]
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Fiveable. (n.d.). Triangle Test Definition. Principles of Food Science Key Term. Retrieved from [Link]
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Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]
- Dietz, E. A., Williams, P. H., & Whelton, A. J. (2014). Complexities of Human Odor Perception for cis- and trans-4-Methylcyclohexane Methanol from the Chemical Spill in West Virginia. Environmental Science & Technology Letters, 1(12), 474-478.
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Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
- Pescitelli, G., et al. (2015). Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia. Environmental Science & Technology, 49(3), 1764-1771.
- Capone, D., et al. (2012). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 30, 133-138.
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DLG. (n.d.). Practice guide for sensory panel training. Retrieved from [Link]
- Teixeira, M. C., et al. (2013). Odour character differences for enantiomers correlate with molecular flexibility. Interface Focus, 3(1), 20120058.
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Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]
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Bajgrowicz, J. A., & Frank, G. (2015). Isomers and odor or nose as stereochemist. ResearchGate. Retrieved from [Link]
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Let's Learn Food Science. (2020, May 11). Difference Testing - Basic Triangle Test [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 15). 13.2: Cis-Trans Isomers (Geometric Isomers). Retrieved from [Link]
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Mondal, S. (2025, December 14). Short Notes-Cis & Trans Isomers and E-Z notation. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Odor detection threshold. Retrieved from [Link]
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Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]
- Ferreira, V., et al. (2007). Gas chromatography–olfactometry in food flavour analysis.
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The Good Scents Company. (n.d.). (E)-2-hexen-1-yl acetate trans-2-hexenyl acetate. Retrieved from [Link]
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Flavorchem. (2022, July 20). Flavorchem expands sensory-testing capabilities for flavor development for food, beverage. Retrieved from [Link]
- ISO 8586:2012. Sensory analysis — General guidance for the selection, training and monitoring of selected assessors and expert sensory assessors.
- ISO 4120:2004. Sensory analysis — Methodology — Triangle test.
- Murray, J. M., et al. (2001). Quantitative descriptive analysis. Journal of Sensory Studies, 16(5), 483-514.
- ISO 13299:2016. Sensory analysis — Methodology — General guidance for establishing a sensory profile.
- D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis.
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A Senior Application Scientist's Guide to Olefination: Choosing Between the Wittig and Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Ester Synthesis
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, natural products, and advanced materials. Among the arsenal of synthetic methodologies, olefination reactions stand out for their efficiency in forming carbon-carbon double bonds. This guide provides an in-depth comparison of two preeminent methods: the classic Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction. Our focus is to dissect the nuances of each transformation, offering field-proven insights and experimental data to guide researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Wittig Reaction (with Stabilized Ylides) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (from Triphenylphosphine) | Phosphonate Carbanion (from a Phosphonate Ester) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate Salt (e.g., (EtO)₂PO₂⁻ Na⁺) |
| Byproduct Removal | Often difficult; requires chromatography | Easy; water-soluble and removed by aqueous extraction |
| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic and generally more reactive |
| Base Requirements | Typically requires strong bases (e.g., NaH, NaOMe) | Can be used with milder bases (e.g., K₂CO₃, DBU, LiOH) |
| Stereoselectivity | Predominantly forms the (E)-isomer | Excellent (E)-selectivity, often superior to the Wittig |
| Primary Advantage | A classic, well-understood reaction | Superior (E)-selectivity and ease of purification |
| Primary Disadvantage | Purification challenges due to the Ph₃P=O byproduct | Phosphonate ester starting material must be synthesized |
Mechanistic Underpinnings: The Source of Selectivity and Reactivity
Understanding the reaction mechanisms is crucial to appreciating the distinct outcomes of the Wittig and HWE reactions. Both proceed through a four-membered ring intermediate, an oxaphosphetane, but the nature of the phosphorus reagent dictates the reaction's energetics and stereochemical course.
The Wittig Reaction Mechanism
The Wittig reaction employs a phosphorus ylide, a neutral molecule with adjacent positive and negative charges. For the synthesis of α,β-unsaturated esters, a "stabilized ylide" is used, where the negative charge on the carbon is delocalized by the adjacent ester group.
The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde or ketone.[1][2] For stabilized ylides, this process is generally reversible, allowing the intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane.[3] This intermediate subsequently collapses in a syn-elimination to form the (E)-alkene and the highly stable triphenylphosphine oxide, the latter being the major driving force for the reaction.[4]
Caption: The Wittig reaction pathway for stabilized ylides.
The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate ester.[5] These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts.[5][6]
The reaction begins with the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl, forming an intermediate that cyclizes to the oxaphosphetane.[7] The key distinction is that the intermediates leading to the (E)-alkene are lower in energy and formed preferentially.[8] The elimination of the water-soluble dialkylphosphate salt is thermodynamically favorable and drives the reaction to completion, yielding the alkene with high (E)-selectivity.[5][8]
Caption: The Horner-Wadsworth-Emmons reaction pathway.
Performance Comparison: Experimental Data
The theoretical advantages of the HWE reaction—namely, superior stereoselectivity and operational simplicity—are borne out by experimental results. Below is a comparison of typical outcomes for the synthesis of ethyl cinnamate from benzaldehyde.
| Reaction | Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | N/A (stable ylide) | Dichloromethane | ~70-85% | >95:5 | [9] |
| HWE | Triethyl phosphonoacetate | NaH | THF | >90% | >98:2 | [10] |
| HWE (Green) | Triethyl phosphonoacetate | K₂CO₃ | Deep Eutectic Solvent | 95% | >99:1 | [10] |
| HWE (Aqueous) | Trimethyl phosphonoacetate | K₂CO₃ | Water | ~90% | >99:1 | [11] |
As the data indicates, the HWE reaction consistently provides higher yields and enhanced (E)-selectivity. Furthermore, its compatibility with milder bases and even aqueous or green solvents makes it a more versatile and environmentally benign choice.[10][11]
Practical Considerations: The Purification Problem
A major practical divergence between the two methods lies in the workup and purification.
-
Wittig Reaction: The byproduct, triphenylphosphine oxide (Ph₃P=O), is a non-polar, high-boiling solid. Its removal from the desired non-polar ester product is often challenging, typically requiring careful column chromatography.[12] This can lead to product loss and increased consumption of solvents.
-
HWE Reaction: The dialkylphosphate salt byproduct is ionic and highly water-soluble. It is effortlessly removed from the reaction mixture by a simple aqueous wash during the workup.[5][8] This often yields a crude product of high purity, sometimes eliminating the need for chromatographic purification altogether. This is arguably the most significant operational advantage of the HWE reaction in a research and development setting.
When to Choose Z: The Still-Gennari Modification
While (E)-alkenes are the predominant products in both standard reactions, synthetic routes sometimes demand the (Z)-isomer. For this purpose, a modification of the HWE reaction is the superior choice. The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of strong, non-coordinating bases like KHMDS with 18-crown-6 at low temperatures (-78 °C).[13][14] This kinetically controlled process accelerates the elimination from the syn-oxaphosphetane intermediate, leading to the formation of (Z)-alkenes with excellent selectivity.[14]
Experimental Protocols
To provide a direct comparison of the laboratory workflow, detailed protocols for the synthesis of ethyl (E)-cinnamate are provided below.
Protocol 1: Wittig Synthesis of Ethyl (E)-Cinnamate
This protocol uses a commercially available stabilized ylide.
Materials:
-
Benzaldehyde (1.00 g, 9.42 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (3.62 g, 10.4 mmol, 1.1 equiv)
-
Dichloromethane (DCM), 40 mL
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve benzaldehyde in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane to the solution in one portion.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
-
The resulting crude solid contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 98:2) to separate the ethyl cinnamate from the byproduct.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield ethyl (E)-cinnamate as a colorless oil or white solid.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-Cinnamate
This protocol demonstrates the ease of the HWE reaction and its workup.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.42 g, 10.5 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), 40 mL
-
Triethyl phosphonoacetate (2.13 mL, 10.7 mmol, 1.1 equiv)
-
Benzaldehyde (1.00 g, 9.42 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add 25 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of benzaldehyde in 15 mL of anhydrous THF to the ylide solution dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl (E)-cinnamate, which is often of sufficient purity for subsequent steps.
Conclusion and Recommendation
For the synthesis of α,β-unsaturated esters, both the Wittig and Horner-Wadsworth-Emmons reactions are effective. However, for researchers, scientists, and drug development professionals who prioritize efficiency, stereoselectivity, and ease of operation, the Horner-Wadsworth-Emmons reaction is the superior methodology .
The key advantages of the HWE reaction are:
-
Excellent (E)-stereoselectivity , often exceeding that of the Wittig reaction.
-
Facile purification due to the formation of a water-soluble phosphate byproduct, which streamlines the workflow and improves overall yield.
-
Greater reactivity of the phosphonate carbanion, which can be beneficial for reactions with more hindered ketones.
-
Milder reaction conditions are often possible due to the higher acidity of the phosphonate ester.
While the Wittig reaction remains a foundational tool in organic synthesis, the practical benefits offered by the HWE modification make it the go-to choice for the reliable and scalable production of (E)-α,β-unsaturated esters. For the selective synthesis of (Z)-isomers, the Still-Gennari modification of the HWE reaction is the most reliable and widely adopted method.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction.
-
Wikipedia. Wittig reaction.
-
Wikipedia. Horner–Wadsworth–Emmons reaction.
-
Quora. What is the stereoselectivity of Wittig's reaction?.
-
JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
-
Organic Chemistry Portal. Wittig Reaction.
-
RSC Publishing. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions.
-
PubMed. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction].
-
BenchChem. Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Trisubstituted α,β-Unsaturated Esters.
-
University of Pittsburgh. The Wittig Reaction.
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Organic Chemistry Portal. Wittig-Horner Reaction.
-
NIH. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
-
RSC Publishing. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents.
-
YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction.
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Chegg.com. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis.
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Chemistry LibreTexts. 6: The Wittig Reaction (Experiment).
-
Pediaa.com. Difference Between Wittig and Wittig Horner Reaction.
-
NIH. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction.
-
Thieme Chemistry. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis.
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Validation of GC-MS methods for isomeric purity of Ethyl trans-2-pentenoate
An Expert's Guide to the Validation of GC-MS Methods for Isomeric Purity of Ethyl trans-2-pentenoate
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and quantification of isomers are not merely a matter of regulatory compliance but a fundamental pillar of product safety and efficacy. For a compound like this compound, an unsaturated ester with potential applications as a flavoring agent or a synthetic intermediate, the presence of its geometric isomer, Ethyl cis-2-pentenoate, can introduce significant variability in chemical reactivity, sensory properties, and biological activity. Therefore, a robust, validated analytical method to determine isomeric purity is paramount.
This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the isomeric purity of this compound. We will dissect the "why" behind each validation parameter, present a detailed experimental protocol, and objectively compare the GC-MS technique with viable alternatives. This content is structured to empower researchers, scientists, and drug development professionals with the knowledge to implement scientifically sound and defensible analytical procedures.
The Foundational Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For isomeric purity, the "intended purpose" is to selectively and accurately quantify the cis-isomer in the presence of a large excess of the trans-isomer. Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a harmonized framework for analytical method validation.[2][3][4][5][6][7]
GC-MS Method Validation: A Parameter-by-Parameter Deep Dive
Gas Chromatography is a powerful separation technique, particularly for volatile and semi-volatile compounds like esters.[8][9] When coupled with a Mass Spectrometer, it provides an unparalleled level of specificity, making it an ideal choice for isomer analysis where chromatographic separation can be challenging.[10] While cis and trans isomers often produce identical mass spectra, their physical properties, such as boiling points, differ, allowing for their separation on a GC column.[10][11]
The validation process confirms that the developed method is reliable, reproducible, and accurate for the quantification of the cis-isomer impurity.[12][13]
Specificity (Selectivity)
Why it's critical: Specificity is the cornerstone of any purity method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the main component (the trans-isomer).[1][14] We must prove that the peak identified as the cis-isomer is, in fact, the cis-isomer and not a co-eluting impurity or an artifact of the matrix.
Experimental Protocol:
-
Peak Identification: Analyze a reference standard of this compound and a certified reference standard of Ethyl cis-2-pentenoate individually to determine their respective retention times.
-
Spiked Sample Analysis: Prepare a sample of the highly pure this compound and spike it with a known, low concentration of the cis-isomer standard.
-
Matrix Blank: Analyze a blank solvent (e.g., hexane or ethyl acetate) to ensure no interfering peaks are present at the retention times of interest.
-
Peak Purity Analysis (MS): The mass spectrometer is key here. While the isomers will have similar fragmentation patterns, the mass spectrum of the target peak in a real sample must match the spectrum from the certified reference standard. This confirms the identity and purity of the chromatographic peak.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15] For an impurity method, this range must bracket the expected concentration of the cis-isomer, typically from the reporting threshold up to a level significantly above the specification limit (e.g., 50% to 150% of the target concentration).
Experimental Protocol:
-
Prepare a series of at least five calibration standards of the Ethyl cis-2-pentenoate in a suitable solvent. The concentration range should be chosen based on the specification limit for the impurity (e.g., if the limit is 0.1%, the range might be 0.05% to 0.2%).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis. The acceptance criteria typically require a correlation coefficient (R²) of ≥ 0.999.[13][16]
Accuracy
Why it's critical: Accuracy expresses the closeness of the method's results to the true value.[14] It provides confidence that the reported amount of the cis-isomer is correct. Accuracy is typically assessed using recovery studies.[17]
Experimental Protocol:
-
Spike a sample of pure this compound with known amounts of the cis-isomer at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.
-
Prepare these spiked samples in triplicate for a total of nine determinations.
-
Analyze the samples and calculate the percentage recovery for each.
-
The acceptance criterion is typically a recovery between 80% and 120% for impurity analysis, although tighter limits (e.g., 90-110%) may be required depending on the application.[18][19]
Precision
Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same operating conditions.[15]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a sample of this compound containing the cis-isomer at 100% of the target concentration. Alternatively, analyze three replicates at three different concentrations (low, mid, high).[15]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for the sets of measurements. The acceptance criterion for an impurity at a low concentration is often an RSD of ≤ 15%.[19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods, as the method must be able to reliably quantify the impurity at its specification limit.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: This is a common approach. Determine the concentration of the cis-isomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ can then be calculated using formulas provided in ICH guidelines.[3]
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] It provides an indication of its reliability during normal usage. Demonstrating robustness during development can reduce the need for extensive revalidation when minor changes occur.
Experimental Protocol:
-
Identify critical method parameters that could be subject to variation. For GC-MS, these include:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Injector temperature (e.g., ± 5°C)
-
Split ratio
-
-
Vary these parameters one at a time and analyze a system suitability sample.
-
Evaluate the impact on key chromatographic parameters like retention time, resolution between the cis and trans peaks, and peak shape. The results should remain within the established system suitability criteria.
Visualizing the Validation Workflow
A structured workflow is essential for a comprehensive and efficient validation process.
Caption: Workflow for the validation of a GC-MS method for isomeric purity analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a representative example and should be optimized during method development.
1. Materials and Reagents:
-
This compound (main component sample)
-
Ethyl cis-2-pentenoate (certified reference standard)
-
Solvent: Hexane or Ethyl Acetate (GC grade or higher)
2. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: A highly polar cyanosilicone or a medium-polarity column like a DB-5ms is often a good starting point. A common choice for fatty acid methyl ester (FAME) isomers is a highly polar column like a SP-2560 or BPX70.[11]
-
Example Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1.0 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 230°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Choose characteristic ions for ethyl pentenoate (e.g., m/z 128, 99, 83, 55). Full scan mode should be used during development to confirm fragmentation patterns.
4. Sample Preparation:
-
Calibration Standards: Prepare a stock solution of Ethyl cis-2-pentenoate and perform serial dilutions to create at least five calibration standards covering the desired range.
-
Test Sample: Accurately weigh the this compound sample and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, it's essential to understand its position relative to other analytical techniques that can be used for isomeric purity assessment.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility/boiling point and polarity, with mass-based detection for identity confirmation.[9][20] | - High resolution for many isomers.[11]- Excellent sensitivity (especially in SIM mode).- Provides structural information, confirming peak identity.[9]- Robust and widely available. | - Requires volatile and thermally stable analytes.- cis/trans isomers may have identical mass spectra, relying solely on chromatographic separation.[10] | Routine quality control, trace-level impurity quantification, and definitive identity confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | - Suitable for non-volatile or thermally labile compounds.- Can use chiral stationary phases for enantiomeric separations.[21]- Versatile with various detector options (UV, DAD, etc.). | - May have lower resolution for geometric isomers compared to high-resolution GC.- Solvent consumption can be high. | Purity assessment of non-volatile compounds or when enantiomeric purity is also a concern.[15] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination against a certified internal standard. | - A primary analytical method; does not require a reference standard of the impurity itself.[21]- Provides absolute purity.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Requires distinct, non-overlapping signals for the isomers.[22]- Higher instrumentation cost. | Absolute purity determination, characterization of reference standards, and analysis when impurity standards are unavailable. |
Conclusion: Ensuring Method Suitability Through Rigorous Validation
The validation of a GC-MS method for the isomeric purity of this compound is a systematic process that builds a foundation of trust in the analytical data. By meticulously evaluating parameters from specificity to robustness, guided by the principles of ICH, a laboratory can demonstrate that its method is fit for purpose.[12][13] The choice of GC-MS is justified by its superior separating power for volatile isomers and the definitive structural confirmation provided by the mass spectrometric detector. While alternative methods like HPLC and qNMR have their place, the validated GC-MS method remains the gold standard for this specific analytical challenge, providing the accuracy, precision, and reliability required in the demanding fields of pharmaceutical and chemical manufacturing.
References
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org.
- International Council for Harmonis
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- CHROMacademy.
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- IntechOpen. (2015).
- LCGC International. (2023).
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- BenchChem. A Comparative Guide to the Reactivity of 4-Chloro-pentanoic Acid Ethyl Ester and Its Isomers.
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- Whitman College. Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-.
- National Institutes of Health (NIH). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
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- Sigma-Aldrich.
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- Determination of Enantiomeric Purity by Direct Methods.
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- National Institutes of Health (NIH).
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- Brieflands. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms.
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A Senior Application Scientist's Guide to Cross-Validation of NMR and Mass Spectrometry Data for Pentenoate Esters
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the unambiguous structural elucidation of novel molecules is paramount. While individual analytical techniques provide specific pieces of the structural puzzle, a truly confident assignment, especially for structurally complex or isomeric compounds, necessitates a multi-technique, cross-validation approach. This guide provides an in-depth, experience-driven comparison of two cornerstone techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore their complementary strengths in the structural characterization of pentenoate esters, a class of unsaturated esters with relevance in flavor chemistry, polymer synthesis, and as intermediates in drug development.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the thought process of an analytical scientist. Every recommendation and protocol is grounded in fundamental principles and backed by authoritative references, ensuring a self-validating and trustworthy resource.
The Complementary Nature of NMR and Mass Spectrometry in Structural Elucidation
At its core, structural elucidation is a process of deduction. Mass spectrometry provides the elemental composition and molecular weight of a compound with high accuracy, essentially giving us the "what" and "how much" of the atomic constituents.[1] Conversely, NMR spectroscopy reveals the intricate connectivity of these atoms, detailing the carbon-hydrogen framework and the immediate electronic environment of each nucleus, thus providing the "how."[2][3]
The synergy between these two techniques is particularly powerful for molecules like pentenoate esters, which can exist as various isomers (e.g., positional isomers of the double bond, cis/trans isomers). MS can readily confirm the molecular formula, but it may struggle to differentiate between isomers that have the same mass. NMR, on the other hand, excels at distinguishing isomers based on subtle differences in chemical shifts and spin-spin coupling constants.[4] This guide will walk through the practical application of this synergy using a model compound: ethyl pent-4-enoate .
Principles in Practice: What Each Technique Tells Us About Ethyl Pent-4-enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is based on the interaction of nuclear spins with an external magnetic field.[3][5] For organic molecules, ¹H (proton) and ¹³C NMR are the most informative.
-
¹H NMR provides information about the number of different types of protons in a molecule, their relative numbers (through integration), their electronic environment (from the chemical shift), and the number of neighboring protons (from the spin-spin splitting or multiplicity).[6]
-
¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.[2][7][8]
For ethyl pent-4-enoate (C₇H₁₂O₂), we can predict the following signals:
Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern
Electron Ionization (EI) is a common ionization technique for volatile, thermally stable compounds like ethyl pent-4-enoate. In EI-MS, high-energy electrons bombard the molecule, knocking off an electron to form a molecular ion (M⁺•).[1][9] This molecular ion is often unstable and fragments in a predictable manner, providing valuable structural clues.[10]
For ethyl pent-4-enoate (Molecular Weight: 128.17 g/mol ), the mass spectrum will provide:
-
Molecular Ion (M⁺•) Peak: A peak at m/z 128, confirming the molecular weight.[11]
-
Key Fragment Ions: Characteristic losses from the molecular ion. For esters, common fragmentations include cleavage alpha to the carbonyl group and McLafferty rearrangement.[12]
The Cross-Validation Workflow: A Self-Validating System
The power of this dual-technique approach lies in the iterative cross-validation of the data. The process is not linear but cyclical, with each piece of information reinforcing or challenging the proposed structure.
Data Summary for Ethyl Pent-4-enoate
The following table summarizes the expected and experimentally observed data for ethyl pent-4-enoate, providing a clear basis for comparison and validation.
| Data Point | Technique | Expected Value | Rationale/Interpretation |
| Molecular Formula | HRMS | C₇H₁₂O₂ | High-resolution mass spectrometry provides the exact mass, allowing for unambiguous elemental composition determination.[11] |
| Molecular Weight | MS | 128.0837 | The monoisotopic mass of C₇H₁₂O₂. The molecular ion peak (M⁺•) should appear at m/z 128.[11] |
| ¹H NMR: -O-CH₂- | ¹H NMR | ~4.1 ppm (quartet, J ≈ 7.1 Hz) | Protons on a carbon adjacent to an oxygen are deshielded. The quartet multiplicity arises from coupling to the neighboring methyl group (3 protons + 1 = 4 lines).[6] |
| ¹H NMR: -CH= | ¹H NMR | ~5.8 ppm (multiplet) | Vinylic protons resonate at a high chemical shift. The complex multiplicity is due to coupling with the terminal =CH₂ protons. |
| ¹H NMR: =CH₂ | ¹H NMR | ~5.0 ppm (multiplet) | Terminal vinylic protons. |
| ¹H NMR: -CH₂-C=O | ¹H NMR | ~2.4 ppm (triplet, J ≈ 7.4 Hz) | Protons alpha to a carbonyl group are deshielded. The triplet arises from coupling to the adjacent methylene group. |
| ¹³C NMR: C=O | ¹³C NMR | ~173 ppm | The carbonyl carbon of an ester is highly deshielded.[8] |
| ¹³C NMR: Olefinic C | ¹³C NMR | ~137 ppm (-CH=), ~115 ppm (=CH₂) | Carbons involved in a double bond appear in this characteristic region. |
| MS Fragment | MS | m/z 83 | Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion. |
| MS Fragment | MS | m/z 41 | Formation of the stable allyl cation ([C₃H₅]⁺). |
Experimental Protocols
The acquisition of high-quality, reproducible data is the foundation of reliable structural elucidation. The following are detailed, field-proven protocols for the analysis of volatile esters like ethyl pent-4-enoate.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
Rationale for Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is an excellent choice for non-polar to moderately polar organic molecules like ethyl pent-4-enoate due to its good dissolving power and relatively low cost.[13] The residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3][7]
-
Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving complex multiplicities.[5]
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh approximately 10-20 mg of the ethyl pentenoate ester into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[14] e. Cap the NMR tube securely.
-
Instrument Setup (on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.[15]
-
¹H NMR Acquisition: a. Set the spectral width to cover the range of -1 to 11 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the acquisition time to at least 4 seconds to ensure good digital resolution. d. Set the relaxation delay to 1-2 seconds. e. Acquire 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Set the spectral width to cover the range of 0 to 200 ppm. b. Use a proton-decoupled pulse sequence. c. Set the acquisition time to 1-2 seconds. d. Use a relaxation delay of 2 seconds. e. Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the ¹H NMR signals. e. Pick and label the peaks in both the ¹H and ¹³C spectra.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data Acquisition
Rationale for Experimental Choices:
-
Technique: GC-MS is ideal for the analysis of volatile and thermally stable compounds like ethyl pent-4-enoate.[16] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating a wide range of organic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries.[1]
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a dilute solution of the ethyl pentenoate ester (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup (GC-MS System): a. GC Column: Install a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms (or equivalent) capillary column. b. Carrier Gas: Use helium at a constant flow rate of 1 mL/min. c. Injector: Set the injector temperature to 250 °C and use a split ratio of 50:1.
-
GC Temperature Program: a. Initial Temperature: 50 °C, hold for 2 minutes. b. Temperature Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C. c. Final Hold: Hold at 280 °C for 5 minutes.
-
MS Acquisition: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 35 to 350. c. Source Temperature: Set to 230 °C. d. Quadrupole Temperature: Set to 150 °C.
-
Data Analysis: a. Identify the peak corresponding to ethyl pent-4-enoate in the total ion chromatogram (TIC). b. Extract the mass spectrum for this peak. c. Identify the molecular ion peak and major fragment ions. d. Compare the acquired spectrum to a library database (e.g., NIST) for confirmation.
Troubleshooting Discrepancies
Occasionally, the data from NMR and MS may appear to be in conflict. Here are some common scenarios and their potential resolutions:
| Discrepancy | Possible Cause(s) | Troubleshooting Steps |
| MS molecular weight does not match the expected structure from NMR. | - The compound may have dimerized or formed an adduct. - An unexpected reaction may have occurred. - The sample may be impure. | - Check for peaks corresponding to dimers or adducts in the mass spectrum. - Re-examine the NMR for unexpected signals. - Purify the sample and re-run both analyses. |
| NMR spectrum is overly complex for the expected structure. | - The sample is a mixture of isomers. - The presence of impurities. - Second-order spectral effects (in ¹H NMR). | - Check the GC-MS for multiple peaks. - Purify the sample. - If second-order effects are suspected, re-acquire the ¹H NMR on a higher field spectrometer. |
| Molecular ion peak is absent in the MS. | - The molecular ion is too unstable and has completely fragmented. | - Use a softer ionization technique, such as Chemical Ionization (CI), if available. - Rely on the fragmentation pattern and high-resolution data of the fragments to deduce the molecular formula. |
Conclusion
The cross-validation of NMR and mass spectrometry data is not merely a confirmatory step; it is an integral part of the scientific process of structural elucidation. By leveraging the complementary information provided by these two powerful techniques, researchers can move beyond a simple "best fit" and achieve a high degree of confidence in their structural assignments. This integrated approach, grounded in a thorough understanding of the principles of each technique and meticulous experimental practice, is essential for advancing research and development in chemistry and the life sciences. It provides a self-validating system that enhances the reliability and defensibility of scientific findings.
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74786, Ethyl 4-pentenoate. Retrieved from [Link]
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Raja, P. M. V., & Barron, A. R. (2022). 4.7: NMR Spectroscopy. In Chemistry LibreTexts. [Link]
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A Comparative Guide to the Stability of α,β-Unsaturated Ester Isomers
Introduction
α,β-Unsaturated esters are a cornerstone class of molecules in organic chemistry, serving as pivotal intermediates in pharmaceutical synthesis, polymer science, and the manufacturing of fine chemicals. Their chemical behavior is dominated by the conjugated system formed by the C=C double bond and the ester carbonyl group. A critical, yet often nuanced, aspect of their chemistry is the relative thermodynamic stability of their geometric isomers, commonly designated as E (trans) and Z (cis). The spatial arrangement of substituents around the double bond dictates the molecule's ground-state energy, which in turn influences reaction equilibria, product ratios, and biological activity.
This guide provides a comprehensive comparison of the stability of α,β-unsaturated ester isomers. We will dissect the underlying theoretical principles, present methodologies for experimental and computational stability assessment, and provide comparative data to inform research and development. This content is designed for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of these versatile chemical entities.
Theoretical Framework: The Pillars of Isomer Stability
The thermodynamic stability of an alkene isomer is not governed by a single factor but is rather the result of a delicate balance of competing electronic and steric effects. For α,β-unsaturated esters, the general principles of alkene stability are modulated by the presence of the electron-withdrawing ester group.
Steric Hindrance: The Dominant Factor
Steric hindrance, or van der Waals strain, is typically the most significant contributor to the energy difference between E and Z isomers.
-
In the Z-isomer , the substituents on the α and β carbons are on the same side of the double bond. This proximity can lead to repulsive non-bonding interactions (steric clash) if the groups are sufficiently bulky, forcing the molecule into a higher energy state.[1][2][3] This strain can distort bond angles, leading to less effective orbital overlap and further destabilization.[1]
-
In the E-isomer , the larger substituents are positioned on opposite sides of the double bond, minimizing steric repulsion. This arrangement allows the molecule to adopt a lower energy, more stable conformation.
The magnitude of this destabilizing steric effect in the Z-isomer is directly proportional to the size of the interacting groups.[1] For instance, the energy difference between the E and Z isomers of an ester with a bulky tert-butyl group will be significantly greater than that for an ester with a methyl group.
Caption: Steric hindrance in Z- and E-isomers of α,β-unsaturated esters.
Electronic Effects: Hyperconjugation
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent filled σ-orbital (typically C-H or C-C) into an empty or partially filled π*-orbital of the double bond.[1][4][5]
The key principle is: the greater the number of alkyl substituents attached to the double bond, the more stable the alkene. [2][6][7] This is because each alkyl group provides additional C-H or C-C σ-bonds that can participate in hyperconjugation, effectively spreading out electron density and lowering the overall energy of the system.[1][4] While both E and Z isomers of a disubstituted ester have the same number of substituents, hyperconjugation helps explain why they are generally more stable than a corresponding monosubstituted isomer.
Conjugation
The entire α,β-unsaturated ester moiety is a conjugated system, where the p-orbitals of the C=C double bond overlap with those of the C=O double bond. This delocalization of π-electrons across the four-atom system (O=C-C=C) is a powerful stabilizing feature inherent to both isomers and is a primary reason for their widespread use as reactive yet stable intermediates.[8]
Thermodynamic vs. Kinetic Control: Dictating the Outcome
In chemical reactions, the observed product ratio of isomers is not always a reflection of their relative stability. This dichotomy is explained by the principles of thermodynamic versus kinetic control.[9][10][11]
-
Kinetic Control: At low temperatures or with short reaction times, the reaction is effectively irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy (Ea). This is the kinetic product .[11][12]
-
Thermodynamic Control: At higher temperatures or over longer reaction times, the isomerization reaction becomes reversible. An equilibrium is established, and the product distribution will reflect the relative thermodynamic stabilities of the isomers. The major product will be the most stable isomer (the one with the lowest Gibbs free energy, ΔG). This is the thermodynamic product .[9][10][12]
Understanding this concept is crucial for synthesis design. To obtain the more stable E-isomer, a chemist might run a reaction at a higher temperature to ensure equilibrium is reached. Conversely, to isolate a less stable Z-isomer, the reaction would need to be run under conditions that favor kinetic control.
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
Experimental & Computational Assessment of Stability
To move from theory to practice, the relative stability of isomers must be determined empirically or through calculation.
Protocol 1: Experimental Determination via Catalytic Isomerization
This protocol describes a self-validating system to determine the thermodynamically favored isomer by establishing an equilibrium between the E and Z forms. The causality behind this choice is that at equilibrium, the ratio of isomers directly relates to the difference in their Gibbs free energy (ΔG = -RTlnKeq).
Objective: To equilibrate a mixture of E/Z isomers of an α,β-unsaturated ester and quantify the resulting thermodynamic product ratio.
Materials:
-
Sample of α,β-unsaturated ester (can be a pure isomer or a mixture)
-
Toluene (anhydrous)
-
Iodine (catalytic amount, e.g., 1-2 mol%)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-5)
Methodology:
-
Preparation: Dissolve a known mass of the α,β-unsaturated ester (e.g., 100 mg) in anhydrous toluene (10 mL) in a round-bottom flask. Add a known mass of the internal standard.
-
Initial Analysis (t=0): Withdraw a small aliquot (approx. 0.1 mL) from the flask and dilute it for GC analysis. This sample establishes the starting E/Z ratio.
-
Initiation of Isomerization: Add a catalytic amount of iodine to the flask. The iodine acts as a radical catalyst, facilitating rotation around the C=C bond via a transient intermediate, thus allowing the system to reach thermal equilibrium.
-
Equilibration: Heat the mixture to reflux (approx. 110°C for toluene) with stirring.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw small aliquots, quench any residual iodine with a drop of sodium thiosulfate solution (if necessary), and analyze by GC-FID.
-
Data Analysis: The E/Z ratio is determined by comparing the integrated peak areas of the two isomers, corrected by the response factor of the internal standard. The reaction has reached equilibrium when this ratio becomes constant over several time points.
-
Validation: The final, constant ratio represents the equilibrium composition under these conditions, revealing the thermodynamically more stable isomer. For most simple α,β-unsaturated esters, the E-isomer will be the major component at equilibrium.
Protocol 2: Computational Workflow using Density Functional Theory (DFT)
Computational chemistry provides a powerful, predictive tool for assessing isomer stability without the need for laboratory work. DFT calculations can determine the ground-state electronic energy of each isomer with high accuracy.
Objective: To calculate the relative energy difference between the E and Z isomers of an α,β-unsaturated ester.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Building: Construct 3D models of both the E and Z isomers of the target molecule using the software's molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each isomer. This step finds the lowest energy conformation (the most stable arrangement of atoms) for each geometric isomer.
-
Causality: This is a critical step. Comparing non-optimized structures would be meaningless, as their energies would not represent the true ground state.
-
Typical Method: B3LYP functional with a 6-31G(d) basis set is a common and reliable starting point for organic molecules.
-
-
Frequency Calculation: After optimization, perform a frequency calculation on each optimized structure.
-
Validation: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
-
Energy Calculation: The software output will provide the total electronic energy (often including zero-point vibrational energy correction, ZPVE) for each optimized, stable isomer.
-
Relative Energy Calculation: The difference in stability (ΔE) is calculated by subtracting the energy of the more stable isomer (lower value) from the energy of the less stable isomer (higher value). (ΔE = E_less_stable - E_more_stable).
Caption: Workflow for computational stability analysis using DFT.
Comparative Stability Data
The general rule that E (trans) isomers are more stable than Z (cis) isomers holds true for most α,β-unsaturated esters due to the dominance of steric effects. However, the magnitude of this energy difference varies with the substitution pattern.
| Compound | Isomer Comparison | More Stable Isomer | Energy Difference (ΔE or ΔG) | Method |
| Ethyl Crotonate | E vs. Z | E (trans) | ~4-6 kJ/mol (Est.) | Experimental / Computational |
| Methyl Cinnamate | E vs. Z | E (trans) | ~20-25 kJ/mol (Est.) | Experimental / Computational |
| Cinnamic Acid | s-cis vs. s-trans | s-cis | -2.34 kJ/mol | DFT Calculation |
| 2,4,4-Trimethyl Pentenes | TMP1 vs. TMP2 | TMP2 (β-alkene) | +3.51 kJ/mol (ΔH) | Experimental[9] |
| Generic R-CH=CH-COOR' | E vs. Z | E (trans) | Qualitatively favored | General Principle[1][3] |
Note on Cinnamic Acid: The DFT study on cinnamic acid compared rotational conformers (s-cis vs. s-trans) around the Cα-C(O) single bond, not the geometric isomers of the C=C double bond. The trans geometric isomer of cinnamic acid is overwhelmingly more stable than the cis geometric isomer. The data for trimethyl pentenes is included to provide an experimental value for a related isomerization process, demonstrating an endothermic reaction where the more substituted alkene is favored.[9]
Conclusion and Outlook
For the vast majority of α,β-unsaturated esters, the E-isomer is thermodynamically more stable than the Z-isomer . This stability preference is primarily dictated by steric hindrance , which destabilizes the Z-isomer due to unfavorable interactions between substituents on the same side of the double bond. This fundamental principle is the key determinant in predicting reaction outcomes under thermodynamic control.
The choice of synthetic conditions—particularly temperature and reaction time—provides chemists with the tools to selectively favor either the faster-forming kinetic product or the more stable thermodynamic product. The robust experimental and computational protocols detailed in this guide serve as reliable methods for quantifying these stability differences, providing essential data for process optimization, reaction mechanism elucidation, and the rational design of molecules in drug discovery and materials science. As synthetic methodologies become more sophisticated, a foundational understanding of isomer stability remains indispensable for achieving precision and efficiency in chemical synthesis.
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A Senior Application Scientist's Guide to Theoretical vs. Experimental Bond Angles in Pentenoate Isomers
Introduction: The Structural Nuances of Pentenoates
In the landscape of molecular science, particularly within drug development and materials research, an intimate understanding of a molecule's three-dimensional structure is paramount. The geometry of a molecule, defined by its bond lengths and, critically, its bond angles, dictates its physical properties, reactivity, and how it interacts with biological targets. Pentenoate, a salt or ester derived from pentenoic acid, exists in several isomeric forms, including 2-pentenoate, 3-pentenoate, and 4-pentenoate, with further differentiation into cis and trans geometric isomers.[1] Each isomer presents a unique spatial arrangement of atoms, leading to distinct chemical and biological profiles.
This guide provides a comparative analysis of the theoretical and experimental methodologies used to determine the bond angles in pentenoate isomers. We will delve into the foundational principles of computational models and the empirical evidence gathered from laboratory techniques. By understanding the strengths and limitations of each approach, researchers can build a more accurate and holistic picture of molecular structure, a critical step in rational drug design and molecular engineering.
Part 1: The Theoretical Framework for Predicting Bond Angles
Theoretical methods offer a powerful, predictive lens through which we can visualize molecular geometry before a single experiment is conducted. These in silico approaches range from simple, qualitative models to computationally intensive quantum mechanical calculations.
Foundational Models: Valence Shell Electron Pair Repulsion (VSEPR) Theory
The VSEPR theory is a valuable starting point for predicting the general shape of a molecule. It is based on a simple yet powerful premise: electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, minimizing repulsion.[2] For example, in the sp³-hybridized carbons of the pentenoate backbone, VSEPR predicts a tetrahedral geometry with bond angles of approximately 109.5°. For the sp²-hybridized carbons of the C=C double bond and the carbonyl group, a trigonal planar geometry with 120° bond angles is expected.[3][4]
However, VSEPR theory has significant limitations. It fails to provide exact bond angles, especially in molecules with lone pairs which exert greater repulsion than bonding pairs, and it does not account for the nuanced effects of orbital interactions or the size of substituent groups.[5][6][7]
Computational Chemistry: The Modern Approach
To achieve higher accuracy, researchers turn to computational chemistry methods that solve the electronic Schrödinger equation.[8]
-
Ab Initio Methods: These "from first principles" calculations use no experimental parameters, relying only on physical constants.[9] Methods like Hartree-Fock (HF) provide a good initial approximation of molecular geometry by calculating the energy of the molecule for various conformations and identifying the lowest energy state.[8][9]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency.[10][11] Instead of calculating the complex wave function for every electron, DFT calculates the total electron density to determine the system's energy and, from there, its most stable geometry.[12] This approach is particularly effective for optimizing the geometries of organic molecules like pentenoate isomers.
Workflow for Theoretical Bond Angle Calculation
The process of determining a bond angle computationally follows a structured workflow. The goal is to find the geometry with the minimum potential energy, which corresponds to the most stable molecular structure.
Caption: Workflow for theoretical bond angle determination using computational chemistry.
Protocol: Geometry Optimization using Density Functional Theory (DFT)
This protocol outlines the conceptual steps for performing a geometry optimization to find the theoretical bond angles of a pentenoate isomer.
-
Molecular Construction: Using molecular modeling software, construct the 3D structure of the desired pentenoate isomer (e.g., methyl trans-2-pentenoate). Ensure correct initial connectivity and stereochemistry.
-
Input File Preparation:
-
Specify the coordinates of the initial structure.
-
Select the computational method. For a reliable result, a DFT functional such as B3LYP is a common choice.[10]
-
Define the basis set (e.g., 6-31G* or higher), which describes the atomic orbitals used in the calculation.
-
Specify the task as "Geometry Optimization".
-
-
Execution of Calculation: Submit the input file to a quantum chemistry software package. The software will iteratively adjust the positions of the atoms, calculating the total energy at each step, until a structure with the minimum possible energy is found.[13]
-
Validation:
-
Convergence Criteria: Confirm that the optimization calculation has converged according to the software's default criteria for energy and force.
-
Frequency Analysis: Perform a subsequent "Frequency" calculation on the optimized geometry. A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable structure.
-
-
Data Extraction: Once the optimization is complete and validated, analyze the output file to extract the final, optimized bond angles, bond lengths, and dihedral angles.
Part 2: Experimental Validation of Molecular Geometry
Experimental techniques provide the empirical data needed to validate and refine theoretical models. These methods measure the physical reality of the molecule's structure, whether in a crystal, in the gas phase, or in solution.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14] An intense beam of X-rays is directed at a single, high-quality crystal of the compound. The X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated, from which the exact positions of the atoms, and thus the bond angles, can be calculated with high precision.[15]
Causality: The choice to use X-ray crystallography is driven by its ability to provide an unambiguous, high-resolution structure. However, its primary requirement—and often its greatest challenge—is the need to grow a pure, well-ordered single crystal of the pentenoate isomer. Furthermore, the resulting structure represents the molecule's conformation within a crystal lattice, which may be influenced by intermolecular packing forces.[16]
Probing the Gas Phase: Electron Diffraction & Microwave Spectroscopy
To study molecules free from the influence of intermolecular forces, gas-phase techniques are employed.
-
Gas Electron Diffraction (GED): In this method, a beam of electrons is passed through a gaseous sample of the molecule.[16] The electrons are scattered by the atoms, and the resulting diffraction pattern provides information about the internuclear distances in the molecule. From this data, bond lengths and angles can be derived for the molecule in its isolated, gaseous state.[17]
-
Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a gas-phase molecule, which causes transitions between its rotational energy levels.[18] Because the rotational constants are directly related to the molecule's moments of inertia, which in turn depend on the atomic masses and their geometric arrangement, microwave spectroscopy can be used to determine highly accurate molecular structures, including bond angles.[19]
Workflow for Experimental Bond Angle Determination
The experimental determination of bond angles via X-ray crystallography is a multi-step process requiring careful sample preparation and data analysis.
Caption: Workflow for experimental bond angle determination using X-ray crystallography.
Part 3: Bridging the Gap: A Comparative Analysis
Discrepancies between theoretical predictions and experimental results are not failures but opportunities for deeper insight. Understanding the reasons for these differences is key to building a comprehensive molecular model.
Factors Influencing Bond Angles
Several factors can cause bond angles to deviate from the idealized values predicted by simple theories:[4]
-
Hybridization: The hybridization state of an atom (sp³, sp², sp) is the primary determinant of its bond angles (approx. 109.5°, 120°, 180°, respectively).[20]
-
Lone Pair Repulsion: Lone pairs of electrons occupy more space and exert stronger repulsive forces than bonding pairs, compressing adjacent bond angles.[21]
-
Steric Hindrance: Bulky substituent groups can repel each other, causing bond angles to increase to relieve the strain.
-
Electronegativity: Higher electronegativity of a central atom can lead to smaller bond angles, while more electronegative substituent atoms can also influence the angles.[20][22]
Data Synthesis: Pentenoate Isomers
The table below summarizes the expected bond angles for key regions within a generic pentenoate ester structure, highlighting where theoretical and experimental values might be compared. Actual values would be obtained from specific computational studies or crystallographic databases for each unique isomer.
| Isomer Type / Bond Angle Location | Key Atoms Involved | Hybridization / VSEPR Prediction | Expected Theoretical Angle (DFT, Gas Phase) | Potential Experimental Deviations (X-ray, Solid State) |
| trans-2-Pentenoate | ||||
| Vinyl C=C-C Angle | C4=C3-C2 | sp² | ~120° | May deviate due to crystal packing forces. |
| Carbonyl O=C-O Angle | O1=C1-O2 | sp² | ~120° | Can be influenced by intermolecular hydrogen bonding. |
| Ester C-O-C Angle | C1-O2-C(alkyl) | sp³ (with lone pairs) | ~110-115° (less than 120°) | Highly dependent on the conformation adopted in the crystal. |
| Alkyl Chain C-C-C Angle | C3-C2-C(H3) | sp³ | ~109.5° | Generally consistent, but long-range crystal forces can cause minor changes. |
| cis-2-Pentenoate | ||||
| Vinyl C=C-C Angle | C4=C3-C2 | sp² | ~120° | Steric repulsion between the alkyl chain and the ester group may widen this angle slightly compared to the trans isomer. |
Interpreting Discrepancies
It is crucial to understand the context of each value when comparing theoretical and experimental data.
-
Phase Differences: Theoretical calculations often model a single, isolated molecule in the gas phase at absolute zero (0 K). In contrast, X-ray crystallography measures molecules arranged in a solid crystal lattice at a specific temperature (e.g., 100 K).[16] Intermolecular forces (e.g., van der Waals forces, hydrogen bonding) in the crystal can slightly alter the molecule's conformation and its bond angles compared to the gas-phase model.
-
Dynamic vs. Static Picture: Experimental methods like GED or spectroscopy measure a thermal average over all molecular vibrations.[18] Computational results from a simple geometry optimization represent a static minimum-energy structure.
-
Methodological Approximations: All computational methods involve approximations. The choice of DFT functional and basis set can influence the calculated geometry.[10] While highly accurate, they are not perfect representations of reality.
Conclusion: A Synergistic Approach to Molecular Structure
Neither theoretical prediction nor experimental measurement alone provides a complete picture of a molecule's structure. Theoretical calculations offer unparalleled insight into the intrinsic, minimum-energy geometry of a molecule like a pentenoate isomer, free from external influences. Experimental techniques, such as X-ray crystallography and gas electron diffraction, provide the definitive empirical validation of that structure in a specific physical state.
For researchers in drug development, this synergy is critical. A DFT-optimized structure can be used for initial docking studies, while a high-resolution crystal structure provides the precise atomic coordinates needed to understand and engineer specific interactions with a biological target. By critically comparing the results from both domains, scientists can achieve a robust and reliable understanding of molecular geometry, paving the way for more effective and innovative molecular design.
References
A comprehensive list of sources is provided below to support the claims and protocols described in this guide.
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BYJU'S. (2019, October 29). Limitations of VSEPR Theory. Available at: [Link]
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Quora. (2018, November 28). How do scientists determine bond angles and bond lengths in chemical compounds? Available at: [Link]
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The Royal Society of Chemistry. (2010, December 22). The ab initio calculation of molecular electric, magnetic and geometric properties. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6- phenyl-4-oxo-2- thioxopyrimidine-5-carbonitrile. Available at: [Link]
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A Comparative Guide to the Organoleptic Properties of Alkyl Pentenoates for Flavor & Fragrance Researchers
Introduction: The Subtle Complexity of Unsaturated Esters
In the vast palette of aroma chemicals available to flavorists and perfumers, esters are foundational building blocks, renowned for their characteristic fruity and floral notes.[1][2] While saturated esters like ethyl butyrate (pineapple) and isoamyl acetate (banana) are well-understood, their unsaturated counterparts, such as the alkyl 2-pentenoates, offer a more nuanced and often complex sensory profile. The presence of a double bond in the carbon chain introduces structural rigidity and alters the molecule's interaction with olfactory receptors, leading to unique and technologically valuable aroma characteristics.
This guide provides a comparative overview of the organoleptic properties of selected alkyl pentenoates. It has been observed through a comprehensive literature and database review that sensory data for simple, non-substituted alkyl 2-pentenoates (e.g., methyl 2-pentenoate, ethyl 2-pentenoate) is not widely available in the public domain.[3] Consequently, this document focuses on closely related, well-characterized homologues, primarily those with methyl substitutions, which are commercially significant. Furthermore, we present a detailed, field-proven protocol for the sensory evaluation of such aroma chemicals, providing researchers with a robust framework to characterize novel or un-documented esters.
Comparative Organoleptic Profiles of Substituted Alkyl Pentenoates
The introduction of a methyl group to the pentenoate structure significantly influences its sensory profile. The position of both the double bond and the methyl group can lead to distinct differences in odor and flavor. Below is a summary of publicly available data for two such commercially relevant esters.
| Compound | CAS Number | Molecular Formula | Odor Descriptors | Flavor Descriptors | Reported Applications |
| Ethyl (E)-2-methyl-2-pentenoate | 1617-40-9 | C₈H₁₄O₂ | Fruity, berry, rummy, sweet.[4] | Fruity, berry.[4] | Enhancer for fruity fragrances; applications in beverages and breakfast cereals.[4][5] |
| Ethyl 2-methyl-3-pentenoate (Cerezoate) | 1617-23-8 | C₈H₁₄O₂ | Powerful, ethereal, fruity, green, cherry, dusty, melon rind, tropical, pineapple, cooling, pungent.[6] | Fresh apple, black cherry, strawberry, green, berry, melon.[6] | Air care, shampoos, detergents; berry (especially strawberry) and tropical fruit flavors.[6][7] |
Note: Data is synthesized from multiple sources as cited. Descriptors can vary based on purity, isomeric distribution, and evaluation context.
Causality of Structural Impact on Sensory Perception
The difference between the two esters in the table is subtle—the position of the double bond (C2 vs. C3) and the methyl group—yet the resulting sensory profiles are distinct.
-
Ethyl (E)-2-methyl-2-pentenoate : The conjugation of the double bond with the ester carbonyl group tends to produce sweet, berry-like notes with a characteristic rummy nuance.[4] This structure is relatively planar, which influences its fit into olfactory receptors.
-
Ethyl 2-methyl-3-pentenoate : With the double bond at the C3 position, the molecule gains more conformational flexibility. This results in a more complex and powerful aroma profile, described with a wider array of descriptors including green, cooling, and distinct black cherry notes.[6] This complexity makes it highly versatile in both fragrance and flavor applications.
These examples underscore a fundamental principle in flavor chemistry: minor structural modifications can lead to significant shifts in organoleptic properties. This highlights the necessity for rigorous sensory evaluation for each new ester.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) for Aroma Chemicals
To generate reliable and reproducible organoleptic data for uncharacterized compounds like methyl or propyl 2-pentenoate, a standardized methodology is critical. The following protocol for Quantitative Descriptive Analysis (QDA) is a self-validating system designed to produce a comprehensive sensory profile.
Pillar 1: Panelist Selection and Training (The Human Instrument)
The validity of any sensory data hinges on the quality of the sensory panel.
-
Screening : Recruit 15-20 individuals. Screen for olfactory acuity using standardized odor identification tests (e.g., UPSIT™) and basic taste recognition (sweet, sour, bitter, salty, umami).
-
Training : Conduct a minimum of 40 hours of training over several weeks.
-
Descriptor Generation : Introduce panelists to a wide range of reference aroma standards relevant to fruity, green, and chemical notes. Through group sessions, the panel develops a consensus vocabulary (lexicon) to describe the stimuli. For example, when evaluating a new pentenoate, references might include ethyl hexanoate (fruity, pineapple), hexanal (green, grassy), and rum ether (rummy).
-
Intensity Scaling : Train panelists to use a structured intensity scale (e.g., a 15-point universal scale or a line scale) consistently. They practice by rating the intensity of reference standards at varying concentrations.
-
-
Performance Validation : Monitor panelist performance for acuity (ability to discriminate) and reliability (consistency in ratings). Select the top 8-12 performers for the formal evaluation panel.
Pillar 2: Sample Preparation and Presentation (Controlling Variables)
The way a sample is presented is critical to avoid bias.
-
Solvent Selection : Choose a low-odor, food-grade solvent. Dipropylene glycol (for smelling strips) or deodorized mineral oil are common choices for fragrance evaluation. For flavor, evaluation is typically done in a neutral base like sugar water or a simple beverage base.
-
Concentration : Prepare serial dilutions of the alkyl pentenoate. An initial concentration of 1.0% in the chosen solvent is a standard starting point for smelling strips. For in-mouth evaluation, concentrations must be significantly lower (e.g., 1-50 ppm) and determined through preliminary range-finding tests.
-
Blinding and Randomization : All samples must be coded with random three-digit numbers to blind the panelists. The order of sample presentation must be randomized for each panelist to mitigate order and carry-over effects.
-
Controls and Anchors : Include a blank solvent sample (a "zero") and one or two reference standards (e.g., ethyl butyrate) as anchors in each session to help calibrate the panelists' ratings.
Pillar 3: Evaluation and Data Analysis (Generating Actionable Insights)
-
Environment : Conduct evaluations in a sensory laboratory with controlled temperature, humidity, and lighting, using individual booths to prevent interaction between panelists.
-
Procedure :
-
Ortholfaction (Smell) : Panelists dip a standard paper smelling strip into the coded sample, wait 10 seconds for the solvent to flash off, and then evaluate the aroma. They rate the intensity of each descriptor from the agreed-upon lexicon.
-
Retronasal/Flavor (Taste) : Panelists take a standardized volume (e.g., 10 mL) of the liquid sample into their mouth, hold for 5 seconds, expectorate, and then rate the flavor attributes and intensity. A palate cleanser (e.g., unsalted crackers, room-temperature water) is used between samples.
-
-
Data Collection : Use sensory analysis software (e.g., Compusense, FIZZ) to collect data directly from panelists.
-
Statistical Analysis :
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.
-
Visualize the results using spider plots (radar plots) or bar charts to provide a clear comparative profile of the different esters.
-
This rigorous, multi-faceted approach ensures that the resulting organoleptic data is trustworthy, reproducible, and provides a true chemical "fingerprint" of the molecule's sensory properties.
Visualization of the Sensory Evaluation Workflow
The following diagram illustrates the logical flow of the Quantitative Descriptive Analysis protocol described above.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl trans-2-pentenoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. Ethyl trans-2-pentenoate, a common intermediate and flavoring agent, requires meticulous handling from acquisition to disposal due to its inherent chemical properties. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
The core principle of chemical disposal is risk mitigation. For this compound, the primary hazard is its flammability.[1][2][3] This characteristic classifies it as a hazardous waste under most regulatory frameworks, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Therefore, its disposal is not a matter of simple disposal but a structured, documented process.
Understanding the 'Why': The Chemical Rationale Behind Disposal Protocols
This compound is a flammable liquid with a flash point of approximately 45.4°C (113.7°F).[4][6] This means that above this temperature, it can release enough vapor to form an ignitable mixture with air. This property is the primary driver for the stringent disposal regulations surrounding this compound. Improper disposal, such as pouring it down the drain or mixing it with general waste, can lead to fires, explosions, and environmental contamination.[7]
While chemical neutralization is a theoretical possibility for some waste streams, it is generally not recommended for flammable organic esters like this compound in a standard laboratory setting.[2] The most common reaction for esters is hydrolysis, which breaks the ester down into a carboxylic acid and an alcohol.[8][9] While alkaline hydrolysis (saponification) is an irreversible reaction, attempting this on a bulk scale with a flammable liquid can introduce new risks, including exothermic reactions. The most reliable and safest method for neutralizing the hazard of flammable organic waste is through complete thermal destruction.[7]
Part 1: Operational Disposal Protocol
This section outlines the step-by-step procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as "Hazardous Waste." This includes pure, unused product, reaction mixtures containing the ester, and contaminated materials (e.g., silica gel, filter paper, gloves).
-
Segregate from Incompatibles: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent violent reactions.[2] It should be collected in a dedicated waste container for flammable organic liquids.
Step 2: Proper Waste Accumulation and Storage
-
Select an Appropriate Container: Use a chemically resistant container, such as a glass bottle or a metal safety can, that is approved for flammable liquid waste.[10] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Flammable Liquid").[11]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area must be well-ventilated, away from heat sources, sparks, and open flames.[1][2][3]
Step 3: Disposal through a Licensed Contractor
-
Engage a Professional Waste Management Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies have the necessary permits and facilities to transport and dispose of flammable liquids in compliance with all local, state, and federal regulations.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal facility, providing a "cradle-to-grave" record of its handling.[12]
-
Primary Disposal Method - Incineration: The standard and most effective disposal method for flammable organic compounds like this compound is high-temperature incineration.[7][13][14] This process completely destroys the organic molecule, converting it into less harmful substances like carbon dioxide and water.[15]
Part 2: Spill Management and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial to prevent injury and environmental release.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate all non-essential personnel from the area and ensure adequate ventilation to dissipate flammable vapors.[1]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, including open flames, hot surfaces, and electrical equipment that is not explosion-proof.[2][3]
-
Contain the Spill: For small spills, absorb the liquid onto an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[16][17] Do not use paper towels or other combustible materials.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated soil into a sealed, labeled container for disposal as hazardous waste, following the protocol outlined in Part 1.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[1]
Data Summary Table: this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₂ | [4][5][12] |
| Molecular Weight | 128.17 g/mol | [5][11][12] |
| Appearance | Colorless liquid | [6][13] |
| Flash Point | 45.4 °C (113.7 °F) | [4][6] |
| Boiling Point | 149.3 °C at 760 mmHg | [4] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1][2][3] |
| Disposal Code (USA) | D001 (Ignitability) | [11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste.
References
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl pent-2-enoate. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (E)-2-methyl-2-pentenoate. Retrieved from [Link]
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Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pentenoic acid, ethyl ester. PubChem. Retrieved from [Link]
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LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl trans-2-pentenoate
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl trans-2-pentenoate, a volatile and flammable ester, requires meticulous handling to mitigate risks. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a flammable liquid and vapor.[1][2][3] Its volatility means that without proper containment and personal protection, an inhalation hazard can quickly arise. Furthermore, contact with skin and eyes can cause irritation.[4] A comprehensive PPE strategy is therefore not merely a checklist, but a critical component of your experimental design.
Key Properties of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 24410-84-2 | [5] |
| Molecular Formula | C₇H₁₂O₂ | [5] |
| Molecular Weight | 128.17 g/mol | [6] |
| Flash Point | 45.00 °C (113.00 °F) | [7] |
| Hazards | Flammable liquid and vapor |[1][2][3] |
Core Directive: Selecting the Appropriate PPE
The selection of PPE must be based on a thorough risk assessment of the procedures involving this compound. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and best practices for handling volatile organic compounds.[8][9]
Hand Protection: Your First Line of Defense
Given the potential for skin irritation, selecting the correct gloves is critical. It is important to note that no single glove material is impervious to all chemicals. For esters like this compound, nitrile gloves, while common in laboratories, may not provide adequate protection for prolonged contact.
Recommended Glove Selection:
| Glove Material | Breakthrough Time | Recommendation | Rationale and Citations |
|---|---|---|---|
| Nitrile | Poor to Fair | Suitable for incidental contact only. Immediately replace upon splash. | Nitrile gloves often show poor resistance to similar esters like ethyl acetate.[9][10] |
| Butyl Rubber | Good to Excellent | Recommended for handling larger quantities or for prolonged tasks. | Butyl rubber provides good resistance to many esters and ketones.[10] |
| Viton® | Excellent | Recommended for high-risk procedures or when handling large volumes. | Viton® offers excellent resistance to a broad range of organic solvents.[10] |
Before using any glove, it is imperative to inspect it for any signs of degradation or puncture. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the volatility and potential for eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: The minimum requirement when transferring liquids or when there is any risk of splashing.
-
Face Shield: Must be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a high risk of splashing.
These measures are in accordance with OSHA's eye and face protection regulations under 29 CFR 1910.133.[11]
Respiratory Protection: Safeguarding Against Inhalation
While engineering controls such as fume hoods are the primary method for controlling vapor exposure, respiratory protection may be necessary in certain situations, such as during a spill cleanup or when engineering controls are not sufficient.
As of the writing of this guide, there is no specific OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) for this compound. Therefore, exposure should be minimized to the lowest feasible level.
In situations requiring respiratory protection, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[12][13][14]
Respirator Selection Flowchart:
Figure 1. Decision flowchart for respiratory protection when handling this compound.
Protective Clothing: Minimizing Skin Contact
A laboratory coat is standard for all chemical handling. For procedures involving this compound, a flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. In the event of a significant spill, disposable coveralls may be necessary to prevent contamination of personal clothing.
Operational Plan: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator: If worn, remove last.
-
Wash Hands: Thoroughly wash hands with soap and water.
Disposal Plan: Managing Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound and associated materials.
Contaminated PPE Disposal
-
Gloves: Dispose of immediately after use in a designated hazardous waste container. Do not reuse disposable gloves.
-
Other Disposable PPE (e.g., coveralls): Place in a sealed bag and dispose of as hazardous waste.
-
Reusable PPE (e.g., lab coat, face shield, respirator): Decontaminate according to your institution's established procedures. If grossly contaminated, dispose of as hazardous waste.
Chemical Waste Disposal
This compound is a flammable liquid and must be disposed of as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point of less than 140°F is classified as an ignitable hazardous waste, with the EPA waste code D001.[14][15]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Container: Use a container made of a material compatible with the chemical. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Ignitable").
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment.[4]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow:
Figure 2. Workflow for the proper disposal of this compound waste.
By adhering to these detailed PPE and disposal protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
References
-
3M. (n.d.). NIOSH-Approved Organic Vapor Respirator 5203. The RIDGEPRO. Retrieved from [Link]
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University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
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Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock. Retrieved from [Link]
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Cooper Safety Supply. (n.d.). 3M Organic Vapor Respirator Kit. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-2-pentenoate, (2E)-. Retrieved from [Link]
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PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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University of Connecticut. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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International Enviroguard. (2023). VOC Safety for Industrial Workers. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
